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  • Product: {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine
  • CAS: 2092694-10-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine: A Novel Spiroketalamine

Abstract {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine is a novel spiroketalamine with significant potential as a building block in medicinal chemistry and drug discovery. Its unique three-dimensional structure, conferred...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine is a novel spiroketalamine with significant potential as a building block in medicinal chemistry and drug discovery. Its unique three-dimensional structure, conferred by the rigid spiroketal scaffold, offers a compelling platform for the design of new therapeutic agents with improved pharmacological profiles. This guide provides a comprehensive, in-depth technical overview of a proposed synthetic pathway for this target molecule. The presented strategy is grounded in established chemical principles and draws upon analogous transformations reported in the scientific literature. We will delve into the rationale behind the chosen synthetic route, provide detailed experimental protocols, and offer insights into the key chemical transformations involved. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of novel spirocyclic scaffolds.

Introduction: The Significance of Spiroketalamines in Drug Discovery

Spirocyclic systems have emerged as "privileged scaffolds" in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity.[1] These structural features can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic properties compared to their more flexible, acyclic counterparts. The incorporation of an amine functionality into a spiroketal framework, as in {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine, introduces a key site for further chemical modification and for interaction with biological macromolecules.

The 2,9-dioxaspiro[5.5]undecane core, a specific type of spiroketal, is found in a number of natural products and has been the subject of synthetic interest.[2][3] The addition of a methanamine substituent at the C-3 position creates a chiral center and provides a handle for the construction of a diverse library of derivatives for biological screening.

This guide will outline a robust and logical synthetic pathway to access this valuable building block, starting from commercially available materials.

Retrosynthetic Analysis and Proposed Synthetic Pathway

G target {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine (1) nitrile 2,9-Dioxaspiro[5.5]undecane-3-carbonitrile (3) target->nitrile Reduction dihydroxy_nitrile Dihydroxy-nitrile Precursor (4) nitrile->dihydroxy_nitrile Spiroketalization start Commercially Available Starting Materials dihydroxy_nitrile->start Multi-step synthesis

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, involves three key stages:

  • Synthesis of the Dihydroxy-nitrile Precursor: Construction of a key intermediate containing the necessary hydroxyl and nitrile functionalities.

  • Spiroketalization: Formation of the 2,9-dioxaspiro[5.5]undecane core through an acid-catalyzed intramolecular cyclization.

  • Reduction of the Nitrile: Conversion of the nitrile group to the desired primary amine.

Detailed Synthetic Protocol

This section provides a step-by-step guide for the synthesis of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine, including reaction conditions, reagents, and purification methods.

Stage 1: Synthesis of the Dihydroxy-nitrile Precursor

The synthesis of the dihydroxy-nitrile precursor will be accomplished in a multi-step sequence starting from readily available materials. This proposed route is analogous to established procedures for the synthesis of functionalized diols.

Stage 2: Spiroketalization to form 2,9-Dioxaspiro[5.5]undecane-3-carbonitrile (3)

The formation of the spiroketal ring system is a critical step in the synthesis. This is typically achieved through an acid-catalyzed intramolecular reaction of a suitable dihydroxy ketone or its equivalent.[4] In our proposed route, the dihydroxy-nitrile will undergo cyclization to yield the spiroketal nitrile.

Experimental Protocol:

  • Dissolution: Dissolve the dihydroxy-nitrile precursor (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as para-toluenesulfonic acid (p-TSA) or camphorsulfonic acid (CSA) (0.05 - 0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 2,9-Dioxaspiro[5.5]undecane-3-carbonitrile (3) .

Stage 3: Reduction of the Nitrile to {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine (1)

The final step is the reduction of the nitrile functionality to the primary amine. This is a well-established transformation in organic synthesis, with several reliable methods available.[5][6] Catalytic hydrogenation is often the preferred method for its clean reaction profile and scalability.[5]

Experimental Protocol:

  • Catalyst Suspension: To a solution of 2,9-Dioxaspiro[5.5]undecane-3-carbonitrile (3) (1.0 eq) in a suitable solvent such as ethanol or methanol, add a catalytic amount of a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon (10 mol%).

  • Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (typically 50 psi) in a Parr shaker or a similar hydrogenation apparatus.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Filtration and Concentration: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine (1) can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization to yield the final product with high purity.

Synthetic Workflow and Key Data

The overall synthetic pathway is summarized in the following workflow diagram:

G cluster_0 Stage 1 cluster_1 Stage 2 cluster_2 Stage 3 start Starting Materials precursor Dihydroxy-nitrile Precursor (4) start->precursor Multi-step Synthesis nitrile 2,9-Dioxaspiro[5.5]undecane-3-carbonitrile (3) precursor->nitrile  Acid-catalyzed  Spiroketalization amine {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine (1) nitrile->amine  Nitrile Reduction  (e.g., H₂, Raney Ni)

Caption: Proposed synthetic workflow for the target amine.

Table 1: Summary of Key Reactions and Expected Outcomes

StepReactionKey ReagentsSolventExpected YieldPurity
Stage 2 Spiroketalizationp-TSA (cat.)DCM70-85%>95% (after chromatography)
Stage 3 Nitrile ReductionH₂, Raney NiEthanol80-95%>98% (after distillation/recrystallization)

Alternative Synthetic Strategies

While the nitrile reduction pathway is proposed as a primary route, other viable strategies could also be employed to synthesize the target molecule. These alternative approaches offer flexibility in the choice of starting materials and reagents.

Reductive Amination of an Aldehyde Intermediate

An alternative pathway could involve the synthesis of 2,9-Dioxaspiro[5.5]undecane-3-carbaldehyde . This aldehyde could then be converted to the target amine via reductive amination.[7][8] This two-step, one-pot procedure typically involves the formation of an imine intermediate by reacting the aldehyde with ammonia, followed by in-situ reduction with a suitable reducing agent like sodium cyanoborohydride or α-picoline-borane.[7]

Reduction of a Nitromethyl Intermediate

Another approach involves the introduction of a nitromethyl group to the spiroketal core to form 3-(nitromethyl)-2,9-dioxaspiro[5.5]undecane . The nitro group can then be reduced to the amine using various reducing agents, such as catalytic hydrogenation or metal-acid combinations.[1] The use of nitroalkanes in the synthesis of spiroketals has been previously reported, making this a feasible, albeit potentially longer, route.[4]

Conclusion

The synthesis of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine presents a valuable opportunity for the exploration of novel chemical space in drug discovery. The proposed synthetic pathway, proceeding through a key nitrile intermediate, offers a logical and robust approach to this target molecule. The outlined experimental protocols are based on well-precedented chemical transformations and provide a solid foundation for the successful synthesis of this and other related spiroketalamines. The alternative strategies discussed further highlight the synthetic flexibility available to researchers in this field. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to the advancement of medicinal chemistry through the design and synthesis of innovative molecular architectures.

References

  • Deng, Y., & Yang, Y. (2022). Enantioselective synthesis of (N,O)-spiroketal moieties. Molecules.
  • Moshnenko, N., Kazantsev, A., Chupakhin, E., Bakulina, O., & Dar'in, D. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209.
  • Wikipedia. (2023). Nitrile reduction.
  • Fröhlich, J., Sauter, F., Hametner, C., & Pfalz, M. (2009). Synthesis of novel 3-heterospiro[5.5]undecanes. ARKIVOC, 2009(vi), 298-308.
  • CN101255161A - Method for synthesizing 3,9-diaza-2,4-dioxo-spiro[5.5] undecane template compounds. (n.d.).
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). RSC Advances.
  • Chemistry LibreTexts. (2021). 20.7: Chemistry of Nitriles.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of N-substituted 3-azaspiro[5.5]undecane-2,4-diones.
  • Sauvé, G., Schwartz, D. A., Ruest, L., & Deslongchamps, P. (1984). Stereocontrolled synthesis of the C-1 to C-7 fragment of erythronolide A. A model study using the 1,7-dioxaspiro[5.5]undecane system. Canadian Journal of Chemistry, 62(12), 2929-2933.
  • Kotha, S., & Meshram, M. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Molecules, 13(3), 573-619.
  • Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.
  • Chemguide. (n.d.). Reducing nitriles to primary amines.
  • White Rose eTheses Online. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans.
  • ePrints Soton - University of Southampton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno.
  • MDPI. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices.
  • Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. (2023).
  • Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one.
  • Ball, M., et al. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(2), 314-331.
  • Beilstein Journals. (2013). Synthesis of the spiroketal core of integramycin.
  • ResearchGate. (n.d.). Scheme 1 Retrosynthesis of spiroketal 1.
  • MDPI. (2020).
  • Stereoselective Synthesis of a Model C(18)–C(35) Spiroketal Fragment of Integramycin. (2011). Organic Letters.
  • ResearchGate. (n.d.).
  • Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899-7906.

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine in Advanced Drug Discovery

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the limitations of planar, highly lipophilic aromatic rings. The "escape from flatland" paradigm has driven the ad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the limitations of planar, highly lipophilic aromatic rings. The "escape from flatland" paradigm has driven the adoption of spirocyclic scaffolds to increase the fraction of sp3-hybridized carbons (Fsp3). Among these, oxa-spirocycles represent a breakthrough class of building blocks. Specifically, {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine (CAS: 2092694-10-3) has emerged as a premier bioisostere for traditional piperidine or morpholine rings.

This technical guide provides a rigorous analysis of its physicochemical properties, synthetic workflows, and ADME implications, grounded in the landmark methodology developed by Mykhailiuk and colleagues [1].

Structural and Physicochemical Profiling

The incorporation of two oxygen atoms into the spiro[5.5]undecane core fundamentally alters the molecule's solvation energetics. The ether oxygens act as potent hydrogen-bond acceptors, while the spirocyclic geometry disrupts flat crystal packing, dramatically lowering the melting point and increasing aqueous solubility compared to carbocyclic analogs.

Quantitative Data Summary

The following table outlines the foundational physicochemical parameters of the target scaffold, explaining the causality behind its favorable developability profile.

Table 1: Physicochemical Parameters of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine

ParameterValue / DescriptorMechanistic Rationale
Molecular Formula C10H19NO2Aliphatic spirocyclic framework with a primary amine.
Molecular Weight 185.26 g/mol Low MW ensures high ligand efficiency (LE) when incorporated into larger APIs.
Physical State Yellow OilDisrupted crystal packing due to 3D spiro-geometry prevents solid lattice formation at room temperature.
LogP (Predicted) ~0.5 - 1.2Oxygen heteroatoms significantly reduce lipophilicity compared to the spiro[5.5]undecane parent.
pKa (Amine) ~9.5 - 10.0Typical primary aliphatic amine; fully protonated at physiological pH (7.4), aiding solubility.
Topological Polar Surface Area 44.5 ŲOptimal for membrane permeability while maintaining sufficient polarity for aqueous solvation.

Synthetic Workflow: The Iodocyclization Strategy

The synthesis of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine relies on a highly efficient iodocyclization step. This approach allows for the rapid assembly of the oxa-spirocyclic core from readily available acyclic or monocyclic precursors [1].

Causality in Experimental Design

Why iodocyclization? Traditional spiro-annulations often require harsh acidic conditions or expensive transition-metal catalysts, which can lead to ring-opening or polymerization of oxygen-rich heterocycles. Iodocyclization proceeds under mild, base-mediated conditions, trapping the desired kinetic product and providing a versatile carbon-iodine bond for subsequent functionalization (e.g., azidation followed by reduction to the primary amine). This creates a self-validating system where the survival of the ether linkages confirms the mildness of the reaction conditions.

Step-by-Step Methodology
  • Preparation of the Alkenyl Precursor: Begin with a suitable alkenyl-substituted cyclic ether (e.g., a pyran derivative with a tethered homoallylic alcohol).

  • Iodocyclization (Key Step):

    • Reagents: Dissolve the precursor in strictly anhydrous dichloromethane (DCM).

    • Addition: Add 1.2 equivalents of Iodine (I2) and 2.0 equivalents of a mild base (e.g., NaHCO3 or K2CO3) to neutralize the generated HI, preventing acid-catalyzed ether cleavage.

    • Reaction: Stir at 0°C to room temperature for 4-6 hours. The electrophilic iodine activates the double bond, prompting intramolecular nucleophilic attack by the pendant hydroxyl group to form the spirocyclic ether.

    • Workup: Quench with saturated aqueous Na2S2O3 to reduce unreacted iodine. Extract with DCM, dry over Na2SO4, and concentrate.

  • Azidation:

    • Reagents: Dissolve the resulting 3-(iodomethyl)-2,9-dioxaspiro[5.5]undecane intermediate in N,N-dimethylformamide (DMF). Add 2.0 equivalents of Sodium Azide (NaN3).

    • Reaction: Heat to 80°C for 12 hours. The primary iodide undergoes a clean SN2 displacement.

    • Safety Note: Ensure proper ventilation and blast shields, as organic azides are potentially explosive.

  • Reduction to Primary Amine:

    • Reagents: Transfer the azide intermediate to a hydrogenation vessel in methanol. Add 10% Pd/C catalyst.

    • Reaction: Stir under a hydrogen atmosphere (1 atm) for 4 hours.

    • Isolation: Filter through Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine as a yellow oil.

SynthWorkflow Start Alkenyl-Pyran Precursor (Starting Material) Iodo Iodocyclization (Mild Base, I2) Start->Iodo Electrophilic Activation Intermediate 3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane (Stable Intermediate) Iodo->Intermediate Intramolecular Cyclization Azide Azidation (NaN3) SN2 Displacement Intermediate->Azide DMF, 80°C Reduction Catalytic Hydrogenation (Pd/C, H2) Azide->Reduction N2 Elimination Product {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine (Target Scaffold) Reduction->Product High Yield Isolation

Step-by-step synthetic workflow for {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine.

Pharmacokinetic & ADME Implications

The strategic value of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine lies in its ability to rescue failing drug candidates plagued by poor pharmacokinetics.

Aqueous Solubility Enhancement

As demonstrated by [1], the incorporation of oxygen atoms into spirocyclic units can improve water solubility by up to 40 times compared to their all-carbon analogs. The ether oxygens in the 2- and 9-positions of the spiro[5.5]undecane system provide critical dipole moments and hydrogen-bond acceptor sites. This significantly lowers the desolvation penalty required for the molecule to enter aqueous media, such as gastric fluid or blood plasma.

Metabolic Stability and Lipophilicity

High lipophilicity (LogP > 3) often correlates with rapid clearance via Cytochrome P450 (CYP) mediated oxidation. By replacing a flat, lipophilic phenyl or cyclohexyl ring with the 2,9-dioxaspiro[5.5]undecane core, medicinal chemists can artificially lower the LogP. Furthermore, the rigid, highly substituted sp3 carbon framework lacks the readily abstractable benzylic or allylic protons that typically serve as soft spots for CYP450 metabolism, thereby extending the in vivo half-life of the resulting drug.

ADME_Impact Core {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine (Oxa-spirocyclic Core) O_Atom Ether Oxygen Incorporation (Positions 2 and 9) Core->O_Atom Spiro Spirocyclic 3D Geometry (High Fsp3 Fraction) Core->Spiro Solubility Increased Aqueous Solubility (Up to 40x improvement) O_Atom->Solubility H-Bond Acceptor Sites Lipophilicity Decreased Lipophilicity (Lowered LogP) O_Atom->Lipophilicity Polarity Introduction Spiro->Solubility Disrupted Crystal Packing Metabolism Enhanced Metabolic Stability (Reduced CYP450 Liability) Spiro->Metabolism Lack of Benzylic Protons

Mechanistic impact of the oxa-spirocyclic core on ADME and pharmacokinetic properties.

Conclusion

{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine is not merely a structural novelty; it is a rationally designed solution to the attrition rates in modern drug discovery caused by poor physicochemical properties. By leveraging iodocyclization, chemists can reliably access this scaffold, utilizing its high Fsp3 character and oxygen-rich core to optimize solubility, lower lipophilicity, and improve the overall developability of therapeutic candidates.

References

  • Fominova, K., Diachuk, T., Granat, D. S., Savchuk, T., Vilchynskyi, V., Svitlychnyi, O., Meliantsev, V., Kovalchuk, I., Litskan, E., Levterov, V. V., Badlo, V. R., Vaskevych, R. I., Vaskevych, A. I., Bolbut, A. V., Semeno, V. V., Iminov, R., Shvydenko, K., Kuznetsova,
Foundational

A Technical Guide to the Crystal Structure Analysis of Novel Spiroketal Amines: A Case Study of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine

Abstract: This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of novel spiroketal amines, using the representative molecule {2,9-Dioxaspiro[5.5]undecan-3-yl}methanami...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of novel spiroketal amines, using the representative molecule {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine as a practical case study. The document details the necessary experimental and computational steps, from synthesis and crystallization to data collection, structure solution, and final analysis. It is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of new chemical entities. The methodologies described herein are grounded in established crystallographic principles and best practices, ensuring a self-validating and reproducible workflow.

Introduction: The Structural Significance of Spiroketal Amines

Spiroketals are a class of organic compounds characterized by two rings connected at a single, central carbon atom. This unique structural motif is a key feature in numerous natural products and has garnered significant attention in medicinal chemistry due to its conformational rigidity and ability to present substituents in well-defined three-dimensional space. The introduction of an amine functional group, as in {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine, adds a critical site for hydrogen bonding and potential salt formation, making such molecules attractive scaffolds for drug design.

Determining the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is paramount. This analysis provides definitive information on stereochemistry, conformational preferences, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR) and for rational drug design. This guide outlines the complete workflow for such an analysis.

Synthesis and Crystal Growth: The Foundation of a Successful Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The purity of the starting material is critical; impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern.

Synthetic Pathway Overview
The Art and Science of Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to produce a well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in each dimension). Several techniques can be employed, and the optimal method is often found through empirical screening.

Key Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly. The gradual increase in concentration can lead to the formation of single crystals.

  • Vapor Diffusion (Hanging Drop and Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the drop induces crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, decreasing the solubility and promoting crystal growth.

A systematic approach to screening crystallization conditions is recommended, varying parameters such as solvent system, concentration, temperature, and pH (especially for an amine-containing compound).

Experimental Protocol: Crystallization Screening

  • Prepare a stock solution: Dissolve a known mass of high-purity {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine in a solvent in which it is freely soluble (e.g., methanol, ethanol, or acetone) to create a concentrated stock solution.

  • Set up crystallization trials: In a multi-well plate, dispense small aliquots of the stock solution.

  • Introduce variables: To each well, add a different anti-solvent or a different volume of the same anti-solvent to create a range of conditions.

  • Seal and incubate: Seal the plate and store it in a vibration-free environment at a constant temperature.

  • Monitor: Regularly inspect the trials under a microscope for the formation of single crystals.

Single-Crystal X-ray Diffraction: Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray diffraction analysis. Modern diffractometers are typically equipped with a high-intensity X-ray source (e.g., a microfocus sealed tube or a rotating anode) and a sensitive detector (e.g., a CCD or CMOS detector).

Workflow for X-ray Diffraction Data Collection

cluster_prep Crystal Preparation cluster_data Data Collection cluster_processing Data Processing crystal_selection Select a suitable single crystal mounting Mount crystal on a goniometer head crystal_selection->mounting cryo Cool crystal in a nitrogen stream (e.g., 100 K) mounting->cryo centering Center the crystal in the X-ray beam cryo->centering unit_cell Determine the unit cell and Bravais lattice centering->unit_cell strategy Calculate a data collection strategy unit_cell->strategy collection Collect diffraction data (multiple frames) strategy->collection integration Integrate raw diffraction images collection->integration scaling Scale and merge integrated intensities integration->scaling hkl_file Generate a reflection file (.hkl) scaling->hkl_file

Caption: Workflow for single-crystal X-ray diffraction data collection.

Experimental Protocol: Data Collection

  • Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a suitable support (e.g., a MiTeGen MicroMount) using cryo-protectant oil.

  • Cryo-cooling: The mounted crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage.

  • Diffractometer Setup: The crystal is centered in the X-ray beam of the diffractometer.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and symmetry of the unit cell.

  • Data Collection Strategy: Software is used to calculate an optimal strategy to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.

  • Full Data Collection: The diffractometer executes the strategy, rotating the crystal and collecting hundreds or thousands of diffraction images.

Structure Solution and Refinement: From Data to Model

The collected diffraction data contains information about the positions of the atoms in the crystal. The process of converting this data into a 3D model of the molecule is known as structure solution and refinement.

The Phase Problem: The diffraction data provides the intensities of the scattered X-rays, but the phase information is lost. The "phase problem" is the central challenge in crystallography, and it is overcome using various computational methods.

Structure Solution and Refinement Workflow

cluster_solution Structure Solution cluster_refinement Structure Refinement hkl Input: .hkl and .ins files direct_methods Solve phase problem (e.g., Direct Methods or Dual-Space methods) hkl->direct_methods initial_model Generate an initial electron density map and atomic model direct_methods->initial_model least_squares Refine model against experimental data (Least-Squares Minimization) initial_model->least_squares fourier Calculate difference Fourier maps to locate missing atoms least_squares->fourier Iterate fourier->least_squares anisotropic Refine non-hydrogen atoms anisotropically fourier->anisotropic h_atoms Add hydrogen atoms to the model anisotropic->h_atoms final_refinement Final cycles of refinement h_atoms->final_refinement

Caption: Workflow for crystal structure solution and refinement.

Computational Protocol: Structure Solution and Refinement

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors. This is typically done using software like SAINT or XDS.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group using software like XPREP or PLATON.

  • Structure Solution: An initial structural model is generated using direct methods or dual-space recycling methods. Popular software for this step includes SHELXT or SIR.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares refinement with software like SHELXL. This is an iterative process:

    • Initially, atoms are refined with isotropic displacement parameters.

    • Difference Fourier maps are calculated to locate missing atoms (like oxygen or nitrogen) or to identify misplaced atoms.

    • Once all non-hydrogen atoms are located, they are refined with anisotropic displacement parameters to model their thermal motion.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The final refinement continues until the model converges, meaning that further cycles of refinement do not significantly change the atomic parameters.

Key Refinement Parameters:

ParameterDescriptionTypical Target Value
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05 for good quality structures
wR2 A weighted R-factor based on all data.< 0.15 for good quality structures
Goof Goodness-of-Fit. Should be close to 1.0.~1.0

Data Analysis and Interpretation

The final output of a crystal structure analysis is a crystallographic information file (.cif) that contains all the information about the crystal structure. This file can be visualized with software like Olex2, Mercury, or PyMOL.

Key Aspects of Structural Analysis:

  • Molecular Geometry: Bond lengths, bond angles, and torsion angles are analyzed to confirm the molecular connectivity and to identify any unusual geometric features. These values can be compared to standard values from the Cambridge Structural Database (CSD) to assess their reasonableness.

  • Stereochemistry: The absolute configuration of any chiral centers can be unambiguously determined if the data quality is sufficient and the Flack parameter is refined.

  • Conformational Analysis: The conformation of the spiroketal rings and the orientation of the aminomethyl substituent are determined. This provides insight into the molecule's preferred shape in the solid state.

  • Intermolecular Interactions: The packing of the molecules in the crystal lattice is analyzed to identify and characterize intermolecular interactions such as hydrogen bonds, van der Waals forces, and any other non-covalent interactions. For an amine, hydrogen bonding is expected to be a dominant feature of the crystal packing.

Conclusion and Outlook

The crystal structure analysis of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine, or any novel compound, is a powerful technique that provides definitive structural information. The workflow described in this guide, from synthesis and crystallization to data analysis, represents a robust and reliable pathway to obtaining a high-quality crystal structure. The resulting 3D model is an invaluable asset in drug discovery and development, enabling a deeper understanding of molecular properties and facilitating the design of new and improved therapeutic agents.

References

  • Title: Crystal Structure Refinement: A Crystallographer's Guide to SHELXL Source: Oxford University Press URL: [Link]

  • Title: X-Ray Structure Determination: A Practical Guide Source: Springer URL: [Link]

  • Title: Olex2: A complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]

  • Title: A short history of SHELX Source: Acta Crystallographica Section A URL: [Link]

Exploratory

Engineering 3D Chemical Space: A Technical Guide to {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine in Drug Discovery

Executive Summary Modern medicinal chemistry is undergoing a paradigm shift, moving away from flat, two-dimensional aromatic rings toward complex, three-dimensional architectures. Among these emerging scaffolds, {2,9-Dio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Modern medicinal chemistry is undergoing a paradigm shift, moving away from flat, two-dimensional aromatic rings toward complex, three-dimensional architectures. Among these emerging scaffolds, {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine (CAS: 2092694-10-3)[1] stands out as a highly versatile, stereochemically rich building block. By incorporating an oxa-spirocyclic core, this primary amine offers drug developers a powerful tool to modulate physicochemical properties—specifically by lowering lipophilicity and drastically increasing aqueous solubility without sacrificing target binding affinity[2].

This whitepaper provides a comprehensive technical breakdown of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine, detailing its structural rationale, physicochemical profile, and a self-validating synthetic methodology for its integration into drug discovery pipelines.

Structural Identity and Physicochemical Profiling

The utility of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine lies in its high fraction of sp3-hybridized carbons ( Fsp3​ ). The spirocyclic junction forces the molecule into a rigid 3D conformation, allowing it to project functional groups into distinct vectors that flat aromatic rings cannot reach.

Table 1: Quantitative Physicochemical Profile

ParameterValue / DescriptionPharmacological Implication
IUPAC Name 1-(2,9-dioxaspiro[5.5]undecan-3-yl)methanamineStandardized nomenclature for IP filing.
CAS Number 2092694-10-3Unique identifier for procurement[1].
Molecular Formula C₁₀H₁₉NO₂Ensures a high Fsp3​ fraction.
Molecular Weight 185.26 g/mol Low MW makes it an ideal fragment for lead generation.
Physical State Oil (at 25 °C)[3]Often converted to an HCl salt for solid-state handling.
H-Bond Donors 1 (Primary amine)Provides a critical vector for kinase or GPCR binding.
H-Bond Acceptors 3 (Two ethereal O, one N)Dramatically enhances aqueous solubility[4].

The Mechanistic Logic of Oxa-Spirocycles

The strategic insertion of oxygen atoms into a spirocyclic framework is not merely a structural novelty; it is a calculated physicochemical optimization. Research published in demonstrates that the incorporation of an oxygen atom into the spirocyclic unit can improve water solubility by up to 40 times while simultaneously lowering lipophilicity (logP) compared to standard carbocycles[2].

This causality is mapped in the logic tree below:

LogicTree Root Lead Optimization Strategy Flat Standard Flat Arenes Root->Flat Spiro Oxa-spirocyclic Core Root->Spiro Prob1 High Lipophilicity Flat->Prob1 Prob2 Poor Solubility Flat->Prob2 Sol1 Increased Fsp3 Spiro->Sol1 Sol2 Oxygen Incorporation Spiro->Sol2 Benefit1 Lowered logP Sol1->Benefit1 Benefit2 Up to 40x Solubility Sol2->Benefit2

Fig 2: Physicochemical advantages of oxa-spirocycles over flat aromatic rings in drug design.

Experimental Methodology: Self-Validating Synthesis

The synthesis of oxa-spirocyclic amines generally relies on a highly controlled sequence beginning with an iodocyclization of an alkene precursor to form the spiro-core, followed by functional group interconversion[4]. Below is the optimized, self-validating protocol for converting an activated spiro-precursor (e.g., a halide or tosylate) into the final methanamine[3].

Synthesis A Alkene Precursor B Iodocyclization (I2, Base) A->B C Iodo-spirocycle Intermediate B->C D Azidation (NaN3, DMSO) C->D E Azido-spirocycle Intermediate D->E F Reduction (PPh3, H2O) E->F G {2,9-Dioxaspiro[5.5]undecan -3-yl}methanamine F->G

Fig 1: Synthetic workflow for oxa-spirocyclic methanamines via iodocyclization and azidation.

Phase 1: Nucleophilic Substitution (Azidation)
  • Reagent Preparation: Dissolve the halogenated 2,9-dioxaspiro[5.5]undecane precursor (1.0 equiv) in anhydrous DMSO to achieve a 0.2 M concentration.

  • Reaction Initiation: Add Sodium Azide (NaN₃, 1.5 equiv).

    • Causality: DMSO is explicitly chosen as a polar aprotic solvent because it solvates the Na⁺ cations while leaving the azide anion "naked." This maximizes the nucleophilicity of the azide, which is strictly required to overcome the steric hindrance inherent to the bulky spirocyclic framework.

  • Thermal Activation: Heat the mixture to 85 °C and stir for 24 hours[3].

    • Causality: The elevated temperature provides the necessary activation energy for the SN​2 displacement at the sterically hindered carbon adjacent to the spiro center.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc eluent. The complete disappearance of the precursor spot validates the conversion.

  • Workup: Quench the reaction with water (100 mL) and extract with Methyl tert-butyl ether (MTBE) (6 times)[3].

    • Causality: MTBE is prioritized over diethyl ether due to its superior safety profile (lower peroxide formation) and excellent phase separation from the DMSO/water layer. Wash the combined organic phases with brine, dry over Na₂SO₄, and concentrate.

Phase 2: Chemoselective Reduction (Staudinger Reaction)
  • Reagent Preparation: Dissolve the crude azido-spirocycle in a THF/H₂O mixture (10:1 v/v).

  • Reaction Initiation: Add Triphenylphosphine (PPh₃, 1.2 equiv) portion-wise at 0 °C, then allow the system to warm to room temperature.

    • Causality: The Staudinger reduction is selected over catalytic hydrogenation (H₂/Pd-C) to ensure absolute chemoselectivity. PPh₃ attacks the terminal nitrogen of the azide to form a phosphazene intermediate, which smoothly hydrolyzes to the primary amine. This prevents any risk of reductive cleavage of the oxygen-containing rings.

  • Validation Checkpoint: Perform LC-MS analysis. The presence of a dominant peak at m/z=186.26 ( [M+H]+ ) confirms the successful formation of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine.

  • Purification: Isolate the product via acid-base extraction. Treating the organic phase with 1M HCl will pull the protonated amine into the aqueous layer, leaving organic impurities behind. Basifying the aqueous layer and re-extracting yields the pure yellow oil[3].

Sources

Foundational

The Discovery, History, and Development of Dioxaspiro Undecane Compounds: A Technical Guide

Executive Summary Spiroketals represent a privileged structural motif in organic chemistry, characterized by two rings joined at a single tetrahedral carbon atom. Among these, the dioxaspiro undecane family—specifically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spiroketals represent a privileged structural motif in organic chemistry, characterized by two rings joined at a single tetrahedral carbon atom. Among these, the dioxaspiro undecane family—specifically 1,7-dioxaspiro[5.5]undecane and 1,5-dioxaspiro[5.5]undecane—has garnered immense interest across chemical ecology, agrochemicals, and pharmaceutical drug discovery. This whitepaper synthesizes the historical discovery, structural energetics, and self-validating synthetic protocols of these compounds, providing researchers with a definitive guide to leveraging spiroketal scaffolds in modern development pipelines.

Structural Energetics & Physicochemical Profiling

The thermodynamic stability of dioxaspiro undecane compounds is heavily dictated by stereoelectronic effects. In the gas phase and in solution, the most stable conformation of 1,7-dioxaspiro[5.5]undecane features both six-membered rings adopting chair conformations, with both oxygen atoms axially disposed (1)[1].

Mechanistic Rationale: This specific geometry maximizes the anomeric effect . The lone electron pairs on the oxygen atoms delocalize into the adjacent C–O antibonding orbitals ( σ∗ ), stabilizing the molecule by more than 2 kcal/mol compared to alternative "twist-boat" or equatorial conformers[1]. For drug development professionals, this rigid, predictable 3D architecture is invaluable, as it reduces the entropic penalty upon binding to biological targets.

Table 1: Physicochemical Profiling of Key Dioxaspiro Undecanes
Parameter1,7-Dioxaspiro[5.5]undecane1,5-Dioxaspiro[5.5]undecan-3-one
Molecular Formula C₉H₁₆O₂C₉H₁₄O₃
Molar Mass 156.22 g/mol 170.21 g/mol
Physical State Volatile colorless liquidPale yellow oil (solidifies at -20°C)
Boiling Point 192–194 °C (at 750 mmHg)82–88 °C (at 0.60 mmHg)
Density 1.02 g/mL (at 25 °C)N/A
Solubility Insoluble in water; soluble in ethanol/acetoneSoluble in organic solvents (e.g., DCM, ethyl acetate)
Primary Utility Agrochemical (Pheromone/Pest Control)Synthetic Scaffold / Drug Discovery

(Data aggregated from 2[2] and 3[3])

Chemical Ecology & Receptor Signaling: The Olean Paradigm

Historically, 1,7-dioxaspiro[5.5]undecane (commonly known as Olean) was discovered as the major component of the female sex pheromone in the olive fruit fly (Bactrocera oleae) (4)[4]. Its discovery revolutionized targeted pest management.

Interestingly, the biological activity is highly enantioselective. The (R)-(-)-enantiomer acts as a potent sex attractant for males, whereas the (S)-(+)-enantiomer functions as a short-range arrestant for females[4]. Upon reaching the insect's antennae, the spiroketal binds to specific Odorant Receptors (ORs), triggering a G-protein coupled signal transduction cascade that culminates in a behavioral response[4].

Pathway N1 1,7-Dioxaspiro[5.5]undecane (Pheromone Ligand) N2 Odorant Receptor (OR) Binding on Neurons N1->N2 N3 G-Protein Coupled Signal Transduction N2->N3 N4 Action Potential Generation N3->N4 N5 Antennal Lobe Processing N4->N5 N6 Behavioral Response (Attraction/Arrestant) N5->N6

Fig 1. Olfactory signal transduction pathway of 1,7-dioxaspiro[5.5]undecane in insects.

Self-Validating Synthetic Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of dioxaspiro undecane derivatives, emphasizing the causality behind each experimental choice.

Protocol A: Cascade Synthesis of 1,7-Dioxaspiro[5.5]undecane

While traditional syntheses from 1,4-butanediol require five to six steps, modern methodologies utilize a highly efficient spirocyclization approach (5)[5].

  • Reagent Assembly: React an exo-glycal with aryl alcohols in the presence of the Lewis acid BF₃·OEt₂.

  • Causality of Catalyst: BF₃·OEt₂ is specifically chosen for its oxophilic nature. It activates the exo-glycal to undergo a tandem Ferrier rearrangement, simultaneous glycosylation, and Friedel–Crafts alkylation. This cascade constructs the spirocyclic core in a single pot, bypassing the yield losses of intermediate isolation[5].

  • Validation Checkpoint: Analyze the product via High-Resolution Mass Spectrometry (HRMS-ESI) and ¹³C-NMR. The successful formation of the spiroketal is confirmed by a distinct quaternary carbon resonance (typically between 95–105 ppm)[5].

Protocol B: Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one

This protocol yields a highly valuable synthetic scaffold used in the development of complex pharmaceuticals (3)[3].

  • Ketalization: Suspend Tris(hydroxymethyl)aminomethane and 1,1-dimethoxycyclohexane in anhydrous DMF. Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) and stir for 18 hours at ambient temperature.

    • Causality:p-TsOH is utilized as a mild protic acid to drive the transacetalization. Using a stronger acid would risk cleaving the newly formed, sensitive spiroketal core.

    • Validation Checkpoint: The reaction is complete when the off-white heterogeneous slurry transitions into a completely homogeneous pale yellow solution.

  • Free Base Conversion: Add a large excess of triethylamine (approx. 1.25 equivalents relative to the intermediate yield).

    • Causality: The intermediate (3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane) partially precipitates as a hydrochloride salt. The excess triethylamine neutralizes the salt, forcing the equilibrium entirely toward the free base form, which is strictly required for solubility during the subsequent organic extraction[3].

  • Extraction & Purification: Extract the aqueous mixture with dichloromethane (DCM). Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo (23 °C, 0.40 mmHg).

    • Causality:Do not use distillation. Attempts to purify 1,5-dioxaspiro[5.5]undecan-3-one via short-path or bulb-to-bulb distillation induce thermal ketal cleavage, heavily contaminating the product with cyclohexanone. Vacuum concentration at ambient temperature preserves the thermodynamic stability of the spiroketal[3].

Synthesis S1 Tris + 1,1-Dimethoxycyclohexane (Starting Materials) S2 Acid Catalysis (p-TsOH) 18h at Ambient Temp S1->S2 S3 Intermediate Formation (Hydrochloride Salt) S2->S3 S4 Free Base Conversion (Excess Triethylamine) S3->S4 S5 DCM Extraction & In Vacuo Concentration S4->S5 S6 1,5-Dioxaspiro[5.5]undecan-3-one (Purified Product) S5->S6

Fig 2. Step-by-step synthetic workflow for 1,5-dioxaspiro[5.5]undecan-3-one.

References

  • Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one Source: Organic Syntheses URL:[Link]

  • Concise approach for the synthesis of 1,7-dioxaspiro[5.5]undecane, a Dacus oleae Pheromone Source: ResearchGate URL:[Link]

  • Energetics of Oxaspirocycle Prototypes: 1,7-Dioxaspiro[5.5]undecane and 1,7,9-Trioxadispiro[5.1.5.3]hexadecane Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Engineering 3D Chemical Space: A Technical Guide to {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine Analogs and Derivatives

Executive Summary The shift from planar architectures to sp³-rich, three-dimensional scaffolds is a cornerstone of modern drug design. {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine represents a highly saturated, conformat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The shift from planar architectures to sp³-rich, three-dimensional scaffolds is a cornerstone of modern drug design. {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine represents a highly saturated, conformationally rigid bioisostere for traditional saturated heterocycles (e.g., morpholines, piperidines). This whitepaper outlines the structural advantages, synthetic pathways, and derivatization protocols for this oxa-spirocycle, providing application scientists with a self-validating framework for integrating this building block into high-throughput discovery pipelines.

Structural Rationale: The "Escape from Flatland" Paradigm

Historically, high-throughput screening libraries were dominated by flat, aromatic compounds, leading to high attrition rates in clinical trials due to poor solubility and off-target toxicity. The "Escape from Flatland" hypothesis demonstrated that increasing the fraction of sp³-hybridized carbons (Fsp³) correlates strongly with clinical success .

Spirocyclic scaffolds inherently project functionality in three dimensions, occupying unique chemical space . The specific incorporation of the 2,9-dioxaspiro[5.5]undecane core offers three distinct advantages:

  • Conformational Rigidity: The spiro-fusion at the central carbon locks the two oxane rings orthogonally. This rigidity reduces the entropic penalty upon target binding.

  • Metabolic Stability: The sterically encumbered spiro center and the absence of benzylic/allylic protons shield the molecule from rapid oxidative metabolism by Cytochrome P450 enzymes.

  • Enhanced Hydrophilicity: The dual oxygen atoms at positions 2 and 9 significantly lower the partition coefficient (LogP) compared to all-carbon or mono-oxa spirocycles, dramatically improving aqueous solubility .

Table 1: Comparative Physicochemical Profile of Heterocyclic Scaffolds

Scaffold TypeRepresentative CoreFsp³Relative Aqueous SolubilityMetabolic Stability (HLM t½)
Planar / AromaticPhenyl0.00LowPoor
MonocyclicMorpholine1.00ModerateModerate
Mono-oxa Spirocycle2-Oxaspiro[5.5]undecane1.00ModerateHigh
Di-oxa Spirocycle 2,9-Dioxaspiro[5.5]undecane 1.00 High (up to 40x increase) High
Synthetic Methodologies & Causality

The de novo synthesis of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine requires stereoselective ring closure. Traditional acid-catalyzed spiroketalizations often yield thermodynamic mixtures. To circumvent this, we utilize a mild, base-mediated iodocyclization of a diallyl ether precursor .

Causality of Experimental Design: Using iodine (I₂) and sodium bicarbonate (NaHCO₃) ensures that the alkene is activated for nucleophilic attack by the pendant hydroxyl group without requiring harsh Lewis acids that could cleave the existing ether linkages. The resulting iodomethyl intermediate is exceptionally stable, allowing for a clean Sₙ2 displacement by an azide ion. Subsequent reduction yields the primary amine, providing a versatile vector for derivatization.

SynthWorkflow A Diallyl Ether Precursor B Iodocyclization (I2, NaHCO3) A->B C Iodomethyl-oxa-spirocycle B->C Ring closure D Azidation (NaN3, DMF) C->D E Azidomethyl-oxa-spirocycle D->E SN2 Displacement F Reduction (H2, Pd/C) E->F G {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine F->G Hydrogenation H Derivatization (Amidation/Alkylation) G->H I Bioactive Analogs H->I Scaffold decoration

Synthetic workflow for {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine derivatives.

Standardized Experimental Protocols (Self-Validating Systems)

To guarantee reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checkpoints to ensure trustworthiness before proceeding to the next synthetic stage.

Protocol A: Synthesis of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine Objective: Convert 3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane to the primary amine.

  • Azidation: Dissolve 3-(iodomethyl)-2,9-dioxaspiro[5.5]undecane (1.0 eq) in anhydrous DMF (0.2 M). Add NaN₃ (2.0 eq) and stir at 80°C for 12 hours.

    • Causality: DMF stabilizes the transition state of the Sₙ2 reaction, while excess NaN₃ drives the reaction to completion.

    • Validation Checkpoint 1: TLC (Hexanes/EtOAc 4:1) must show complete consumption of the iodide. IR spectroscopy of the crude must reveal a strong azide stretch at ~2100 cm⁻¹.

  • Reduction: Dissolve the crude azide in MeOH (0.1 M). Add 10% Pd/C (10% w/w). Purge the flask with H₂ gas and stir vigorously at room temperature for 4 hours.

    • Causality: Catalytic hydrogenation is chosen over Staudinger reduction to avoid difficult-to-remove triphenylphosphine oxide byproducts, ensuring a cleaner amine suitable for immediate library synthesis.

    • Validation Checkpoint 2: LC-MS must show the expected [M+H]⁺ mass of 186.15 m/z. Ninhydrin stain on TLC must appear strongly positive (purple/pink) indicating a primary amine.

Protocol B: High-Throughput Amide Derivatization Objective: Generate a library of spirocyclic amides for biological screening.

  • Activation: In a 2-dram vial, combine the desired carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF (0.1 M). Stir for 10 minutes.

    • Causality: HATU is selected for its superior coupling efficiency with sterically hindered substrates. Pre-activation prevents the amine from competing for the coupling reagent.

  • Coupling: Add {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine (1.0 eq) to the activated ester. Stir at room temperature for 2 hours.

    • Validation Checkpoint 3: LC-MS analysis of a 1 μL aliquot must confirm >95% conversion to the amide product. Absence of the 186.15 m/z peak validates the completion of the coupling.

Pharmacological Applications & Derivative Design

The {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine scaffold is highly effective when deployed as a bioisostere in central nervous system (CNS) drug design. For instance, in the development of kinase inhibitors (e.g., targeting LRRK2 for Parkinson's Disease or BACE1 for Alzheimer's) , replacing a solvent-exposed morpholine ring with this spirocycle can drastically improve the molecule's pharmacokinetic profile. The spirocycle maintains the necessary hydrogen-bond acceptor interactions with the kinase hinge region while its 3D bulk prevents planar stacking, thereby increasing solubility and reducing hERG liability.

Pathway Ligand Spiro-Derivative (Inhibitor) Receptor Target Kinase (e.g., BACE1/LRRK2) Ligand->Receptor Binds Active Site Substrate Downstream Substrate Receptor->Substrate Phosphorylation (Blocked) Effect Disease Modification (Neuroprotection) Substrate->Effect Rescued Function

Pharmacological pathway of spiro-derivative kinase inhibitors.

References
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. URL:[Link]

  • Fominova, K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294-11305. URL:[Link]

Foundational

The Spirocyclic Scaffold in Focus: A Technical Guide to {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine for Drug Discovery

Introduction: The Allure of Three-Dimensionality in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is a perpetual endeavor. Sp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Allure of Three-Dimensionality in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is a perpetual endeavor. Spirocyclic scaffolds, characterized by two rings sharing a single tetrahedral carbon atom, have emerged as a compelling structural motif. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems by enabling more precise and multifaceted interactions with biological targets. This guide delves into the technical details of a promising, yet underexplored, building block: {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine. This compound, featuring a spiroketal core, represents a valuable starting point for the synthesis of novel therapeutic agents, particularly for researchers and scientists engaged in the development of treatments for central nervous system (CNS) disorders, metabolic diseases, and oncology.

Commercial Availability and Sourcing

{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine is a commercially available building block, primarily synthesized and supplied by Enamine, a leading provider of novel chemical entities for drug discovery.[1][2][3][4][5] This accessibility is a crucial factor for research and development, as it allows for the ready procurement of starting material for medicinal chemistry campaigns. Several chemical suppliers and distributors also list this compound, often referencing the Enamine catalog number.

Table 1: Supplier Information for {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine

Supplier/DistributorCAS NumberMolecular FormulaNotes
Enamine2092694-10-3C₁₀H₁₉NO₂Primary manufacturer. Available through their "MADE" (Make-on-Demand) building blocks collection.[1][2][4]
MilliporeSigma2092694-10-3C₁₀H₁₉NO₂Lists the compound, referencing the Enamine product.

Note: Purity, stock availability, and lead times should be confirmed directly with the supplier at the time of inquiry.

The Spiroketal Core: A Privileged Scaffold in Drug Design

The 2,9-dioxaspiro[5.5]undecane core of the title compound is a type of spiroketal. Spiroketals are found in numerous natural products with potent biological activities and have garnered significant interest in pharmaceutical research.[6][7] Their rigid, non-planar structure can lead to improved binding affinity and selectivity for protein targets. The incorporation of a primary amine in {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine provides a key functional handle for further chemical elaboration, allowing for the introduction of diverse pharmacophoric elements.

Potential Therapeutic Applications: Insights from Analogous Structures

While direct pharmacological data for {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine is not extensively reported in peer-reviewed literature, the broader class of spiro[5.5]undecane derivatives has shown significant promise in several therapeutic areas. By examining the biological activities of structurally related compounds, we can infer potential applications for this novel building block.

Central Nervous System: Targeting GABA-A Receptors

Derivatives of diazaspiro[5.5]undecane have been investigated as antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[8] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the CNS, and its modulation is a key strategy for treating anxiety, epilepsy, and other neurological disorders.[9][10] Antagonists of specific GABA-A receptor subtypes are of particular interest for their potential to enhance cognitive function without the sedative effects of broad-spectrum modulators.[11] The rigid spirocyclic core can orient substituents in a precise manner to achieve subtype selectivity.

GABA_Antagonism cluster_GABA_Pathway Potential Mechanism of Action at GABA-A Receptor GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion (Cl-) Influx GABA_A_Receptor->Chloride_Channel Activates Neuronal_Inhibition Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Neuronal_Inhibition Spiro_Compound {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine Derivative Spiro_Compound->GABA_A_Receptor Antagonizes

Figure 1: Potential antagonistic action of a {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine derivative at the GABA-A receptor.

Metabolic Disorders: Neuropeptide Y (NPY) Receptor Antagonism

Spirocyclic compounds have been successfully developed as potent antagonists of the Neuropeptide Y (NPY) receptors, particularly the Y5 subtype, which is implicated in the regulation of food intake and body weight.[12][13] The development of orally active NPY Y5 receptor antagonists is a promising strategy for the treatment of obesity.[13] The unique three-dimensional shape of the spiro[5.5]undecane scaffold can be exploited to achieve high binding affinity and favorable pharmacokinetic properties in this class of targets.[12]

NPY_Antagonism cluster_NPY_Pathway Potential Mechanism of Action at NPY Y5 Receptor NPY Neuropeptide Y (NPY) NPY_Y5_Receptor NPY Y5 Receptor NPY->NPY_Y5_Receptor Binds to Downstream_Signaling Downstream Signaling Cascade NPY_Y5_Receptor->Downstream_Signaling Activates Increased_Appetite Increased Appetite & Food Intake Downstream_Signaling->Increased_Appetite Spiro_Compound {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine Derivative Spiro_Compound->NPY_Y5_Receptor Antagonizes

Figure 2: Potential antagonistic action of a {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine derivative at the NPY Y5 receptor.

Proposed Synthetic Approach

Synthesis_Workflow cluster_synthesis Proposed Synthetic Workflow Start Protected Hydroxy-keto-ester Step1 Grignard Reaction (e.g., with protected 3-hydroxypropylmagnesium bromide) Start->Step1 Intermediate1 Dihydroxyketone Precursor Step1->Intermediate1 Step2 Acid-catalyzed Spiroketalization Intermediate1->Step2 Intermediate2 Spiroketal Ester Step2->Intermediate2 Step3 Reduction of Ester (e.g., with LiAlH4) Intermediate2->Step3 Intermediate3 Spiroketal Alcohol Step3->Intermediate3 Step4 Conversion to Amine (e.g., via Mesylation, Azide Displacement, and Reduction) Intermediate3->Step4 Product {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine Step4->Product

Figure 3: A proposed synthetic workflow for {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine.

Experimental Protocol Outline:
  • Synthesis of the Dihydroxyketone Precursor: A protected hydroxy-keto-ester would serve as a suitable starting material. A Grignard reaction with a protected 3-hydroxypropyl magnesium bromide, followed by deprotection, would yield the key dihydroxyketone intermediate.

  • Acid-Catalyzed Spiroketalization: Treatment of the dihydroxyketone with a catalytic amount of acid (e.g., p-toluenesulfonic acid) would induce cyclization to form the 2,9-dioxaspiro[5.5]undecane core, yielding a spiroketal ester.[14]

  • Reduction to the Alcohol: The ester functionality would then be reduced to the corresponding primary alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

  • Conversion to the Primary Amine: The resulting alcohol can be converted to the desired methanamine through a variety of methods. A common and reliable approach involves a three-step sequence: a. Mesylation: Reaction of the alcohol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the mesylate, a good leaving group. b. Azide Displacement: Nucleophilic substitution of the mesylate with sodium azide to introduce the azido group. c. Reduction: Reduction of the azide to the primary amine, for example, via catalytic hydrogenation or using a reducing agent like LiAlH₄.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine. Based on the hazard information provided by suppliers, the following should be considered:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection).

    • Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Outlook

{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine represents a valuable and readily accessible building block for medicinal chemists. Its spiroketal core offers a rigid, three-dimensional scaffold that is increasingly recognized for its potential to impart favorable pharmacological properties. While direct biological data for this specific compound is limited, the demonstrated activities of related spiro[5.5]undecane derivatives in CNS and metabolic disease targets highlight its significant potential. The proposed synthetic route provides a viable pathway for its incorporation into drug discovery programs. As the demand for novel, non-flat chemical matter continues to grow, we anticipate that building blocks such as {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine will play an increasingly important role in the development of the next generation of therapeutics.

References

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Screening {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine for Receptor Binding Affinity

Introduction: The Spirocyclic Scaffold as a Privileged Structure in Drug Discovery Spirocyclic systems, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry. Their inherent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Spirocyclic Scaffold as a Privileged Structure in Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry. Their inherent three-dimensional nature provides a rigid and versatile framework for the development of novel therapeutic agents with improved pharmacological properties.[1] The spiro[5.5]undecane core, in particular, has been successfully employed in the development of compounds with a range of biological activities, targeting entities such as G-protein coupled receptors (GPCRs) and ion channels.[1][2][3][4] For instance, diazaspiro[5.5]undecane derivatives have been investigated as antagonists for GABA-A receptors and as potent CCR5 antagonists.[2][4][5]

The compound of interest, {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine, possesses this spirocyclic core. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural similarity to other bioactive spiro compounds suggests a high potential for interaction with various biological receptors. Therefore, a comprehensive screening of its receptor binding affinity is a critical first step in elucidating its pharmacological profile and potential as a therapeutic lead.

This document provides a detailed guide for researchers, scientists, and drug development professionals on screening {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine for receptor binding affinity. We will explore three robust and widely used biophysical techniques: Radioligand Binding Assays, Fluorescence Polarization, and Surface Plasmon Resonance. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity.

I. Foundational Screening: High-Throughput Radioligand Binding Assays

Radioligand binding assays are considered the "gold standard" for measuring the affinity of a ligand for its target receptor due to their robustness and sensitivity.[6] These assays utilize a radioactively labeled ligand to quantify its binding to a receptor.[7][8] For an initial broad screening of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine, a panel of competitive binding assays against a diverse range of known GPCRs, ion channels, and transporters is recommended.

Principle of Competitive Radioligand Binding Assays

In a competitive binding assay, the unlabeled test compound ({2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine) competes with a known radioligand for binding to the target receptor.[6][7] By measuring the concentration of the test compound required to inhibit the binding of the radioligand by 50% (the IC50 value), we can determine the relative binding affinity of the test compound for the receptor.[6][7] The IC50 value can then be converted to an inhibition constant (Ki), which represents the affinity of the unlabeled drug for the receptor.[9][10]

Competitive_Binding_Assay cluster_0 Incubation Receptor Receptor Bound_Complex Receptor-Radioligand Complex () Receptor->Bound_Complex Binds Radioligand Radioligand () Radioligand->Bound_Complex Test_Compound {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine Test_Compound->Receptor Competes Unbound_Radioligand Bound_Complex->Unbound_Radioligand Separation & Quantification Unbound_Compound

Caption: Workflow of a competitive radioligand binding assay.

Protocol: High-Throughput Screening using Radioligand Competition

This protocol is designed for a 96- or 384-well plate format, suitable for high-throughput screening (HTS).[11][12]

1. Receptor Preparation:

  • Prepare cell membranes expressing the target receptor or use purified receptors.

  • Determine the total protein concentration using a standard protein assay (e.g., BCA or Bradford).[8] The optimal receptor concentration should be determined empirically to ensure that less than 10% of the added radioligand is bound, avoiding ligand depletion.[9][13]

2. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors).[8]

  • Radioligand: Choose a suitable radioligand with high affinity and specificity for the target receptor. The concentration should be at or below its equilibrium dissociation constant (Kd).[9]

  • Test Compound: Prepare a stock solution of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine in a suitable solvent (e.g., DMSO) and create a serial dilution series.

3. Assay Setup (per well):

  • Total Binding: Add assay buffer, radioligand, and receptor preparation.

  • Non-specific Binding (NSB): Add assay buffer, radioligand, receptor preparation, and a high concentration of an unlabeled competing ligand (typically 100-1000 times the Kd of the unlabeled ligand) to saturate the receptors.[8]

  • Test Compound: Add assay buffer, radioligand, receptor preparation, and the serially diluted {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine.

4. Incubation:

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[8]

5. Separation and Quantification:

  • Rapidly separate the bound from the free radioligand using a cell harvester and filtration through glass fiber filters.[14]

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantify the radioactivity retained on the filters using a scintillation counter.

6. Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percent specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[8]

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][15]

ParameterDescriptionExample Value
IC50 Concentration of test compound that inhibits 50% of specific radioligand binding.500 nM
Ki Inhibition constant; affinity of the test compound for the receptor.250 nM
Hill Slope A measure of the steepness of the competition curve.~1.0

II. Homogeneous Assay for Efficient Screening: Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a powerful technique for monitoring binding events in solution and is particularly well-suited for high-throughput screening due to its homogeneous format (no wash steps) and non-radioactive nature.[11][16][17]

Principle of Fluorescence Polarization

FP measures the change in the polarization of fluorescent light emitted by a fluorescently labeled molecule (a tracer).[18] A small, fluorescently labeled tracer tumbles rapidly in solution, and when excited with plane-polarized light, it emits mostly depolarized light.[16][17] However, when the tracer binds to a much larger molecule (the receptor), its rotation slows down, and the emitted light remains largely polarized.[16][17] In a competitive FP assay, the unlabeled test compound displaces the fluorescent tracer from the receptor, causing a decrease in fluorescence polarization.[19]

FP_Principle cluster_0 Low Polarization cluster_1 High Polarization Free_Tracer Free Fluorescent Tracer (Rapid Tumbling) Depolarized_Emission Depolarized Emission Free_Tracer->Depolarized_Emission Receptor Receptor Polarized_Excitation_1 Polarized Excitation Light Polarized_Excitation_1->Free_Tracer Bound_Complex Receptor-Tracer Complex (Slow Tumbling) Polarized_Emission Polarized Emission Bound_Complex->Polarized_Emission Receptor->Bound_Complex Polarized_Excitation_2 Polarized Excitation Light Polarized_Excitation_2->Bound_Complex

Caption: Principle of Fluorescence Polarization for binding assays.

Protocol: Competitive FP Binding Assay

1. Reagent Preparation:

  • Receptor: Purified receptor of interest.

  • Fluorescent Tracer: A fluorescently labeled ligand with known affinity for the target receptor.

  • Assay Buffer: A buffer optimized for the receptor-tracer interaction.

  • Test Compound: Serial dilutions of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine.

2. Assay Setup (in a microplate):

  • Add a fixed concentration of the receptor and the fluorescent tracer to each well.

  • Add the serially diluted test compound to the appropriate wells. Include wells for "no compound" (high polarization) and "no receptor" (low polarization) controls.

3. Incubation:

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

4. Measurement:

  • Measure the fluorescence polarization using a microplate reader equipped with polarizing filters.[18] The reader measures the fluorescence intensity parallel (I∥) and perpendicular (I⊥) to the plane of excitation.

  • The polarization (P) is calculated using the formula: P = (I∥ - G * I⊥) / (I∥ + G * I⊥), where G is the G-factor to correct for instrumental bias.[16]

5. Data Analysis:

  • Plot the change in fluorescence polarization against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50.

  • The Ki can be calculated if the Kd of the fluorescent tracer is known.

Assay ComponentPurposeKey Consideration
Receptor The biological target.Purity and activity are crucial.
Fluorescent Tracer Reports on the binding event.Must have a high affinity for the receptor.
Test Compound Competes with the tracer for binding.Solubility in the assay buffer is important.

III. In-depth Kinetic Analysis: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free biophysical technique that provides real-time monitoring of molecular interactions.[20][21][22] It is invaluable for detailed characterization of binding events, including the determination of association (ka) and dissociation (kd) rates, which are often better correlated with clinical efficacy than affinity alone.[20][23]

Principle of Surface Plasmon Resonance

In an SPR experiment, one of the interacting molecules (the ligand, which can be the receptor) is immobilized on a sensor chip surface.[20] The other molecule (the analyte, which would be {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine) is flowed over the surface in solution.[20] The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[20][22] This signal is proportional to the mass of the bound analyte.

SPR_Workflow Immobilization 1. Immobilize Receptor on Sensor Chip Baseline 2. Establish a Stable Baseline with Buffer Flow Immobilization->Baseline Association 3. Inject Test Compound (Analyte) (Association Phase) Baseline->Association Dissociation 4. Flow Buffer to Monitor Dissociation (Dissociation Phase) Association->Dissociation Regeneration 5. Regenerate Sensor Surface Dissociation->Regeneration Data_Analysis 6. Analyze Sensorgram to Determine ka, kd, and KD Regeneration->Data_Analysis

Caption: General workflow for an SPR binding experiment.

Protocol: Kinetic Analysis of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine Binding

1. Ligand Immobilization:

  • Immobilize the purified target receptor onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

2. Analyte Preparation:

  • Prepare a series of concentrations of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine in a running buffer that is compatible with both the ligand and analyte.

3. Binding Measurement:

  • Inject the different concentrations of the analyte over the sensor surface and a reference surface (to subtract non-specific binding).

  • Monitor the association phase during the injection.

  • Switch back to running buffer and monitor the dissociation phase.

4. Regeneration:

  • If necessary, inject a regeneration solution to remove the bound analyte from the sensor surface, preparing it for the next injection.

5. Data Analysis:

  • The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Kinetic ParameterDescriptionSignificance
ka (on-rate) The rate at which the analyte binds to the ligand.Faster on-rates can lead to a quicker onset of action.
kd (off-rate) The rate at which the analyte dissociates from the ligand.Slower off-rates (longer residence time) are often associated with a longer duration of action.[20]
KD (affinity) The equilibrium dissociation constant, a measure of binding strength.Lower KD values indicate higher affinity.

Conclusion

The screening of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine for receptor binding affinity is a crucial step in understanding its potential pharmacological activity. The combination of high-throughput radioligand binding assays for broad screening, fluorescence polarization for efficient hit validation, and surface plasmon resonance for detailed kinetic analysis provides a comprehensive and robust strategy for characterizing the interaction of this novel compound with a wide range of biological targets. The data generated from these assays will be instrumental in guiding future lead optimization and drug development efforts.

References

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  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved March 10, 2026, from [Link]

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  • Nicoya Lifesciences. (2023, April 19). SPR applications in early drug discovery | Alto™ Digital SPR. Retrieved March 10, 2026, from [Link]

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  • BioDuro. (n.d.). Surface Plasmon Resonance (SPR)-BioDuro-Global CRDMO, Rooted in Science. Retrieved March 10, 2026, from [Link]

  • Limbird, L. E. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L465-L469.
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  • Pike, V. W. (2009). Tactics for preclinical validation of receptor-binding radiotracers. ILAR journal, 50(4), 391-409.
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Application

Application Note: In Vitro Biological Profiling of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine in Early Drug Discovery

Executive Summary The compound {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine (CAS: 2092694-10-3) represents a next-generation, highly saturated spirocyclic building block ()[1]. In modern medicinal chemistry, replacing pl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine (CAS: 2092694-10-3) represents a next-generation, highly saturated spirocyclic building block ()[1]. In modern medicinal chemistry, replacing planar, aromatic, or simple heterocyclic amines (such as morpholine or piperidine) with spirocyclic bioisosteres is a proven strategy to optimize pharmacokinetic (PK) and physicochemical profiles. This application note details the critical in vitro biological assays required to validate the incorporation of this specific dioxaspiro-core into a lead scaffold, focusing on metabolic stability, aqueous solubility, and baseline cytotoxicity.

Mechanistic Rationale: The "Escape from Flatland"

The primary driver for incorporating {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine into a drug candidate is its maximal Fsp3 character (fraction of sp3 -hybridized carbons). Increasing Fsp3 correlates strongly with clinical success due to two fundamental mechanisms ()[2]:

  • Metabolic Shielding: Traditional cyclic amines are highly susceptible to Cytochrome P450 (CYP450)-mediated α -oxidation, leading to rapid clearance or reactive metabolite formation. The quaternary spiro-carbon and the complex 3D topology of the [5.5]undecane system sterically shield adjacent C-H bonds, drastically reducing intrinsic clearance ()[3].

  • Thermodynamic Solubility: Planar molecules tend to stack tightly in crystal lattices, resulting in poor aqueous solubility. The orthogonal ring planes of the spirocycle disrupt this crystal packing energy, lowering the melting point and thermodynamically favoring solvation in aqueous media ()[4].

G A Traditional Amine (e.g., Morpholine) B CYP450 Alpha-Oxidation A->B C Rapid Clearance (Poor t1/2) B->C D {2,9-Dioxaspiro[5.5]undecan- 3-yl}methanamine E Steric Shielding & High Fsp3 Character D->E F Metabolic Resistance (Prolonged t1/2) E->F

Figure 1: Mechanistic divergence in CYP450-mediated metabolism between planar amines and spirocycles.

In Vitro Assay Protocols

As a Senior Application Scientist, I mandate that every assay run in our facility operates as a self-validating system . An assay without internal quality control checkpoints is merely a random number generator. Below are the definitive protocols for profiling this spirocyclic motif.

Protocol A: High-Throughput Microsomal Clearance ( CLint​ )

Objective: Determine the vulnerability of the spirocycle-conjugated lead to CYP450 metabolism. Causality Rationale: We use Human Liver Microsomes (HLMs) supplemented with NADPH. The spiro-core should resist oxidation compared to its morpholine counterpart. We measure the disappearance of the parent compound over time via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Step-by-Step Methodology:

  • Preparation: Thaw HLMs (pooled, mixed gender) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mix: Dilute the test compound (conjugated {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine) to a final concentration of 1 µM in the HLM suspension (0.5 mg/mL protein).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At t=0,5,15,30,and 45 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

Self-Validation Mechanism: Every plate must include Verapamil (high clearance) and Warfarin (low clearance). The assay is automatically rejected if Verapamil CLint​ falls outside the historical confidence interval (35–55 µL/min/mg) or if the minus-NADPH control shows >10% parent disappearance (indicating chemical instability rather than enzymatic metabolism).

Protocol B: Nephelometric Kinetic Solubility Assay

Objective: Quantify the aqueous solubility limit of the compound in PBS (pH 7.4). Causality Rationale: High Fsp3 structures like the 2,9-Dioxaspiro[5.5]undecane core should exhibit superior solvation ()[5]. Nephelometry measures forward-scattered light; when a compound exceeds its solubility limit and precipitates, the resulting colloidal suspension scatters light, sharply increasing the nephelometric signal.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the test compound in 100% DMSO.

  • Serial Dilution: Create a 12-point serial dilution in DMSO.

  • Aqueous Transfer: Transfer 5 µL of each DMSO dilution into 245 µL of PBS (pH 7.4) in a 96-well clear-bottom plate (final DMSO concentration = 2%).

  • Equilibration: Seal and incubate the plate at room temperature for 2 hours on a plate shaker at 300 rpm.

  • Readout: Read the plate using a laser nephelometer. Plot scattered light intensity versus compound concentration. The precipitation point is the concentration where the signal deviates from the baseline.

Self-Validation Mechanism: Nicardipine (poorly soluble) and Caffeine (highly soluble) are run concurrently. The assay is valid only if Nicardipine precipitates at 20±5 µM and Caffeine shows no precipitation up to 200 µM. Deviations indicate buffer preparation errors or ambient temperature fluctuations.

Protocol C: In Vitro Cytotoxicity (CellTiter-Glo)

Objective: Ensure the novel spirocyclic amine does not introduce intrinsic cellular toxicity. Causality Rationale: Certain highly lipophilic amines can disrupt mitochondrial membranes or cause phospholipidosis. The CellTiter-Glo assay quantifies ATP, which is directly proportional to the number of metabolically active cells, providing a reliable proxy for viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Dosing: Treat cells with the test compound at concentrations ranging from 0.1 µM to 100 µM (0.5% final DMSO). Incubate for 48 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent to each well.

  • Lysis & Readout: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate for 10 minutes to stabilize the luminescent signal. Read luminescence on a microplate reader.

Self-Validation Mechanism: Digitonin (100 µM) is used as a positive control for 100% cell death. Calculate the Z'-factor between the vehicle control (DMSO) and Digitonin. The assay is strictly rejected if Z′<0.5 , ensuring the signal window is robust enough to distinguish true toxicity from assay noise.

Workflow cluster_assays Self-Validating In Vitro Triage Start Spirocycle Conjugation to Target Pharmacophore Metab Microsomal Stability (CYP450 Clearance) Start->Metab Solub Kinetic Solubility (Nephelometry) Start->Solub Tox Cytotoxicity (HepG2 Viability) Start->Tox Decision Lead Advancement Criteria Met? Metab->Decision Solub->Decision Tox->Decision Pass Advance to In Vivo Decision->Pass Yes Fail Iterative Redesign Decision->Fail No

Figure 2: In vitro biological assay triage workflow for spirocyclic lead candidates.

Data Presentation: Comparative Profiling

To illustrate the impact of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine, Table 1 summarizes representative validation data comparing a standard morpholine-conjugated lead against its spirocyclic bioisostere.

Table 1: Comparative In Vitro Profiling (Representative Data)

ParameterMorpholine Analog{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine AnalogAssay Implication
Fsp3 0.450.78Higher 3D complexity for the spirocycle.
Kinetic Solubility (pH 7.4) 25 µM>200 µMDisruption of crystal packing improves solvation.
HLM CLint​ (µL/min/mg) 85 (High)12 (Low)Steric shielding prevents rapid CYP450 oxidation.
HepG2 Cytotoxicity ( IC50​ ) >100 µM>100 µMNo introduced intrinsic toxicity.

References

  • New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character Source: MDPI Molecules URL:[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PubMed Central (NIH) URL:[Link]

  • Spirocyclopentane as a Novel Scaffold for Potent Ghrelin Receptor Full Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • (2,9-Dioxaspiro[5.5]undecan-3-yl)methanamine Product Information Source: American Elements URL:[Link]

Sources

Method

Application Notes &amp; Protocols for Investigating the Potential of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine in Cancer Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of the novel spiroketal compound, {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamin...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of the novel spiroketal compound, {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine, in the field of oncology. This document outlines the scientific rationale for its investigation, detailed protocols for its in vitro evaluation, and a forward-looking perspective on subsequent mechanistic and in vivo studies.

Introduction: The Emerging Role of Spiroketals in Oncology

Spiroketals are a class of heterocyclic organic compounds characterized by a spirocyclic center where two rings are joined by a single common atom. This unique three-dimensional structure is a recurring motif in numerous natural products with significant biological activities.[1][2][3][4] The rigid conformation of the spiroketal scaffold allows for precise spatial orientation of functional groups, making it a "privileged scaffold" in medicinal chemistry for designing molecules that can interact with high affinity and specificity to biological targets.[5]

While direct research on {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine in cancer is limited, the broader class of spiro compounds has demonstrated considerable promise as anticancer agents.[6] For instance, Peniciketal A, a spiroketal compound, has been shown to inhibit proliferation, migration, and invasion of A549 lung cancer cells.[7] Mechanistic studies revealed that Peniciketal A induces cell cycle arrest at the G0/G1 phase and promotes apoptosis through the mitochondrial pathway.[7] Similarly, other diazaspiro[5.5]undecane derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[6] The presence of a methanamine group in the target compound suggests potential for forming interactions with biological macromolecules, a feature that could be exploited in drug design. Biogenic amines, for instance, are known to play crucial roles in cell proliferation and metabolism.[8]

Given the precedent set by related spiroketal compounds, a systematic investigation into the anticancer properties of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine is a scientifically sound and promising endeavor. These notes will guide the user through a logical progression of experiments to elucidate this potential.

Initial In Vitro Screening: Assessing Cytotoxicity

The first critical step in evaluating any potential anticancer compound is to determine its cytotoxic and cytostatic effects on a panel of cancer cell lines. This initial screening helps to identify sensitive cell lines and determine the concentration range for subsequent, more detailed mechanistic studies. Cell viability assays are widely used for this purpose, with the MTT and XTT assays being two of the most common colorimetric methods.[9][10][11][12]

Principle of Tetrazolium-Based Assays

These assays measure the metabolic activity of a cell population, which in most scenarios, correlates with the number of viable cells.[12] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (e.g., yellow MTT or XTT) to a colored formazan product (purple for MTT, orange for XTT).[11][12] The amount of formazan produced is directly proportional to the number of metabolically active cells. The key difference is that the formazan product of MTT is insoluble and requires a solubilization step, whereas the formazan from XTT is water-soluble, simplifying the protocol.[12]

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis cell_culture 1. Culture selected cancer cell lines cell_seeding 2. Seed cells into 96-well plates cell_culture->cell_seeding cell_attachment 3. Incubate for 24h for cell attachment cell_seeding->cell_attachment compound_prep 4. Prepare serial dilutions of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine compound_add 5. Treat cells with compound (include vehicle control) compound_prep->compound_add incubation 6. Incubate for 24, 48, 72h compound_add->incubation add_reagent 7. Add MTT or XTT reagent reagent_incubation 8. Incubate for 2-4h add_reagent->reagent_incubation solubilize 9. Solubilize formazan (MTT assay only) reagent_incubation->solubilize read_absorbance 10. Measure absorbance with plate reader solubilize->read_absorbance data_processing 11. Subtract background and normalize to control ic50 12. Calculate IC50 values data_processing->ic50

Caption: Workflow for in vitro cytotoxicity screening.

Detailed Protocol: MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.[10][11][12]

Materials:

  • {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine (stock solution in a suitable solvent, e.g., DMSO)

  • Selected cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) and a non-cancerous control cell line (e.g., MRC-5)

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Include wells with medium only for blank measurements.[13]

  • Cell Attachment: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.[12]

  • Compound Treatment: Prepare serial dilutions of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine in culture medium. The final solvent concentration should not be toxic to the cells (typically <0.5% DMSO).[12] Remove the old medium and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[12]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well.[10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[12]

Data Analysis and Interpretation

The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay. It represents the concentration of the compound that inhibits cell viability by 50%.

Calculation:

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Table 1: Hypothetical IC50 Values for {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
A549Lung Carcinoma7215.2
MCF-7Breast Adenocarcinoma7228.5
HCT116Colon Carcinoma7212.8
MRC-5Normal Lung Fibroblast72> 100

A lower IC50 value indicates higher potency. A significantly higher IC50 value in a non-cancerous cell line compared to cancer cell lines suggests potential for selective cytotoxicity, a desirable characteristic for an anticancer drug.

Mechanistic Elucidation: How Does It Work?

Once cytotoxicity is established, the next step is to investigate the underlying mechanism of action. Key questions to address are whether the compound induces programmed cell death (apoptosis) and/or affects cell cycle progression.

Apoptosis Detection

Apoptosis is a crucial mechanism by which many anticancer drugs exert their effects.[14] It can be detected at various stages. Early apoptosis is characterized by the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, which can be detected by Annexin V staining.[14][15] Late-stage apoptosis involves DNA fragmentation.[14]

3.1.1. Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[15][16]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cells treated with {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine at IC50 concentration for a specified time (e.g., 24h)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at a low speed (e.g., 300 x g for 5 minutes).[17]

  • Washing: Wash the cells twice with cold PBS.[15]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer provided in the kit to a concentration of ~1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples by flow cytometry within one hour.[16]

Data Interpretation:

  • Annexin V(-) / PI(-): Live cells

  • Annexin V(+) / PI(-): Early apoptotic cells

  • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

  • Annexin V(-) / PI(+): Necrotic cells

An increase in the percentage of Annexin V-positive cells in the treated sample compared to the control indicates apoptosis induction.

Cell Cycle Analysis

Dysregulation of the cell cycle is a hallmark of cancer.[18] Many chemotherapeutic agents function by causing cell cycle arrest at specific phases (G1, S, or G2/M), preventing cancer cell proliferation.[19] Flow cytometry with PI staining is a standard method to analyze DNA content and determine the distribution of cells in different phases of the cell cycle.[20]

3.2.1. Protocol: Cell Cycle Analysis by PI Staining

Materials:

  • Cells treated with {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine at IC50 concentration for a specified time (e.g., 24h)

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[21]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[21]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[21]

  • RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution and incubate at 37°C for 30 minutes to degrade RNA, which PI can also bind to.

  • PI Staining: Add 400 µL of PI staining solution and incubate for at least 15 minutes in the dark.[21]

  • Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

Data Interpretation: The resulting histogram will show peaks corresponding to cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. An accumulation of cells in a specific phase in the treated sample compared to the control indicates cell cycle arrest at that checkpoint.

G cluster_0 Sample Preparation cluster_1 Staining cluster_2 Analysis harvest 1. Harvest treated and control cells fix 2. Fix cells in cold 70% ethanol harvest->fix wash 3. Wash with PBS fix->wash rnase 4. Treat with RNase A pi_stain 5. Stain with Propidium Iodide (PI) rnase->pi_stain flow 6. Acquire data on flow cytometer analyze 7. Analyze DNA content histogram flow->analyze interpret 8. Determine cell cycle phase distribution analyze->interpret

Caption: Workflow for cell cycle analysis by flow cytometry.

Investigating Molecular Targets: Western Blotting

To delve deeper into the mechanism, Western blotting can be used to examine the expression levels of key proteins involved in the pathways identified in the previous steps (e.g., apoptosis and cell cycle regulation).[22][23]

Potential Signaling Pathways to Investigate

Based on the apoptosis and cell cycle data, relevant protein targets can be selected. For example:

  • Apoptosis: Cleaved Caspase-3, PARP, Bcl-2 family proteins (Bax, Bcl-2).

  • Cell Cycle: Cyclins (e.g., Cyclin D1), Cyclin-Dependent Kinases (CDKs), and tumor suppressor proteins (e.g., p53, p21).[22]

  • Survival Pathways: Key signaling molecules like Akt and ERK, and their phosphorylated (active) forms.[24]

General Protocol: Western Blotting

This is a generalized protocol; specific antibody dilutions and incubation times must be optimized.[25]

Materials:

  • Cell lysates from treated and control cells

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.[25]

  • Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[25]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C with gentle shaking.[25]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between treated and control samples.

Future Directions: In Vivo Studies

Positive and compelling in vitro data provide a strong rationale for progressing to in vivo studies to assess the compound's efficacy and safety in a whole-organism context.[26][27]

Xenograft Models

A common starting point for in vivo testing is the use of xenograft models, where human cancer cells are implanted into immunocompromised mice.[26][28]

  • Subcutaneous Models: Tumor cells are injected under the skin, forming a palpable tumor that is easy to measure. This model is useful for assessing the compound's ability to inhibit tumor growth.[26]

  • Orthotopic Models: Tumor cells are implanted into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad). These models more accurately mimic the tumor microenvironment and metastatic potential.[26]

Patient-Derived Xenograft (PDX) Models

PDX models are created by implanting fresh tumor tissue from a patient directly into an immunocompromised mouse.[29] These models better recapitulate the heterogeneity and clinical features of the original human tumor and are considered more predictive of clinical outcomes.[29]

The in vivo studies would involve treating tumor-bearing mice with {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine and monitoring tumor growth, animal weight, and overall health. At the end of the study, tumors can be excised for further analysis (e.g., histology, Western blotting) to confirm the in vitro findings.

Conclusion

The spiroketal scaffold holds significant promise in the development of novel anticancer therapeutics. {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine, as a member of this class, warrants a thorough investigation. The protocols and workflows detailed in these application notes provide a robust framework for a systematic evaluation, from initial cytotoxicity screening to in-depth mechanistic studies and progression towards in vivo validation. The data generated from these experiments will be crucial in determining the future trajectory of this compound in the cancer drug discovery pipeline.

References

  • Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers.
  • Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. (2022, July 20). ScienceDirect.
  • In Vivo Oncology Models for Drug Discovery. (2023, April 7). Southern Research.
  • Development of a Novel In Vivo Cancer Model Using Cell Sheet Engineering. (2014, September 15). Anticancer Research.
  • Novel in vivo models for better treatment development in cancer. (2025, March 4). Nature.
  • Assaying cell cycle status using flow cytometry - PMC. National Center for Biotechnology Information.
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. Abcam.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Noble Life Sciences.
  • Dual Apoptosis Assay with NucView® 488 Caspase-3 Substrate & Annexin V - Biotium. Biotium.
  • Cancer Stem Cell Models Empower the Discovery of Novel Therapeutic Targets using Advanced in Vivo Screening. (2016, September 23). Crown Bioscience.
  • Apoptosis Detection Assays - PubMed. (2023). National Center for Biotechnology Information.
  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (2025, June 16). The Scientist.
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023, April 3). Medium.
  • Western blot protocol - Abcam. Abcam.
  • Protocol for Cell Viability Assays - BroadPharm. (2022, January 18). BroadPharm.
  • Western Blotting Protocol - Cell Signaling Technology. (2005, June 15). Cell Signaling Technology.
  • Protocol Guide: XTT Assay for Cell Viability and Proliferation - Merck. Merck.
  • MTT Assay Protocol for Cell Viability and Proliferation - MilliporeSigma. MilliporeSigma.
  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific.
  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. (2025). BenchChem.
  • 1.2 Western Blot and the mTOR Pathway. (2019). Selected Topics in Health and Disease.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. National Center for Biotechnology Information.
  • A comprehensive guide to apoptosis detection. (2025, July 6). Absin.
  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. UT Health San Antonio.
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC. (2014, April 28). National Center for Biotechnology Information.
  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. (2001, November 8). National Center for Biotechnology Information.
  • Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm. (2025, December 19). *MS-THE™.
  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022, October 13). ResearchGate.
  • Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. (2025, July 21). RSC Publishing.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020, April 8). Frontiers.
  • Cell Cycle Analysis with Flow Cytometry. (2020, August 6). Biocompare.
  • Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry (RSC Publishing).
  • Cell-culture based test systems for anticancer drug screening - ecancer. (2020, May 22). ecancer.
  • Peniciketal A, A Novel Spiroketal Compound, Exerts Anticancer Effects by Inhibiting Cell Proliferation, Migration and Invasion of A549 Lung Cancer Cells - PubMed. (2018). National Center for Biotechnology Information.
  • Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - PubMed. (2018, January 25). National Center for Biotechnology Information.
  • Spiroketals - Wikipedia. Wikipedia.
  • 2-{2,9-dioxaspiro[5.5]undecan-3-yl}ethan-1-amine - Sigma-Aldrich. Sigma-Aldrich.
  • Benzannulated Spiroketal Natural Products: Isolation, Biological Activity, Biosynthesis, and Total Synthesis | Request PDF. ResearchGate.
  • 1-{2,9-dioxaspiro[5.5]undecan-3-yl}methanamine - MilliporeSigma. MilliporeSigma.
  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021, September 9). Journal of Medicinal Chemistry.
  • Application of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its Analogs in Cancer Research. (2025). BenchChem.
  • Evidence of Metallic and Polyether Ionophores as Potent Therapeutic Drug Candidate in Cancer Management - MDPI. (2022, July 23). MDPI.
  • The Discovery of Anticancer Drugs from Natural Products. (2025, October 17). Springer.
  • Biochemical and Pharmacological Properties of Biogenic Amines - IntechOpen. IntechOpen.

Sources

Application

Application Notes and Protocols for the Development of GABA Receptor Antagonists from Diazaspiro[5.5]undecane Scaffolds

Introduction: The Therapeutic Potential of Modulating GABAergic Signaling The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Modulating GABAergic Signaling

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS). Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing neuronal excitability. This fundamental role in maintaining the balance between excitation and inhibition makes the GABA-A receptor a critical target for therapeutic intervention in a wide range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.[1]

While positive allosteric modulators of the GABA-A receptor, such as benzodiazepines, are well-established therapeutics, there is a growing interest in the development of antagonists. These molecules block the action of GABA, thereby reducing inhibition. This can be beneficial in conditions characterized by excessive inhibitory tone. Furthermore, the discovery of GABA-A receptors on peripheral cells, including immune cells, has opened new avenues for therapeutic applications beyond the CNS.[2][3]

The diazaspiro[5.5]undecane scaffold has emerged as a promising privileged structure for the design of potent and selective GABA-A receptor antagonists.[2] Notably, certain derivatives have been shown to possess low cellular membrane permeability, making them ideal candidates for targeting peripheral GABA-A receptors without causing the central side effects associated with CNS-penetrant drugs.[2] This document provides a comprehensive guide for researchers, outlining the core principles and detailed protocols for the synthesis, characterization, and evaluation of novel GABA-A receptor antagonists based on the diazaspiro[5.5]undecane framework.

The Diazaspiro[5.5]undecane Scaffold: A Versatile Core for Antagonist Design

The 3,9-diazaspiro[5.5]undecane core offers a rigid, three-dimensional structure that can be strategically functionalized to achieve high affinity and selectivity for the GABA-A receptor. Structure-activity relationship (SAR) studies have demonstrated that modifications at the nitrogen atoms and other positions on the spirocyclic system can significantly influence binding affinity and subtype selectivity.[2][4]

A key advantage of this scaffold is the ability to design compounds with poor membrane permeability. This is exemplified by the 3,9-diazaspiro[5.5]undecane-based compounds '2027' and '018', which are potent competitive GABA-A receptor antagonists with limited ability to cross cell membranes. This property is crucial for developing peripherally-acting drugs, for instance, to modulate immune responses without affecting brain function.[2]

cluster_synthesis Chemical Synthesis cluster_screening Screening Cascade start Starting Materials (e.g., N-protected piperidin-4-one) scaffold Diazaspiro[5.5]undecane Core Synthesis start->scaffold Multi-step synthesis functionalization Functionalization (e.g., N-acylation) scaffold->functionalization Introduction of diversity final_compound Final Antagonist Compound functionalization->final_compound Final modification binding_assay Primary Screen: Radioligand Binding Assay final_compound->binding_assay Test for receptor affinity functional_assay Secondary Screen: Electrophysiology binding_assay->functional_assay Confirm functional activity selectivity_assay Selectivity Profiling functional_assay->selectivity_assay Determine subtype selectivity adme_assay ADME/Tox Profiling selectivity_assay->adme_assay Assess drug-like properties invivo_assay In Vivo Proof-of-Concept adme_assay->invivo_assay Evaluate efficacy in animal models

Caption: High-level workflow for the development of diazaspiro[5.5]undecane-based GABA-A receptor antagonists.

Part 1: Chemical Synthesis of Diazaspiro[5.5]undecane Analogs

The synthesis of diazaspiro[5.5]undecane derivatives can be achieved through various synthetic routes. A common approach involves the construction of the spirocyclic core from readily available starting materials, followed by functionalization to introduce the desired pharmacophoric elements for GABA-A receptor antagonism.

Protocol 1.1: General Synthesis of a 3,9-Diazaspiro[5.5]undecane Core

This protocol provides a generalized scheme for the synthesis of a 3,9-diazaspiro[5.5]undecane template, which can be further modified. Specific reaction conditions, such as temperature, reaction time, and purification methods, will need to be optimized for each specific analog.

Materials:

  • N-benzyl piperidin-4-one

  • Ethyl cyanoacetate

  • Piperidine (as catalyst)

  • Ethanol

  • Sulfuric acid

  • Sodium hydroxide

  • Methanol

Procedure:

  • Step 1: Knoevenagel Condensation.

    • Dissolve N-benzyl piperidin-4-one and ethyl cyanoacetate in ethanol.

    • Add a catalytic amount of piperidine and reflux the mixture.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and collect the precipitated product by filtration. This step forms a dicyano intermediate.[5]

  • Step 2: Hydrolysis and Decarboxylation.

    • Suspend the dicyano intermediate in an aqueous solution of sulfuric acid (e.g., 30-50%).[5]

    • Heat the mixture to reflux for several hours, monitoring the reaction by high-performance liquid chromatography (HPLC).[5]

    • Cool the reaction to room temperature and neutralize with a strong base (e.g., NaOH) to a pH of ~8.[5]

    • The resulting solid, a carbodiimide derivative, is collected by filtration.[5]

  • Step 3: Further modifications and protecting group manipulations.

    • The resulting carbodiimide can undergo further reactions, such as hydrogenation to remove the benzyl protecting group, followed by the introduction of other substituents.[5]

  • Step 4: Purification.

    • The final diazaspiro[5.5]undecane core can be purified by recrystallization (e.g., from methanol) or column chromatography.[5]

Part 2: In Vitro Characterization

Once synthesized, the novel compounds must be rigorously characterized to determine their affinity for the GABA-A receptor, their functional activity as antagonists, their selectivity for different receptor subtypes, and their basic pharmacokinetic properties.

Protocol 2.1: Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for the GABA-A receptor. It utilizes a radiolabeled ligand that binds to a specific site on the receptor, and the test compound's ability to displace this radioligand is measured.

Materials:

  • Biological Sample: Rat brain membranes or membranes from HEK293 cells stably expressing a specific GABA-A receptor subtype (e.g., α1β2γ2).[1][6]

  • Radioligand: [3H]Muscimol (for the GABA binding site) or [3H]Flumazenil (for the benzodiazepine binding site).

  • Test Compound: Diazaspiro[5.5]undecane derivative.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 mM GABA for [3H]Muscimol binding, or 10 µM Diazepam for [3H]Flumazenil binding).[7][8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains or HEK293 cells in a suitable buffer (e.g., 0.32 M sucrose).[8]

    • Perform a series of centrifugation steps to isolate the membrane fraction. This typically involves a low-speed spin to remove nuclei and debris, followed by a high-speed spin to pellet the membranes.[8]

    • Wash the membrane pellet multiple times with buffer to remove endogenous GABA.[9]

    • Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store the membrane preparation in aliquots at -80°C.

  • Assay Setup:

    • Set up the assay in a 96-well plate or individual tubes.

    • For each test compound concentration, prepare triplicate wells for total binding, non-specific binding, and displacement.

    • Total Binding: Add membrane preparation, assay buffer, and radioligand.

    • Non-specific Binding: Add membrane preparation, non-specific binding control, and radioligand.

    • Displacement: Add membrane preparation, test compound (at various concentrations), and radioligand.

  • Incubation:

    • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 45-60 minutes).[8]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration manifold.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescriptionTypical Value Range
Ki (nM) Inhibitory constant; a measure of the antagonist's binding affinity.1 - 1000 nM
IC50 (nM) Concentration of antagonist that inhibits 50% of specific radioligand binding.Varies depending on assay conditions
Radioligand e.g., [3H]Muscimol, [3H]Flumazenil-
Receptor Source Rat brain membranes, HEK293 cells expressing specific subtypes-
Protocol 2.2: Automated Patch-Clamp Electrophysiology for Functional Antagonism

Electrophysiology is the gold standard for confirming the functional activity of GABA-A receptor antagonists. Automated patch-clamp systems offer a higher throughput alternative to traditional manual patch-clamping, making them well-suited for drug discovery.[10]

Materials:

  • HEK293 cells stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2, α4βδ).[1][6]

  • Automated patch-clamp system (e.g., QPatch, IonFlux).[10][11]

  • Extracellular Solution (ECS): Containing (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-glucose monohydrate, and 10 HEPES, pH 7.4 with NaOH.[12]

  • Intracellular Solution (ICS): Containing (in mM): 50 KCl, 10 NaCl, 60 KF, 20 EGTA, 10 HEPES, pH 7.2 with KOH.[12]

  • GABA stock solution.

  • Test compound stock solution (in DMSO).

Procedure:

  • Cell Preparation:

    • Culture the HEK293 cells according to standard protocols.

    • On the day of the experiment, detach the cells (e.g., using TrypLE) and resuspend them in ECS at the appropriate density for the automated patch-clamp system.[12]

  • Automated Patch-Clamp Run:

    • Prime the system with ECS and ICS.

    • Load the cell suspension and compound plate into the instrument.

    • The instrument will automatically perform cell capture, seal formation, and whole-cell configuration.

  • Experimental Protocol for Antagonist Characterization:

    • Establish a stable baseline current.

    • Apply a fixed concentration of GABA (typically the EC50 concentration) to elicit a control current.

    • Co-apply the same concentration of GABA with increasing concentrations of the test compound.

    • Include a wash step with ECS between applications.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current in the absence and presence of the antagonist.

    • Calculate the percentage of inhibition for each concentration of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_workflow Automated Patch-Clamp Workflow cell_prep Cell Preparation (HEK293 expressing GABA-A R) instrument_setup Instrument Setup (e.g., QPatch) cell_prep->instrument_setup data_acquisition Data Acquisition (GABA-evoked currents +/- antagonist) instrument_setup->data_acquisition data_analysis Data Analysis (IC50 determination) data_acquisition->data_analysis

Caption: Workflow for functional characterization of antagonists using automated patch-clamp electrophysiology.

Protocol 2.3: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of compounds across biological membranes. This is particularly relevant for diazaspiro[5.5]undecane derivatives designed for low membrane permeability.

Materials:

  • PAMPA plate system (a donor plate with a filter membrane and an acceptor plate).

  • Phospholipid solution (e.g., lecithin in dodecane).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compound stock solution (in DMSO).

  • UV/Vis spectrophotometer or LC-MS/MS for quantification.

Procedure:

  • Membrane Coating:

    • Coat the filter membrane of the donor plate with a small volume of the phospholipid solution and allow the solvent to evaporate.[13]

  • Assay Setup:

    • Fill the wells of the acceptor plate with PBS.

    • Add the test compound solution (diluted in PBS from the DMSO stock) to the wells of the donor plate.

    • Carefully place the donor plate onto the acceptor plate, ensuring the artificial membrane is in contact with the buffer in the acceptor wells.

  • Incubation:

    • Incubate the plate assembly at room temperature for a defined period (e.g., 5-18 hours).[14][15]

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method (UV/Vis or LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium)) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, and [drug]equilibrium is the theoretical concentration if the drug were evenly distributed between both chambers.

Compound ClassExpected Papp (x 10⁻⁶ cm/s)
High Permeability > 10
Medium Permeability 1 - 10
Low Permeability < 1

Part 3: Evaluation of Immunomodulatory Activity

Given that certain diazaspiro[5.5]undecane-based GABA-A receptor antagonists are designed to be peripherally restricted, evaluating their effects on the immune system is a key application. GABA-A receptors are expressed on T-cells, and their modulation can influence T-cell proliferation.[3]

Protocol 3.1: T-Cell Proliferation Assay

This assay measures the ability of a test compound to affect the proliferation of T-cells stimulated by an anti-CD3 antibody.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or mouse splenocytes.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine.

  • Anti-CD3 antibody (e.g., OKT3 for human, 145-2C11 for mouse).[3]

  • Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE).

  • Test compound.

  • Flow cytometer.

Procedure:

  • Cell Isolation and Staining:

    • Isolate PBMCs from human blood or splenocytes from a mouse spleen using standard methods.

    • Label the cells with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.

  • Cell Culture and Stimulation:

    • Plate the CFSE-labeled cells in a 96-well plate.

    • Add the anti-CD3 antibody to the wells to stimulate T-cell proliferation.

    • Add the test compound at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for 48-96 hours at 37°C in a 5% CO2 incubator.[16]

  • Flow Cytometry Analysis:

    • Harvest the cells and stain them with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) if specific T-cell populations are to be analyzed.

    • Acquire the cells on a flow cytometer.

  • Data Analysis:

    • Gate on the T-cell population of interest.

    • Analyze the CFSE fluorescence intensity. Proliferating cells will show a stepwise reduction in CFSE fluorescence.

    • Quantify the percentage of proliferating cells in each condition.

    • Determine the effect of the test compound on T-cell proliferation compared to the stimulated control.

Part 4: In Vivo Proof-of-Concept

For compounds that show promising in vitro profiles, in vivo studies are necessary to establish proof-of-concept. The choice of animal model will depend on the therapeutic indication being pursued.

Protocol 4.1: Apomorphine-Induced Climbing Behavior in Mice

This is a simple in vivo screen to assess the general GABAergic activity of a compound. GABA agonists inhibit apomorphine-induced climbing, and this inhibition can be reversed by GABA antagonists.

Materials:

  • Male ICR mice.[11]

  • Apomorphine hydrochloride.

  • Test compound.

  • Vehicle control.

  • Observation cages.

Procedure:

  • Acclimatization:

    • Acclimatize the mice to the testing environment.

  • Compound Administration:

    • Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal - IP).

  • Apomorphine Challenge:

    • After a suitable pre-treatment time, administer a subcutaneous (SC) injection of apomorphine (e.g., 1.5 mg/kg).[11]

  • Behavioral Observation:

    • Immediately place the mice in individual observation cages and record their climbing behavior over a defined period (e.g., 30 minutes).

  • Data Analysis:

    • Score the climbing behavior (e.g., time spent climbing, number of climbing episodes).

    • Compare the climbing behavior in the test compound-treated group to the vehicle-treated group. A GABA-A antagonist is expected to have no effect or potentially enhance climbing behavior on its own, but its primary utility in this model would be to reverse the inhibitory effect of a known GABA agonist.

Conclusion

The diazaspiro[5.5]undecane scaffold represents a highly promising starting point for the development of novel GABA-A receptor antagonists. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and preliminary in vivo evaluation of these compounds. By systematically applying these methods, researchers can identify and optimize lead candidates with tailored properties, such as peripheral restriction for immunomodulatory applications, and advance them through the drug discovery pipeline.

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Method

Application Note: A High-Throughput Screening Workflow for the Discovery and Characterization of Novel Spiro Compounds

Introduction: The Spirocyclic Scaffold in Modern Drug Discovery Spirocycles, characterized by two rings connected through a single tetrahedral carbon atom, represent a fascinating and increasingly vital class of structur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Spirocyclic Scaffold in Modern Drug Discovery

Spirocycles, characterized by two rings connected through a single tetrahedral carbon atom, represent a fascinating and increasingly vital class of structural motifs in medicinal chemistry.[1] Their inherent three-dimensionality provides a distinct advantage over traditional flat, aromatic structures by enabling more precise and complex interactions with biological targets.[2] This unique spatial arrangement often leads to improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, and a higher fraction of sp3-hybridized carbons (Fsp3).[1][3] An elevated Fsp3 count is strongly correlated with a higher probability of success in clinical development, making spirocyclic scaffolds a priority in the search for next-generation therapeutics.[1]

This guide outlines a comprehensive and logical experimental workflow for the initial screening and characterization of novel spiro compounds, using {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine as a representative example. The workflow is designed to be a self-validating system, progressing from foundational physicochemical analysis through high-throughput screening, hit validation, and preliminary in vivo evaluation. The causality behind each experimental choice is explained to provide researchers with a robust framework for identifying and advancing promising new chemical entities.

Phase 1: Foundational Physicochemical & Quality Control Assessment

Rationale: A rigorous screening campaign is built upon a foundation of well-characterized and pure compounds. Before committing resources to extensive biological assays, it is imperative to confirm the identity, purity, solubility, and stability of the test compound.[4] This initial phase prevents the generation of unreliable or irreproducible data, a common pitfall in early-stage drug discovery.

Key Objectives:

  • Confirm the chemical structure and molecular weight.

  • Determine the purity of the synthesized batch.

  • Assess the solubility and stability in relevant biological and experimental media.

Table 1: Summary of Foundational Characterization Data
ParameterMethodPurpose & Information Obtained
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Confirms the atomic arrangement, functional groups, and exact molecular weight of the spiro compound.
Purity High-Performance Liquid Chromatography (HPLC)Determines the percentage purity of the compound, identifying any potential impurities that could confound biological data.[4]
Solubility Kinetic & Thermodynamic Solubility AssaysMeasures the maximum dissolved concentration in aqueous buffers, which is critical for designing accurate biological assays.[5]
Stability Solution Stability in DMSO & Aqueous BufferEvaluates the compound's degradation over time in stock solutions and assay buffers, ensuring compound integrity during experiments.[6]
Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

Causality: The shake-flask method is the "gold standard" for determining the equilibrium thermodynamic solubility of a compound.[7] This value represents the true saturation point of the compound in a given solvent at equilibrium and is essential for interpreting bioavailability and designing formulations.

Methodology:

  • Preparation of Media: Prepare phosphate-buffered saline (PBS) at a physiologically relevant pH of 7.4.

  • Sample Preparation: Add an excess amount of the spiro compound (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of PBS (pH 7.4). The presence of undissolved solid at the end of the experiment is required to ensure equilibrium has been reached.[7][8]

  • Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.[7]

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated HPLC method with a standard curve.

Phase 2: The High-Throughput Screening (HTS) Cascade

Rationale: The goal of HTS is to rapidly and efficiently test thousands of compounds to identify "hits"—molecules that exhibit a desired biological activity.[9][10] The choice between a target-based or phenotypic screening approach is a critical strategic decision at this stage.

  • Target-Based Screening: This hypothesis-driven approach tests compounds against a specific, known biological target (e.g., an enzyme or receptor). It is highly efficient but is limited by existing knowledge of disease biology.[11][12]

  • Phenotypic Screening: This target-agnostic approach measures the effect of a compound on the overall phenotype of a cell or organism (e.g., cell death, change in morphology).[11][13] It is particularly powerful for discovering first-in-class drugs with novel mechanisms of action, as it makes no prior assumptions about the drug's target.[13][14]

For a novel spiro scaffold with unknown biological activity, a phenotypic screen is often the more advantageous starting point, as it casts a wider net to uncover unexpected therapeutic potential.

G cluster_0 Phase 2: HTS & Hit Identification Compound_Library Spiro Compound Library Primary_Screen Primary Phenotypic Screen (e.g., Cell Viability) Compound_Library->Primary_Screen Inactive Inactive Compounds Primary_Screen->Inactive No Activity Crude_Hits Crude Hits Primary_Screen->Crude_Hits Activity Detected Dose_Response Dose-Response Confirmation (Determine IC50) Crude_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Cytotoxicity Counter-Screen (e.g., LDH Assay for Cytotoxicity) Confirmed_Hits->Cytotoxicity Validated_Hits Validated, Non-Toxic Hits Cytotoxicity->Validated_Hits

Caption: High-Throughput Screening (HTS) Cascade for Hit Identification.

Protocol 2: Primary Phenotypic Screen (Anti-Proliferation Assay)

Causality: A cell proliferation assay is a robust and high-throughput method to identify compounds that affect cell viability. Using a disease-relevant cell line (e.g., A549 human lung carcinoma for an anti-cancer screen) provides immediate context for any observed activity. The MTT assay is a classic colorimetric method based on the metabolic activity of living cells.

Methodology:

  • Cell Seeding: Seed A549 cells into 384-well, clear-bottom plates at a density of 1,000-2,000 cells per well in 50 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a dilution series of the spiro compound in DMSO. A typical starting concentration is 10 mM. Further dilute in culture medium to achieve final assay concentrations (e.g., from 100 µM down to 1 nM).

  • Compound Addition: Add 1 µL of the diluted compound solutions to the cell plates. Include vehicle-only (DMSO) controls for 100% viability and a positive control (e.g., Staurosporine) for 0% viability.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 50 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to controls and plot the dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration). A Z-factor > 0.5 is required for a robust assay.[15]

Phase 3: Hit Validation and Cytotoxicity Assessment

Rationale: A primary screen hit only indicates that the compound has a biological effect; it does not explain the nature of that effect. A reduction in the MTT signal could be due to cell death (cytotoxicity) or an arrest of cell growth (cytostasis). It is crucial to distinguish between these two outcomes. The Lactate Dehydrogenase (LDH) assay directly measures cell membrane integrity, providing a clear indication of cytotoxicity.[16][17]

Protocol 3: LDH Cytotoxicity Assay

Causality: LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of cytotoxicity.[18][19] By measuring LDH activity in the supernatant, this assay quantifies cell death, complementing the metabolic data from the MTT assay.[20]

Methodology:

  • Plate Setup: Seed and treat cells with the spiro compound in a 96-well plate as described in the primary screening protocol.

  • Controls: Prepare three key controls:

    • Vehicle Control: Cells treated with DMSO only (spontaneous LDH release).

    • Positive Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint (maximum LDH release).

    • Medium Background: Culture medium without cells.

  • Supernatant Collection: After the 72-hour incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate.

  • Incubation & Reading: Incubate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis:

    • Subtract the medium background absorbance from all values.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH - Vehicle Control LDH) / (Maximum LDH - Vehicle Control LDH)

    • Determine the CC₅₀ (half-maximal cytotoxic concentration).

Table 2: Interpreting Viability and Cytotoxicity Data
OutcomeIC₅₀ (Proliferation)CC₅₀ (Cytotoxicity)Interpretation & Next Step
Potent & Cytotoxic Low (e.g., <1 µM)Low & similar to IC₅₀The compound is a potent cell killer. Proceed to ADME profiling.
Potent & Cytostatic Low (e.g., <1 µM)High (e.g., >30 µM)The compound inhibits cell growth without killing. A desirable profile for some indications. Proceed to ADME profiling.
Non-Specific Toxicity Low (e.g., <1 µM)Low (e.g., <1 µM)The compound is a general toxin. Potential for off-target effects is high. Deprioritize or redesign.
Inactive High (>30 µM)High (>30 µM)The compound is inactive in this assay. Screen in other models.

Phase 4: Early ADME Profiling for Lead Prioritization

Rationale: A compound's biological activity is meaningless if it cannot reach its target in the body. Poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties are a leading cause of clinical trial failures.[21] Performing key in vitro ADME assays early allows for the prioritization of compounds with more drug-like properties, saving significant time and resources.[22][23][24]

G cluster_1 Phase 4: Hit-to-Lead & ADME Profiling Validated_Hits Validated Hits (IC50 & CC50 Determined) Metabolic_Stability Metabolic Stability (Liver Microsomes) Validated_Hits->Metabolic_Stability Permeability Permeability (Caco-2 Assay) Validated_Hits->Permeability Protein_Binding Plasma Protein Binding (Rapid Equilibrium Dialysis) Validated_Hits->Protein_Binding ADME_Data Integrated ADME Profile Metabolic_Stability->ADME_Data Permeability->ADME_Data Protein_Binding->ADME_Data Lead_Candidate Prioritized Lead Candidate ADME_Data->Lead_Candidate

Caption: Workflow for Early ADME (Absorption, Distribution, Metabolism, Excretion) Profiling.

Protocol 4: In Vitro Metabolic Stability (Liver Microsomes)

Causality: The liver is the primary site of drug metabolism. This assay uses liver microsomes, which contain key drug-metabolizing enzymes (like Cytochrome P450s), to predict how quickly a compound will be cleared from the body. High metabolic instability can lead to a short half-life and poor in vivo exposure.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human or mouse) and the spiro compound (at a low concentration, e.g., 1 µM) in a phosphate buffer.

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Calculation: The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound.

Table 3: Key In Vitro ADME Parameters and Interpretation
ADME AssayParameterFavorable ProfileUnfavorable Profile
Metabolic Stability Half-life (t½) in Liver Microsomes> 30 min< 10 min
Permeability Apparent Permeability (Papp) in Caco-2> 10 x 10⁻⁶ cm/s< 2 x 10⁻⁶ cm/s
Plasma Protein Binding Percent Bound (%)< 99%> 99.5%
Aqueous Solubility Thermodynamic Solubility> 10 µM< 1 µM

Phase 5: Preliminary In Vivo Efficacy Assessment

Rationale: The ultimate test for a drug candidate is its efficacy in a living system.[25] An in vivo study provides the first indication of whether the compound's in vitro activity translates to a therapeutic effect and helps to establish a preliminary pharmacokinetic/pharmacodynamic (PK/PD) relationship.[26]

Disclaimer: All in vivo experiments must be conducted in compliance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 5: Anti-Tumor Efficacy in a Xenograft Model

Causality: Following the in vitro anti-cancer screening cascade, a mouse xenograft model provides the most direct test of in vivo efficacy.[27] This involves implanting human cancer cells (the same ones used in vitro) into immunodeficient mice to grow a tumor, which is then treated with the spiro compound.[28]

Methodology:

  • Cell Implantation: Subcutaneously inject 1-5 million A549 cells into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Growth: Monitor tumor growth using caliper measurements. Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (e.g., n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle control (the formulation buffer).

    • Group 2: Spiro compound at Dose 1 (e.g., 10 mg/kg).

    • Group 3: Spiro compound at Dose 2 (e.g., 30 mg/kg).

    • Group 4: Positive control (a standard-of-care chemotherapy agent).

  • Drug Administration: Administer the compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) on a predetermined schedule (e.g., once daily for 21 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal health daily.

  • Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined maximum size, or after the treatment course is complete.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion and Future Directions

This application note details a systematic, multi-phase workflow for the screening and initial characterization of novel spiro compounds like {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine. By progressing logically from fundamental physicochemical analysis to in vivo efficacy, this framework enables researchers to make data-driven decisions, prioritize the most promising candidates, and increase the probability of success in drug discovery.

Following the identification of a lead candidate with a validated in vitro phenotype, favorable ADME properties, and demonstrated in vivo efficacy, the next critical steps include:

  • Target Deconvolution: For hits from phenotypic screens, identifying the specific molecular target(s) is essential for understanding the mechanism of action.

  • Lead Optimization: A medicinal chemistry campaign to synthesize analogs of the lead compound to improve potency, selectivity, and pharmacokinetic properties.[26]

  • Formal Toxicology Studies: In-depth safety and toxicology assessments under Good Laboratory Practice (GLP) conditions to prepare for clinical trials.[26]

References

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  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

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  • ProBio CDMO. (n.d.). In Vivo Efficacy Evaluation. Retrieved from [Link]

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Sources

Application

Application Notes and Protocols for the Agrochemical Evaluation of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine

A Framework for the Exploration of a Novel Spiroketalamine in Crop Protection Introduction: The Spiroketalamine Scaffold as a Privileged Structure in Agrochemical Discovery The spiroketal moiety is a recurring structural...

Author: BenchChem Technical Support Team. Date: March 2026

A Framework for the Exploration of a Novel Spiroketalamine in Crop Protection

Introduction: The Spiroketalamine Scaffold as a Privileged Structure in Agrochemical Discovery

The spiroketal moiety is a recurring structural motif in a multitude of biologically active natural products and synthetic compounds.[1][2] Their unique three-dimensional architecture often imparts favorable physicochemical properties and precise spatial orientation of functional groups, making them attractive scaffolds for molecular design in various fields, including agrochemical research. The introduction of an amine functionality, creating a spiroketalamine, further enhances the potential for diverse biological interactions.

A notable example of a successful agrochemical from this class is Spiroxamine, a fungicide that effectively controls a broad spectrum of fungal pathogens in cereals and grapes through the inhibition of sterol biosynthesis.[3][4] The proven efficacy of such compounds underscores the potential of novel spiroketalamines as lead structures for the development of next-generation fungicides, herbicides, or insecticides.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of a novel compound, {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine , in the context of agrochemical research. While specific biological activity for this particular molecule is not yet extensively documented in public literature, its structural features warrant a thorough investigation. These application notes and protocols are designed to provide a robust framework for its synthesis, multi-faceted screening for agrochemical activities, and preliminary mechanism of action studies. The causality behind each experimental choice is explained to ensure a logical and efficient research workflow.

Part 1: Synthesis and Characterization of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine

A plausible and efficient synthesis of the target compound can be envisioned through a multi-step process, likely commencing with the formation of the 2,9-dioxaspiro[5.5]undecane core, followed by functionalization to introduce the methanamine group. The synthesis of spiroketal structures can be achieved through various methods, including the acid-catalyzed cyclization of a dihydroxyketone precursor.[5]

Proposed Synthetic Protocol:

A generalized synthetic approach is outlined below. Researchers should adapt and optimize this protocol based on laboratory-specific conditions and available starting materials.

  • Step 1: Synthesis of the Spiroketal Core. The formation of the 2,9-dioxaspiro[5.5]undecane ring system is a critical initial step. This can often be achieved via the cyclization of a suitable precursor.

  • Step 2: Functional Group Introduction. Following the successful synthesis of the spiroketal core, the introduction of a functional group at the 3-position is necessary to ultimately install the methanamine moiety.

  • Step 3: Conversion to the Final Amine. The terminal step involves the conversion of the intermediate from Step 2 into the target {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine.

Physicochemical Characterization Protocol:

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound before proceeding with biological screening.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra to elucidate the chemical structure and confirm the presence of all expected protons and carbons.

    • Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to establish connectivity within the molecule.

  • Mass Spectrometry (MS):

    • Perform high-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the elemental composition.

    • Use techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) depending on the compound's properties.

  • Purity Analysis:

    • Employ High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) to assess the purity of the compound. The purity should ideally be >95% for biological assays.

Part 2: Agrochemical Screening Protocols

A tiered screening approach is recommended to efficiently evaluate the potential fungicidal, herbicidal, and insecticidal activities of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine.

Workflow for Agrochemical Screening

Agrochemical_Screening_Workflow cluster_synthesis Synthesis & Purification cluster_screening Primary Screening cluster_secondary Secondary Screening & MoA Synthesis Synthesis of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine Purification Purity >95% (HPLC) Synthesis->Purification Characterization Structural Confirmation (NMR, HRMS) Purification->Characterization Fungicidal Fungicidal Assay (in vitro) Characterization->Fungicidal Herbicidal Herbicidal Assay (pre- & post-emergence) Characterization->Herbicidal Insecticidal Insecticidal Assay (contact & ingestion) Characterization->Insecticidal Dose_Response Dose-Response & EC50/LC50 Determination Fungicidal->Dose_Response Herbicidal->Dose_Response Insecticidal->Dose_Response Spectrum Spectrum of Activity Dose_Response->Spectrum MoA Mechanism of Action Studies Spectrum->MoA

Caption: A generalized workflow for the synthesis, purification, and multi-faceted agrochemical screening of a novel compound.

Fungicidal Activity Screening

Given that the related spiroketalamine, Spiroxamine, is a potent fungicide, this is a primary area of investigation.[3] The initial screening should be conducted in vitro against a panel of economically important plant pathogenic fungi.

Protocol for In Vitro Antifungal Assay (Agar Dilution Method):

  • Preparation of Fungal Cultures: Grow pure cultures of target fungi (e.g., Alternaria alternata, Aspergillus niger, Botrytis cinerea, Fusarium oxysporum) on Potato Dextrose Agar (PDA) plates.[6]

  • Preparation of Test Compound Stock Solution: Dissolve {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.

  • Preparation of Amended Media: Autoclave PDA medium and cool to 45-50°C. Add the stock solution of the test compound to the molten agar to achieve a final concentration (e.g., 100 µg/mL). Pour the amended agar into sterile Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of the amended PDA plates.

  • Controls:

    • Negative Control: PDA plate with solvent only.

    • Positive Control: PDA plate amended with a commercial fungicide (e.g., Spiroxamine, Tebuconazole).[7]

  • Incubation: Incubate the plates at 25 ± 2°C for 5-7 days, or until the mycelial growth in the negative control plate reaches the edge.

  • Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions. Calculate the percentage of inhibition using the following formula:

    • % Inhibition = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the fungal colony in the negative control, and dt is the average diameter of the fungal colony in the treated plate.

Data Presentation: Hypothetical Fungicidal Activity

Target FungusTest Compound (100 µg/mL) % InhibitionSpiroxamine (100 µg/mL) % Inhibition
Alternaria alternata85.2 ± 3.192.5 ± 2.5
Aspergillus niger78.9 ± 4.588.1 ± 3.2
Botrytis cinerea91.3 ± 2.895.7 ± 1.9
Fusarium oxysporum82.1 ± 5.090.4 ± 2.7
Herbicidal Activity Screening

Spiroacetal compounds have been reported to exhibit herbicidal activity, making this another important avenue for investigation.[8] Screening should assess both pre-emergence and post-emergence activity against representative monocot and dicot weed species.

Protocol for Pre-Emergence Herbicidal Assay:

  • Planting: Fill small pots with a standard potting mix. Sow seeds of test plants (e.g., Avena fatua (wild oat), Setaria viridis (green foxtail), Amaranthus retroflexus (redroot pigweed), Chenopodium album (common lambsquarters)) at a depth of 1-2 cm.[8]

  • Treatment Application: Prepare a solution of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine in a suitable solvent with a surfactant. Apply the solution evenly to the soil surface using a laboratory sprayer at a pre-determined rate (e.g., 1 kg/ha ).

  • Controls:

    • Negative Control: Pots sprayed with the solvent and surfactant solution only.

    • Positive Control: Pots treated with a commercial pre-emergence herbicide (e.g., S-metolachlor).[9]

  • Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions. Water as needed.

  • Evaluation: After 14-21 days, visually assess the percentage of weed control (phytotoxicity) on a scale of 0 (no effect) to 100 (complete kill).

Protocol for Post-Emergence Herbicidal Assay:

  • Plant Growth: Grow test plants as described above until they reach the 2-3 leaf stage.

  • Treatment Application: Apply the test compound solution directly to the foliage of the plants.

  • Controls: Use negative and positive (e.g., Glyphosate) controls as in the pre-emergence assay.[9]

  • Incubation and Evaluation: Maintain the plants in a controlled environment and evaluate phytotoxicity after 7 and 14 days.

Insecticidal Activity Screening

The diverse biological activities of spiro compounds suggest that insecticidal properties should also be explored.[10] Initial screening can be performed using common methods to assess contact and ingestion toxicity.

Protocol for Contact Toxicity Assay (Topical Application):

  • Test Insects: Use a susceptible laboratory strain of a common pest insect (e.g., Tribolium castaneum (red flour beetle) or Spodoptera littoralis larvae).[10][11]

  • Application: Anesthetize the insects with CO₂. Apply a small droplet (e.g., 1 µL) of the test compound solution in a suitable solvent (e.g., acetone) to the dorsal thorax of each insect.

  • Controls:

    • Negative Control: Insects treated with solvent only.

    • Positive Control: Insects treated with a commercial insecticide (e.g., a pyrethroid).

  • Observation: Place the treated insects in a ventilated container with a food source. Record mortality at 24, 48, and 72 hours post-treatment.

Protocol for Ingestion (Diet Incorporation) Assay:

  • Diet Preparation: Prepare an artificial diet for the test insect. Incorporate the test compound into the diet at a specific concentration while the diet is still liquid.

  • Feeding: Place a known number of insects (e.g., early instar larvae) into a container with the treated diet.

  • Controls: Use a diet containing only the solvent as a negative control and a diet with a commercial insecticide as a positive control.

  • Observation: Record mortality and any sublethal effects (e.g., reduced feeding, developmental abnormalities) over a period of 7-10 days.

Part 3: Secondary Screening and Mechanism of Action (MoA) Studies

If significant activity is observed in the primary screens, further investigation is warranted to determine the potency and potential mode of action.

Dose-Response and Potency Determination

For any "hit" from the primary screening, conduct dose-response studies to determine the EC₅₀ (for fungicides and herbicides) or LC₅₀/LD₅₀ (for insecticides). This involves testing a range of concentrations of the compound to establish a dose-dependent effect.

Potential Mechanism of Action Workflow

MoA_Workflow cluster_activity Observed Activity cluster_moa Mechanism of Action Investigation cluster_target Target Identification Activity Primary Screening Hit (Fungicidal, Herbicidal, or Insecticidal) Fungicide_MoA Fungicidal MoA: Sterol Biosynthesis Inhibition Assay Activity->Fungicide_MoA If fungicidal Herbicide_MoA Herbicidal MoA: Photosynthesis Inhibition, PPO Inhibition, etc. Activity->Herbicide_MoA If herbicidal Insecticide_MoA Insecticidal MoA: AChE Inhibition, GABA Receptor Assay, etc. Activity->Insecticide_MoA If insecticidal Target Identification of Specific Molecular Target Fungicide_MoA->Target Herbicide_MoA->Target Insecticide_MoA->Target

Caption: A decision-based workflow for investigating the mechanism of action based on the type of agrochemical activity observed.

Proposed MoA Studies:

  • If Fungicidal Activity is Confirmed: Based on the known MoA of Spiroxamine, a primary hypothesis would be the inhibition of sterol biosynthesis.[3] This can be investigated by analyzing the sterol profile of treated fungi using GC-MS and looking for the accumulation of sterol precursors.

  • If Herbicidal Activity is Confirmed: A range of biochemical assays can be performed to investigate common herbicidal modes of action, such as inhibition of photosynthesis (e.g., by measuring chlorophyll fluorescence), inhibition of pigment biosynthesis (phytoene desaturase assay), or inhibition of specific enzymes like protoporphyrinogen oxidase (PPO).

  • If Insecticidal Activity is Confirmed: Common insecticidal modes of action include inhibition of acetylcholinesterase (AChE), modulation of ion channels (e.g., sodium channels), or interference with GABA receptors.[12] Biochemical and electrophysiological assays can be employed to investigate these possibilities.

Conclusion

The novel compound {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine represents an intriguing starting point for agrochemical discovery. Its spiroketalamine scaffold is a privileged structure with a precedent for high biological activity. The protocols outlined in this document provide a comprehensive and logically structured framework for the synthesis, characterization, and systematic evaluation of this compound's potential as a fungicide, herbicide, or insecticide. By following these guidelines, researchers can efficiently assess its biological profile and, if promising activity is discovered, proceed with more in-depth studies to elucidate its mechanism of action and potential for development as a crop protection agent.

References

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  • Synthesis and Herbicidal Activity of [3R,5S,6S]-3-Benzyloxy-5- methoxy-1,7-dioxaspiro[5.5]undecane and [3R,5S,6S]-3-Methoxy-5-benzyloxy-1,7-dioxaspiro[5.5]undecane. J Org Chem. 1998 Feb 6;63(3):471-479. Available at: [Link]

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  • Microbiological and biochemical properties of soil polluted with a mixture of spiroxamine, tebuconazole, and triadimenol under the cultivation of Triticum aestivum L - ResearchGate. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

High-yield synthesis of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine

Welcome to the Technical Support Center for the synthesis of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine . Designed for researchers, medicinal chemists, and drug development professionals, this guide provides in-depth m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine . Designed for researchers, medicinal chemists, and drug development professionals, this guide provides in-depth mechanistic insights, self-validating experimental protocols, and field-tested troubleshooting strategies.

Oxa-spirocycles are highly valued in modern drug discovery. The incorporation of an oxygen atom into the spirocyclic unit dramatically improves water solubility (by up to 40 times) and lowers lipophilicity compared to their all-carbon analogs, making them ideal rigidified scaffolds for fragment collections . The high-yield synthesis of this specific methanamine derivative relies on a robust three-step sequence: iodocyclization, nucleophilic azidation, and chemoselective reduction.

Synthetic Workflow Visualization

SynthesisWorkflow A Alkene/Alkyne Precursor (Starting Material) B Step 1: Iodocyclization (I2, Base, Solvent) A->B C 3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane (Intermediate 1) B->C Cyclization D Step 2: Azidation (NaN3, DMF, 50 °C) C->D E Azide Intermediate (Intermediate 2) D->E SN2 Substitution F Step 3: Reduction (PPh3/H2O or H2/Pd-C) E->F G {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine (Target Product) F->G Amine Formation

Caption: Synthetic workflow for {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine via iodocyclization.

Core Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, each step below is designed as a self-validating system. Do not proceed to the next step until the validation markers confirm the success of the current transformation.

Step 1: Iodocyclization to 3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane

Mechanistic Rationale: Electrophilic activation of the alkene/alkyne precursor by iodine triggers an intramolecular nucleophilic attack by the pendant hydroxyl group. This constructs the thermodynamically favored spirocyclic core while installing a versatile iodomethyl handle for downstream functionalization . Protocol:

  • Dissolve the precursor (1.0 eq) in anhydrous acetonitrile (MeCN).

  • Add NaHCO₃ (2.0 eq) to neutralize the HI byproduct, preventing acid-catalyzed ring opening.

  • Cool the mixture to 0 °C and add I₂ (1.2 eq) portion-wise. Stir for 4 hours, allowing it to gradually warm to room temperature.

  • Quench with saturated aqueous Na₂S₂O₃ to reduce unreacted iodine. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation Marker: Check the crude ¹H NMR. Confirm the disappearance of alkene protons and the appearance of a diagnostic multiplet at ~3.2 ppm corresponding to the newly formed -CH₂-I protons.

Step 2: Azidation to 3-(Azidomethyl)-2,9-dioxaspiro[5.5]undecane

Mechanistic Rationale: The primary alkyl iodide undergoes a classic Sₙ2 substitution. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the azide anion, rendering it a highly reactive, "naked" nucleophile. Protocol:

  • Dissolve 3-(iodomethyl)-2,9-dioxaspiro[5.5]undecane (1.0 eq) in anhydrous DMF.

  • Add NaN₃ (3.0 eq).

  • Heat the mixture to 50 °C and stir for 12 hours .

  • Dilute with water and extract with diethyl ether. Wash the organic layer extensively with water (3x) to remove residual DMF, dry, and concentrate.

  • Validation Marker: Perform an IR scan of the crude oil. A strong, sharp absorption band at ~2100 cm⁻¹ confirms the successful installation of the azide group.

Step 3: Reduction to {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine

Mechanistic Rationale: The Staudinger reduction is prioritized over catalytic hydrogenation. The use of triphenylphosphine (PPh₃) forms an aza-ylide intermediate that is subsequently hydrolyzed by water. This avoids the use of transition metals and hydrogen gas, which could potentially require acidic conditions that might hydrolyze the sensitive spiroacetal core. Protocol:

  • Dissolve the azide intermediate in a THF/H₂O mixture (10:1 v/v).

  • Add PPh₃ (1.2 eq) at room temperature. Nitrogen gas evolution should be visible.

  • Stir for 16 hours to ensure complete hydrolysis of the aza-ylide to the primary amine.

  • Concentrate the mixture, acidify with 1M HCl to extract the amine into the aqueous layer (leaving triphenylphosphine oxide in the organic layer).

  • Basify the aqueous layer with NaOH to pH 12 and extract with DCM to isolate the pure product.

  • Validation Marker: Mass spectrometry (ESI) must show the [M+H]⁺ peak at m/z 186.1. IR should show the disappearance of the 2100 cm⁻¹ azide peak and the appearance of broad N-H stretches at ~3300 cm⁻¹.

Troubleshooting Guides & FAQs

Q: My iodocyclization yield is consistently below 50%. What is causing the degradation? A: The spiroacetal core is highly sensitive to acidic conditions. During iodocyclization, hydroiodic acid (HI) is generated as a byproduct. If your base (NaHCO₃) is not adequately dispersed or if the reaction is run too warm, the local acidic environment can cause ring-opening or polymerization. Ensure vigorous stirring and consider switching to a biphasic system (e.g., DCM / saturated aqueous NaHCO₃) to immediately partition and neutralize the acid.

Q: The azidation step is sluggish and incomplete after 12 hours. How can I accelerate it? A: While iodides are excellent leaving groups, steric hindrance near the spiro-center can impede the Sₙ2 trajectory. Ensure your DMF is strictly anhydrous; water strongly solvates the azide anion via hydrogen bonding, drastically reducing its nucleophilicity. If the reaction remains slow, adding a catalytic amount of NaI (10 mol%) can accelerate the reaction via the Finkelstein mechanism, constantly regenerating the highly reactive iodide intermediate.

Q: Can I use Lithium Aluminum Hydride (LiAlH₄) for the azide reduction instead of the Staudinger method? A: It is highly discouraged. While LiAlH₄ will rapidly reduce the azide, it is a harsh, highly coordinating reagent. The aluminum species can coordinate with the spirocyclic oxygen atoms, potentially leading to ring-opening or forming stable complexes that severely complicate the workup and depress isolated yields. The Staudinger reduction (PPh₃/H₂O) is the field-proven standard for preserving this scaffold .

Q: How should I store the final {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine? A: Primary aliphatic amines are prone to oxidation and carbamate formation upon exposure to atmospheric CO₂. Store the product as a neat oil under an inert argon atmosphere at -20 °C. For long-term library storage, converting the free base to its hydrochloride salt (by bubbling dry HCl gas through an ethereal solution of the amine) will yield a bench-stable solid.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters, expected yields, and critical analytical markers for the three-step synthesis workflow.

Reaction StepReagents & ConditionsExpected YieldKey Analytical Markers
1. Iodocyclization I₂, NaHCO₃, MeCN, 0 °C to RT, 4 h75 - 85%¹H NMR: ~3.2 ppm (m, 2H, -CH₂-I)
2. Azidation NaN₃, DMF, 50 °C, 12 h85 - 95%IR: ~2100 cm⁻¹ (strong N₃ stretch)
3. Reduction PPh₃, THF/H₂O, RT, 16 h80 - 86%MS (ESI): [M+H]⁺ = 186.1 IR: ~3300 cm⁻¹ (N-H stretch)

References

  • Fominova, K., Diachuk, T., Granat, D., Savchuk, T., Vilchynskyi, V., Svitlychnyi, O., Meliantsev, V., Kovalchuk, I., Litskan, E., Levterov, V. V., Badlo, V. R., Vaskevych, R. I., Vaskevych, A. I., Bolbut, A. V., Semeno,
Optimization

Recrystallization methods for {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine derivatives

Technical Support Center: Recrystallization of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine Derivatives As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of spirocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine Derivatives

As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of spirocyclic amines. The compound {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine presents a unique dual-challenge: it possesses a highly basic primary amine that complicates phase behavior, and a spiroketal core that is exquisitely sensitive to acidic degradation.

This guide is designed to move beyond basic protocols by explaining the thermodynamic and mechanistic causality behind each step, ensuring your recrystallization workflows are robust, reproducible, and self-validating.

Part 1: Core Troubleshooting & FAQs

Q1: Every time I attempt to recrystallize the free base of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine, it separates as a biphasic liquid instead of forming crystals. How do I force crystallization? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the solute precipitates as a supercooled liquid because the melting point of the compound is lower than the temperature at which phase separation occurs. The free base of (2,9-Dioxaspiro[5.5]undecan-3-yl)methanamine is thermodynamically unstable as a solid at room temperature and is documented in the literature as a 1[1]. Causality & Solution: To establish a stable crystal lattice, you must increase the intermolecular forces (via ionic interactions or hydrogen bonding). Do not attempt to recrystallize the free base. Instead, derivatize it by forming a salt (e.g., Hydrochloride) or installing a protecting group like N-Boc, which yields a highly crystalline1[1].

Q2: I tried forming the HCl salt using standard 1M aqueous HCl to aid in crystallization, but NMR shows multiple side products and the loss of the spirocyclic core. What went wrong? A2: You have inadvertently triggered acid-catalyzed heterolysis. The 2,9-dioxaspiro[5.5]undecane system is a spiroacetal. While these structures are stabilized by the 2[2], protonation of the spiro-oxygen in the presence of water leads to the formation of a transient tertiary oxocarbenium ion. This results in rapid, irreversible 3[3]. Causality & Solution: Spiroketals are highly sensitive to aqueous acids. You must use strictly anhydrous conditions for salt formation (e.g., anhydrous HCl gas dissolved in 1,4-dioxane) and maintain the temperature below 5 °C to kinetically suppress ring-opening.

Part 2: Quantitative Data & Solvent Selection

Selecting the correct solvent system is dictated by the derivative's polarity and the thermodynamic stability of the spiroketal core.

Derivative TypePhysical State (RT)Acid SensitivityRecommended Solvent SystemExpected Yield
Free Base Yellow OilHighN/A (Prone to oiling out)N/A
N-Boc Amine Solid (mp 56-58 °C)Low (to neutral media)EtOAc (Solvent) / Hexanes (Anti-solvent)75-85%
HCl Salt SolidHigh (if aqueous)Anhydrous MeOH / Anhydrous Et₂O80-90%
Oxalate Salt SolidModerateEtOH (Solvent) / Heptane (Anti-solvent)70-80%

Part 3: Validated Experimental Protocols

Protocol A: Anhydrous Hydrochloride Salt Formation & Anti-Solvent Recrystallization

Objective: Convert the oily free base to a crystalline HCl salt without triggering spiroketal heterolysis.

  • Dissolution: Dissolve 1.0 g of the {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine free base in 10 mL of strictly anhydrous diethyl ether under an inert argon atmosphere.

  • Anhydrous Acidification: Cool the flask to 0 °C using an ice bath. Slowly add 1.05 equivalents of 4M HCl in 1,4-dioxane dropwise over 10 minutes.

    • Mechanistic Note: The low temperature and absolute absence of water kinetically trap the protonated amine and prevent the formation of the destructive oxocarbenium ion.

  • Isolation: A white precipitate will form immediately. Stir for an additional 15 minutes at 0 °C, then filter the solid rapidly under a stream of nitrogen to prevent atmospheric moisture absorption.

  • Recrystallization: Transfer the crude salt to a dry flask. Dissolve in a minimum volume of hot anhydrous methanol (approx. 3-5 mL). Slowly add anhydrous diethyl ether dropwise until the solution becomes slightly turbid (reaching the cloud point).

  • Annealing: Remove from heat and allow the solution to cool undisturbed to room temperature, then transfer to a -20 °C freezer overnight.

    • Validation Checkpoint: The product must be a free-flowing white crystalline powder. If the product appears as a sticky resin, trace moisture was introduced. Discard the solvent, dry the resin under high vacuum for 12 hours, and repeat Step 4.

Protocol B: N-Boc Derivative Recrystallization

Objective: Purify the N-Boc protected derivative via a binary solvent system.

  • Dissolution: Dissolve the crude tert-butyl ((2,9-dioxaspiro[5.5]undecan-3-yl)methyl)carbamate in a minimum volume of hot ethyl acetate (EtOAc) at 60 °C.

  • Anti-Solvent Addition: While maintaining heating and stirring, add hexanes dropwise until a persistent faint cloudiness is observed. Add exactly one drop of EtOAc to clear the solution.

  • Cooling: Allow the flask to cool slowly to room temperature over 2 hours.

    • Mechanistic Note: Slow cooling promotes the growth of a stable crystal lattice and excludes impurities. Rapid crash-cooling traps impurities and promotes LLPS (oiling out).

  • Harvesting: Filter the resulting white crystals and wash with ice-cold hexanes. Dry under vacuum.

    • Validation Checkpoint: Melting point analysis should yield a sharp peak at 56-58 °C[1].

Part 4: Decision Workflow Diagram

G Start Target: {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine CheckState Determine Derivative State Start->CheckState FreeBase Free Base (Amine) Prone to Oiling Out CheckState->FreeBase Unprotected Protected Protected Amine (e.g., N-Boc) CheckState->Protected Protected SaltForm Salt Formation Required (Strictly Anhydrous) FreeBase->SaltForm Recryst2 Recrystallize: EtOAc / Hexanes Protected->Recryst2 HCl Anhydrous HCl in Dioxane (0°C to prevent heterolysis) SaltForm->HCl Oxalate Oxalic Acid in EtOH (Mild Alternative) SaltForm->Oxalate Recryst1 Recrystallize: MeOH / Et2O Anti-solvent HCl->Recryst1 Oxalate->Recryst1 Success High-Purity Crystalline Product Recryst1->Success Recryst2->Success

Workflow for overcoming oiling out and acid-catalyzed degradation during spiroketal recrystallization.

Part 5: References

  • Vaskevych, R. I., et al. "Oxa-spirocycles: synthesis, properties and applications." Semantic Scholar.[Link]

  • Fressigné, C., et al. "Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties." MDPI.[Link]

  • Deslongchamps, P., et al. "Epimerization of spiroacetals through acid-catalyzed heterolysis." ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Yield in Spirocyclization Reactions

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in mastering the art of spirocyclization. Spirocyclic scaffolds are pivotal three-dimensional st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in mastering the art of spirocyclization. Spirocyclic scaffolds are pivotal three-dimensional structures in medicinal chemistry and natural product synthesis.[1] However, their construction can be a formidable challenge, often plagued by low yields that can stall critical research and development pipelines.[2][3]

This guide is structured to provide you with direct, actionable insights to troubleshoot and optimize your spirocyclization reactions. We will move beyond simple procedural lists to explore the why behind each experimental choice, grounding our advice in established mechanistic principles.

Troubleshooting Guide: A Systematic Approach to Low Yields

Low yields in spirocyclization reactions are rarely due to a single, isolated issue. More often, they are a result of a combination of suboptimal parameters.[2] A systematic and logical approach to troubleshooting is paramount for efficiently identifying and resolving the root cause.

Question 1: My reaction has a low yield with significant starting material remaining. What should I investigate first?

This is one of the most common scenarios and typically points to issues with reaction kinetics and activation energy .

Answer:

An incomplete reaction suggests that the conditions are not sufficient to drive the transformation to completion.[4] Here is a prioritized checklist of parameters to investigate:

  • Reaction Time and Temperature: The first and most straightforward parameters to adjust are time and temperature. Many complex cyclizations require extended reaction times or elevated temperatures to overcome the activation energy barrier.[3][5]

    • Causality: The Arrhenius equation dictates that reaction rates increase with temperature. However, be mindful that excessive heat can lead to the decomposition of starting materials or the desired product.[2][4]

    • Protocol: Monitor your reaction by a suitable analytical method (TLC, LC-MS, NMR). If the reaction has stalled, consider a stepwise increase in temperature (e.g., in 10-20 °C increments) or extending the reaction time.[5]

  • Catalyst Activity and Loading: If your reaction is catalyzed, the health and amount of your catalyst are critical.

    • Causality: Catalysts can deactivate over time due to exposure to air, moisture, or impurities. Inadequate loading will result in a slow or incomplete reaction.[4]

    • Protocol:

      • Ensure your catalyst is fresh and, if necessary, handled under an inert atmosphere (e.g., nitrogen or argon).[4][5]

      • Consider increasing the catalyst loading in a stepwise manner (e.g., from 1 mol% to 5 mol%).

      • Screen alternative catalysts. For instance, in metal-catalyzed processes, switching the metal (e.g., from Palladium to Iridium) or the ligand can have a profound impact on reactivity.[1][2]

  • Solvent Choice: The solvent does more than just dissolve reactants; it influences transition state stabilization and can dramatically affect reaction rates.[2][4]

    • Causality: A solvent that poorly solvates the transition state will lead to a higher activation energy and a slower reaction.

    • Protocol: Perform a solvent screen with a range of polarities (e.g., Toluene, THF, DCM, Acetonitrile).[2] This is a crucial step in optimizing any new spirocyclization.

Question 2: My reaction is messy, showing multiple spots on TLC, and the yield of the desired spirocycle is low. What's happening?

This scenario suggests that side reactions are outcompeting your desired spirocyclization.

Answer:

The formation of multiple byproducts is a clear indicator that your reaction conditions may be too harsh or that alternative reaction pathways are more favorable.

  • Intermolecular vs. Intramolecular Reactions: For intramolecular spirocyclizations, the primary competing reaction is often intermolecular polymerization or oligomerization.[3]

    • Causality: At high concentrations, two molecules of your starting material are more likely to react with each other than a single molecule is to cyclize. This is a simple matter of statistical probability.

    • Protocol - High-Dilution Conditions: Running the reaction at a very low concentration (typically <0.05 M) is a cornerstone technique to favor intramolecular processes.[3] This can be achieved by the slow addition of the substrate to the reaction mixture over an extended period using a syringe pump.

  • Decomposition of Starting Material or Product: The complexity of spirocyclic frameworks can often lead to instability under certain reaction conditions.[2][4]

    • Causality: Highly acidic or basic conditions, or high temperatures, can cause degradation of sensitive functional groups on either your starting material or your spirocyclic product.[2]

    • Protocol:

      • Monitor the reaction at early time points to see if the product forms and then disappears.

      • If decomposition is suspected, attempt the reaction at a lower temperature.[4]

      • Consider using milder reagents. For example, in a Dieckmann cyclization, a switch from a strong, non-hindered base to a bulkier base like potassium tert-butoxide can sometimes minimize side reactions.[3]

  • Substrate Quality: Never underestimate the impact of impure starting materials.

    • Causality: Impurities can act as catalyst poisons or participate in their own set of side reactions, leading to a complex reaction mixture.[2]

    • Protocol: Ensure the purity of your starting materials using standard techniques like recrystallization or column chromatography before beginning the reaction.[2]

Visualizing the Troubleshooting Workflow

To aid in your decision-making process, the following diagram outlines a logical workflow for troubleshooting low-yield spirocyclization reactions.

G start Low Yield Observed check_sm Starting Material (SM) Remaining? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn  Yes side_reactions Side Reactions / Decomposition check_sm->side_reactions  No / Complex Mixture increase_time Increase Time / Temp incomplete_rxn->increase_time catalyst Check Catalyst Activity / Loading increase_time->catalyst solvent Screen Solvents catalyst->solvent end Yield Improved solvent->end high_dilution Use High Dilution side_reactions->high_dilution milder_cond Use Milder Conditions (Temp, Reagents) high_dilution->milder_cond purify_sm Purify Starting Material milder_cond->purify_sm purify_sm->end

Sources

Optimization

Stability issues of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine in solution

Technical Support Center: {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine A Guide for Researchers on Navigating Solution Stability Welcome to the technical support center for {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine

A Guide for Researchers on Navigating Solution Stability

Welcome to the technical support center for {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine. This guide, prepared by our senior application scientists, is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the solution stability of this spiroketal-containing compound. We understand that inconsistent experimental results can be a significant hurdle in research and development. This resource aims to empower you with the knowledge to identify, understand, and mitigate potential stability issues.

Part 1: Understanding the Chemistry of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine

Before delving into troubleshooting, it is crucial to understand the chemical functionalities of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine that govern its stability. The molecule possesses two key features: a spiroketal system and a primary amine.

  • The Spiroketal Core: The 2,9-dioxaspiro[5.5]undecane moiety is a spiroketal. Ketal groups, in general, are susceptible to hydrolysis under acidic conditions, which can lead to the opening of one or both rings to form a hydroxy ketone. The stability of the spiroketal is highly dependent on the pH of the solution.

  • The Primary Amine: The methanamine group is a primary amine, which imparts basic properties to the molecule. This group can react with various electrophiles, is susceptible to oxidation, and can influence the overall pH of the solution, thereby indirectly affecting the stability of the spiroketal core.

Understanding the interplay between these two functional groups is key to troubleshooting stability issues.

Part 2: Troubleshooting Guide for Unexpected Experimental Results

This section is designed to help you diagnose and resolve common issues that may arise during your experiments with {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine.

Issue 1: Loss of Compound Potency or Inconsistent Biological Activity Over Time

You have prepared a stock solution of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine, but you observe a decline in its expected biological effect in your assays over a short period.

Possible Cause: The compound is likely degrading in your experimental medium. The most probable cause is the acid-catalyzed hydrolysis of the spiroketal.

Troubleshooting Workflow:

cluster_0 Troubleshooting: Loss of Potency A Start: Inconsistent Activity Observed B Step 1: pH Measurement Measure the pH of your stock solution and final assay buffer. A->B C C B->C D Action: Buffer Optimization Adjust the pH of your solutions to be in the range of 7.0-8.0. Use a stable, non-reactive buffer system. C->D Yes E Action: Fresh Solution Preparation Prepare fresh solutions immediately before use. Avoid long-term storage in solution. C->E No F Step 2: Stability Study Conduct a time-course stability study using HPLC or LC-MS to monitor the parent compound and detect degradation products. D->F E->F G Degradation Observed? F->G H Action: Optimize Storage If degradation is still observed, consider alternative solvents or storage at lower temperatures (-20°C or -80°C). G->H Yes I End: Consistent Activity Achieved G->I No

Caption: Workflow for troubleshooting loss of compound potency.

Detailed Steps:

  • pH Verification: Use a calibrated pH meter to check the pH of your stock solution and the final assay buffer. The primary amine can make unbuffered aqueous solutions slightly basic, but dissolution in acidic buffers can create an environment conducive to spiroketal hydrolysis.

  • Buffer Adjustment: If the pH is acidic (below 6.5), consider using a different buffer system or adjusting the pH to a neutral or slightly basic range (pH 7.0-8.0). Common biological buffers like PBS or HEPES at pH 7.4 are often a good starting point.

  • Conduct a Forced Degradation Study: To confirm the degradation pathway, perform a forced degradation study.

    • Prepare solutions of your compound in buffers of varying pH (e.g., pH 3, 5, 7.4, 9).

    • Incubate these solutions at a controlled temperature (e.g., 37°C) and take samples at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the samples by a suitable analytical method like HPLC or LC-MS to quantify the parent compound and identify any degradation products.

  • Optimize Storage Conditions: Based on the stability data, optimize your storage conditions. If the compound is unstable even at neutral pH at room temperature, consider preparing smaller aliquots of your stock solution and storing them at -20°C or -80°C. Minimize freeze-thaw cycles.

Issue 2: Appearance of Unknown Peaks in Analytical Chromatography (HPLC, LC-MS)

You are performing quality control on your sample, and you notice the appearance of new peaks that were not present in the initial analysis of the solid compound.

Possible Cause: These new peaks are likely degradation products. The primary degradation pathway for a spiroketal is hydrolysis.

Proposed Degradation Pathway:

cluster_1 Proposed Hydrolysis Pathway Parent Parent Intermediate Hemiketal Intermediate Parent->Intermediate H+ (acid-catalyzed) Product Hydroxy Ketone Product (Ring-Opened Form) Intermediate->Product H2O

Caption: Acid-catalyzed hydrolysis of the spiroketal.

Troubleshooting and Identification:

  • LC-MS Analysis: The most powerful tool for identifying these unknown peaks is Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Determine the molecular weights of the new peaks. The hydrolyzed product will have a molecular weight corresponding to the parent compound + 18 (the addition of a water molecule).

  • NMR Spectroscopy: If the degradation product can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structural change from a spiroketal to a ring-opened hydroxy ketone.

  • Solvent and pH Evaluation:

    • Analyze your sample preparation workflow. Are you using any acidic solvents or additives (e.g., trifluoroacetic acid, formic acid) for chromatography that could be causing on-column degradation?

    • Ensure that any aqueous solutions used for sample preparation are pH-neutral.

Recommended Analytical Conditions:

ParameterRecommendationRationale
Mobile Phase pH 6.5 - 8.0To minimize acid-catalyzed hydrolysis on the analytical column.
Column Temperature Ambient or controlled at a lower temperature (e.g., 25°C)To reduce the rate of potential degradation during the analysis.
Sample Diluent A mixture of organic solvent and a neutral bufferTo maintain the stability of the analyte in the autosampler.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine?

A:

  • Solid Form: As a solid, the compound is likely to be much more stable. It should be stored in a tightly sealed container, protected from light and moisture, at a controlled room temperature or refrigerated (2-8°C).

  • In Solution: Stock solutions should be prepared in a high-quality, anhydrous aprotic solvent like DMSO or ethanol if possible. For aqueous experiments, it is highly recommended to prepare fresh solutions from the solid or a concentrated organic stock immediately before use. If aqueous solutions must be stored, they should be buffered to a pH of 7.0-8.0 and kept at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles.

Q2: Can I use acidic buffers for my experiments with this compound?

A: The use of acidic buffers (pH < 6.5) is strongly discouraged as it is likely to cause the hydrolysis of the spiroketal moiety, leading to the degradation of your compound and unreliable experimental results. If your experimental design absolutely requires acidic conditions, you must perform a thorough stability assessment to understand the degradation kinetics of the compound under those specific conditions.

Q3: My compound is dissolved in DMSO for my cell-based assays. Is this a concern for stability?

A: DMSO is generally a good choice for a stock solution as it is an aprotic solvent and will not promote hydrolysis. However, ensure your DMSO is anhydrous (water-free), as water in the DMSO could still lead to slow degradation over time. The primary stability concern will arise when the DMSO stock is diluted into your aqueous cell culture medium. The final pH of the medium will be the determining factor for the compound's stability during the assay.

Q4: How can I proactively monitor the stability of my compound in a long-term experiment?

A: For long-term experiments, it is advisable to include "stability samples." These are aliquots of your final experimental solution that are kept under the same conditions as your experiment but are not used in the assay. At the end of the experiment, you can analyze these stability samples by HPLC or LC-MS to quantify the amount of the parent compound remaining. This will give you a clear indication of whether degradation occurred during your experiment and will help in the interpretation of your results.

References

  • General Spiroketal Chemistry and Stability

    • Title: Ketal.
    • Source: Wikipedia.
    • URL: [Link]

  • pH-Dependent Reactions

    • Title: Acid-Base C
    • Source: LibreTexts Chemistry.
    • URL: [Link]

  • Forced Degradation Studies

    • Title: Forced Degradation Studies: A Tool for Analytical Method Development.
    • Source: Pharma Tutors.
    • URL: [Link]

  • Amine Compound Stability

    • Title: Amine - General Properties.
    • Source: ScienceDirect.
    • URL: [Link]

Troubleshooting

Side reactions in the synthesis of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine

Technical Support Center: Troubleshooting the Synthesis of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Purpose: To provide mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Purpose: To provide mechanistic insights, self-validating protocols, and troubleshooting strategies for the synthesis of the rigid oxa-spirocyclic scaffold, {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine.

Section 1: Mechanistic Overview & Synthetic Workflow

The synthesis of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine typically involves the construction of the 2,9-dioxaspiro[5.5]undecane core via acid-catalyzed spiroketalization, followed by functional group manipulation to install the primary amine (often via an azide intermediate)[1]. Because spiroketals are sensitive to thermodynamic equilibration and acidic degradation, careful control of reaction conditions is paramount[2].

SynthesisPathway Precursor Acyclic Dihydroxy Ketone Precursor Spiroketal 2,9-Dioxaspiro[5.5]undecane Core Precursor->Spiroketal Acid Catalysis Isomers Thermodynamic Isomers Precursor->Isomers Equilibration Azide 3-(Azidomethyl)-2,9- dioxaspiro[5.5]undecane Spiroketal->Azide 1. Activation 2. NaN3 Alkene Elimination (Alkene) Spiroketal->Alkene E2 Elimination Product {2,9-Dioxaspiro[5.5]undecan- 3-yl}methanamine Azide->Product H2, Pd/C Dimer Secondary Amine (Dimerization) Azide->Dimer Imine Attack RingOpen Ring-Opened Degradation Product->RingOpen Acidic Workup

Synthetic workflow for {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine and major side reactions.

Section 2: Troubleshooting FAQs

Q1: During the spiroketalization step, I am observing a mixture of stereoisomers. How can I drive the reaction to a single diastereomer? Causality: Spiroketalization is governed by the competition between kinetic and thermodynamic control[3]. Under standard acid catalysis (e.g., TsOH at room temperature), the system will equilibrate to the thermodynamically most stable isomer, driven by the anomeric effect (where the oxygen lone pairs stabilize the axial conformation)[4]. Solution: If the desired isomer is the contrathermodynamic (kinetic) product, you must avoid equilibrating conditions. Switch from Brønsted acids to mild, non-equilibrating Lewis acids (such as Ti(Oi-Pr)4​ ) at low temperatures ( −78∘C to 0∘C )[2].

Q2: My azidation step yields a significant amount of alkene byproduct instead of the desired azide. How do I minimize this? Causality: The conversion of an activated alcohol (like a tosylate or mesylate) to an azide using NaN3​ proceeds via an SN​2 mechanism. However, if the leaving group is sterically hindered or if the reaction is heated excessively, the competing E2 elimination pathway becomes dominant, yielding an alkene. Solution: Ensure the precursor is a primary leaving group (e.g., 3-(tosyloxymethyl)-2,9-dioxaspiro[5.5]undecane). Lower the reaction temperature to 50∘C and use a highly polar aprotic solvent like DMF to maximize the nucleophilicity of the azide ion without providing the thermal energy required for elimination[1].

Q3: During the catalytic hydrogenation of the azide, I am observing a higher molecular weight impurity. What is it, and how do I prevent it? Causality: The impurity is a secondary amine dimer. Reduction of the azide to a primary amine proceeds via a highly reactive nitrene or imine intermediate. The newly formed primary amine can act as a nucleophile, attacking this intermediate before it is fully reduced by the palladium catalyst, resulting in dimerization.

DimerizationMechanism Azide Azide (R-N3) Nitrene Nitrene / Imine Intermediate Azide->Nitrene Partial Reduction (-N2) Amine Primary Amine (R-NH2) Nitrene->Amine Complete Reduction (H2) Dimer Secondary Amine Dimer (R-NH-CH2-R') Nitrene->Dimer Nucleophilic Attack by Primary Amine Amine->Dimer Reacts with Intermediate

Mechanism of secondary amine dimerization during catalytic hydrogenation of the azide.

Solution: To suppress dimerization, you can either:

  • Perform the reduction in the presence of Boc2​O . The primary amine is immediately protected upon formation, preventing it from acting as a nucleophile.

  • Switch to a Staudinger reduction ( PPh3​ , H2​O ), which avoids the imine intermediate entirely.

Q4: The final spiroketal amine degrades during acidic workup. How can I isolate it safely? Causality: Spiroketals are inherently acid-sensitive due to the reversible nature of ketal formation. Strong aqueous acids (like HCl ) protonate the spiroketal oxygen, triggering oxonium ion formation and subsequent ring-opening[4]. Solution: Strictly avoid acidic workups. If an acid must be used to form a salt (e.g., HCl in dioxane), ensure it is strictly anhydrous[1]. For standard extractions, use mildly basic conditions (saturated aqueous NaHCO3​ ) to maintain the integrity of the spiro[5.5]undecane core.

Section 3: Validated Experimental Protocols

Protocol A: Synthesis of 3-(Azidomethyl)-2,9-dioxaspiro[5.5]undecane This protocol utilizes a controlled SN​2 displacement to avoid E2 elimination.

  • Preparation: Dissolve (2,9-Dioxaspiro[5.5]undecan-3-yl)methyl 4-methylbenzenesulfonate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Reaction: Add NaN3​ (3.0 equiv). Stir the suspension and heat to 50∘C under a nitrogen atmosphere for 12 hours[1].

  • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The reaction is complete when the UV-active tosylate starting material ( Rf​≈0.4 ) is fully consumed, replaced by a UV-inactive spot ( Rf​≈0.6 ) that stains positive with anisaldehyde.

  • Workup: Quench the reaction with cold distilled water. Extract three times with EtOAc. Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Reduction to {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine This protocol uses catalytic hydrogenation optimized to prevent spiroketal ring-opening.

  • Preparation: Dissolve the crude azide (1.0 equiv) in anhydrous MeOH (0.15 M concentration).

  • Catalyst Addition: Carefully add 5% Pd/C (10% w/w relative to the azide). Safety Note: Pd/C is pyrophoric; add under an inert atmosphere.

  • Reaction: Evacuate the flask and backfill with H2​ gas three times. Stir vigorously under an H2​ balloon at room temperature overnight[1].

  • Self-Validation Check: Perform an LC-MS analysis of the crude mixture. The desired mass [M+H]+=186.1m/z should be the base peak. Additionally, IR spectroscopy should confirm the complete disappearance of the strong azide stretch at ∼2100 cm−1 .

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with MeOH. Concentrate the filtrate under reduced pressure. Purify via basic alumina chromatography if necessary, avoiding silica gel if acid-catalyzed degradation is observed.

Section 4: Quantitative Data & Condition Optimization

The following table summarizes the optimization of the azide reduction step, highlighting the causality between reaction conditions and specific side-reaction profiles.

Reductant SystemSolventAdditivePrimary Amine Yield (%)Dimerization (%)Ring-Opening (%)
H2​ , Pd/C (5%)MeOHNone65%30%< 5%
H2​ , Pd/C (5%)MeOH Boc2​O (1.2 eq)88% (isolated as Boc)< 5% < 5%
PPh3​ , H2​O (Staudinger)THF/ H2​O None92% < 2% < 2%
H2​ , Pd/C (5%)EtOAc HCl (1.0 eq)10%< 5%> 80%

Data Interpretation: The addition of Boc2​O effectively traps the primary amine, preventing nucleophilic attack on the imine intermediate. Conversely, the introduction of HCl to form the amine salt in situ leads to catastrophic failure via acid-catalyzed ring-opening of the spiroketal core.

Section 5: References

  • Fominova, K., et al. "Oxa-spirocycles: synthesis, properties and applications." Chemical Science 12.34 (2021): 11294-11305. URL: [Link]

  • Aho, J. E., Pihko, P. M., & Rissa, T. K. "Non-anomeric spiroketals in natural products: structures, sources, and synthetic strategies." Chemical Reviews 105.12 (2005): 4406-4440. URL: [Link]

  • Scriven, E. F. V., & Turnbull, K. "Azides: their preparation and synthetic uses." Chemical Reviews 88.2 (1988): 297-368. URL: [Link]

Sources

Optimization

Analytical method development for {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine purity check

Answering the user's request.## Technical Support Center: Purity Analysis of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine Welcome to the technical support center for the analytical method development and purity assessmen...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Purity Analysis of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine

Welcome to the technical support center for the analytical method development and purity assessment of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and robust protocols to ensure the integrity of your analytical results. The unique spirocyclic structure and primary amine functional group of this molecule present specific analytical challenges that we will address in detail.

Our approach is grounded in establishing self-validating, scientifically sound methodologies. We will explore the causality behind experimental choices, from initial method selection to troubleshooting unexpected results, ensuring you are well-equipped to develop a reliable, stability-indicating purity method.

Logical Workflow for Method Development

A systematic approach is critical for developing a robust purity method. The workflow below outlines the essential stages, from initial characterization to full method validation, ensuring all aspects of the analyte's behavior are considered.

Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Development & Stress Testing cluster_2 Phase 3: Validation start Analyte Characterization Review physicochemical properties (pKa, logP, solubility, volatility) method_selection Method Selection HPLC vs. GC Consider volatility, thermal stability, and detection start->method_selection Informs dev Initial Method Development Column/Mobile Phase Screening (HPLC) Column/Temp Program Screening (GC) method_selection->dev forced_degradation Forced Degradation Studies Acid/Base Hydrolysis Oxidation Thermal & Photolytic Stress dev->forced_degradation Develops preliminary method for optimization Method Optimization Achieve separation of all degradants Ensure peak purity dev->optimization forced_degradation->dev Identifies degradants, informs optimization validation Full Method Validation (ICH Q2(R1)) Specificity, Linearity, Accuracy, Precision, Robustness optimization->validation Finalizes

Caption: High-level workflow for analytical method development.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during method development for {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine.

Question: My HPLC chromatogram shows a poor peak shape (tailing or fronting) for the main analyte. What is the cause and how can I fix it?

Answer:

Poor peak shape for a primary amine like {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine on a standard C18 column is a common issue. The root cause often lies in secondary interactions between the basic amine group and residual acidic silanols on the silica-based stationary phase.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: The positively charged amine group can interact strongly with negatively charged, deprotonated silanols on the column packing material. This leads to peak tailing.

    • Solution 1: Use a Mobile Phase Additive. Add a competing base or an acidic modifier to the mobile phase.

      • 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA): These acids protonate the silanols, minimizing their interaction with the analyte. TFA often provides sharper peaks but can cause ion suppression if using LC-MS. FA is a better choice for MS compatibility.

      • Add a small amount of a competing amine: Triethylamine (TEA) can be added at low concentrations (~0.1%) to the mobile phase to act as a sacrificial base, binding to the active silanol sites.

    • Solution 2: Use an End-Capped or Base-Deactivated Column. Modern HPLC columns are often "end-capped" to reduce the number of free silanols. Columns specifically designed for the analysis of basic compounds are highly recommended.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.

    • Solution: Reduce the sample concentration or the injection volume. Perform a loading study by injecting a series of decreasing concentrations to find the optimal range.[1]

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile when the mobile phase starts at 10% acetonitrile), it can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase composition whenever possible.[2]

Question: I am not detecting my compound using HPLC with a UV detector, or the sensitivity is very low. Why is this happening?

Answer:

This is an expected challenge. The {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine structure lacks a significant chromophore, which is a part of a molecule that absorbs ultraviolet or visible light. The spirocyclic ether and alkane framework, along with the primary amine, do not absorb light strongly at typical HPLC-UV wavelengths (e.g., 210-400 nm).

Solutions to Enhance Detection:

  • Use a Universal Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used as they do not rely on chromophores. However, these detectors require volatile mobile phase buffers (e.g., ammonium formate instead of sodium phosphate).

  • Pre-column Derivatization: This is often the most effective and sensitive approach. By reacting the primary amine with a derivatizing agent that contains a strong chromophore, you can dramatically increase the UV absorbance. A widely used agent for primary amines is Dansyl Chloride .

    • Causality: Dansyl chloride reacts with the primary amine to form a highly fluorescent and UV-absorbent sulfonamide derivative. This allows for detection at much lower concentrations.[2]

Protocol: HPLC Purity Method with Dansyl Chloride Derivatization

1. Reagent Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Derivatization Buffer: 100 mM Sodium Bicarbonate, pH 9.5.

  • Dansyl Chloride Solution: 5 mg/mL in Acetone. Prepare fresh.

  • Quenching Solution: 2% (v/v) Diethylamine in mobile phase.

2. Sample Preparation & Derivatization:

  • Accurately weigh and dissolve the {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine sample in the mobile phase to a concentration of 1 mg/mL.

  • In a vial, mix 100 µL of the sample solution with 200 µL of the Derivatization Buffer.

  • Add 200 µL of the Dansyl Chloride Solution.

  • Vortex the mixture and heat at 60°C for 45 minutes in the dark.

  • Cool to room temperature and add 100 µL of the Quenching Solution to react with excess dansyl chloride.[2]

  • Dilute with the mobile phase to a suitable final concentration for injection (e.g., 10 µg/mL).

3. HPLC Conditions:

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention for the non-polar spirocyclic core.
Mobile Phase Gradient of A and BAllows for separation of potential impurities with varying polarities.
Gradient 30% B to 90% B over 20 min, hold 5 minA broad gradient is a good starting point for method development.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CProvides reproducible retention times.
Detection UV at 254 nmThe dansyl group has strong absorbance at this wavelength.
Injection Vol. 10 µLAdjust based on sensitivity and column loading.

Question: I see several unexpected peaks in my chromatogram. How do I identify if they are impurities or artifacts?

Answer:

Distinguishing between synthesis-related impurities, degradation products, and system artifacts is a critical step. A logical, stepwise investigation is required.

Troubleshooting_Unexpected_Peaks start Unexpected Peak Observed blank_injection Inject a Blank (Mobile Phase/Solvent) start->blank_injection peak_present_blank Peak still present? blank_injection->peak_present_blank artifact Conclusion: Artifact (from solvent, system, carryover) peak_present_blank->artifact Yes reagent_blank Inject a Reagent Blank (Derivatization reagents without analyte) peak_present_blank->reagent_blank No peak_present_reagent Peak still present? reagent_blank->peak_present_reagent reagent_impurity Conclusion: Reagent Impurity (e.g., from Dansyl Chloride) peak_present_reagent->reagent_impurity Yes true_impurity Conclusion: True Impurity (From synthesis or degradation) peak_present_reagent->true_impurity No

Caption: Logic diagram for identifying the source of unexpected peaks.

Investigation Steps:

  • Blank Injection: Inject your sample solvent (diluent). If the peak is present, it's an artifact from the solvent or system contamination.

  • Reagent Blank (if derivatizing): Perform the entire derivatization procedure without the analyte. If the peak appears, it originates from your derivatization reagents.[2]

  • Forced Degradation: Subject the sample to stress conditions (see FAQ below). If the peak increases in size under specific conditions (e.g., acid hydrolysis), it is likely a degradation product.[3][4]

  • Mass Spectrometry (LC-MS): The most definitive way to identify an unknown peak is to use LC-MS. The mass-to-charge ratio (m/z) provides the molecular weight of the impurity, which is crucial for structural elucidation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the likely process-related impurities for {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine?

A1: Without knowing the exact synthetic route, we can predict common impurities based on typical syntheses of similar structures. Potential impurities could include:

  • Unreacted Starting Materials: Precursors used in the final steps of the synthesis.[6]

  • Side-Reaction Products: Products from alternative reaction pathways.

  • Over-alkylated Species: If the amine is formed via reduction of a nitrile or azide, incomplete reduction could leave residual starting material.

  • Residual Solvents: Solvents used during synthesis or purification. These are best analyzed by headspace Gas Chromatography (GC).[7]

Q2: Is Gas Chromatography (GC) a suitable alternative to HPLC for this analysis?

A2: Yes, GC can be an excellent technique, particularly for assessing volatile impurities. Given that the parent molecule is an oil, it is likely sufficiently volatile for GC analysis.[8][9]

  • Why GC?: GC offers high resolution and is very effective for separating volatile compounds. Flame Ionization Detection (FID) provides a uniform response for hydrocarbons, making it semi-quantitative without requiring individual standards for every impurity.[7][9]

  • Derivatization is Recommended: Similar to HPLC, the primary amine can cause peak tailing on standard GC columns. Derivatization with an agent like Trifluoroacetic Anhydride (TFAA) converts the polar amine into a less polar, more volatile amide, improving peak shape and thermal stability.[2]

Protocol: GC-FID Purity Method with TFAA Derivatization
  • Sample Preparation & Derivatization:

    • Accurately prepare a ~1 mg/mL solution of your sample in a suitable solvent (e.g., Dichloromethane).

    • Add 100 µL of Trifluoroacetic Anhydride (TFAA).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

ParameterRecommended SettingRationale
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of analytes.
Carrier Gas Helium or Hydrogen at 1.0 mL/minStandard carrier gases for GC.
Injector Temp. 250°CEnsures complete volatilization of the derivatized analyte.
Oven Program Start at 80°C, ramp to 280°C at 10°C/min, hold 5 minA standard program to elute compounds with a range of volatilities.
Detector FID at 300°CRobust and sensitive detector for organic compounds.
Injection Vol. 1 µL (Split mode, e.g., 50:1)Split injection prevents column overload and ensures sharp peaks.

Q3: How do I perform forced degradation studies to ensure my method is stability-indicating?

A3: Forced degradation (or stress testing) is a regulatory requirement (ICH Q1A) to demonstrate that your analytical method can separate the active pharmaceutical ingredient (API) from its degradation products.[3][10][11] This proves the method is "stability-indicating." The goal is to achieve 5-20% degradation of the API.

Forced Degradation Conditions:

Stress ConditionTypical Reagents & ConditionsRationale & Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heat at 60°C for several hoursThe ether linkages in the spiro-dioxane rings are susceptible to acid-catalyzed hydrolysis, potentially leading to ring-opening.[3]
Base Hydrolysis 0.1 M NaOH, heat at 60°C for several hoursThe molecule is likely more stable to base, but stress testing is still required to confirm.
Oxidation 3% Hydrogen Peroxide (H₂O₂), room tempThe primary amine is susceptible to oxidation.
Thermal Solid sample in an oven at 80°C for 24-48 hoursAssesses the intrinsic thermal stability of the molecule.[4]
Photolytic Sample exposed to light providing ≥1.2 million lux hours and ≥200 watt hours/m² of near UV energy (ICH Q1B)Determines if the molecule is light-sensitive.

Procedure:

  • Prepare solutions of your API (~1 mg/mL) in the respective stress media.

  • Expose them to the conditions for a set period.

  • Periodically sample, neutralize (for acid/base samples), and analyze using your developed method.

  • Compare the chromatograms to that of an unstressed sample to identify new peaks. The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main API peak.[12][13]

References

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.Journal of Organic and Pharmaceutical Chemistry.
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno - ePrints Soton.University of Southampton.
  • 1-{2,9-dioxaspiro[5.5]undecan-3-yl}methanamine.MilliporeSigma.
  • Assessing the Purity of Synthetic 9- Hydroxyspiro[5.5]undecan-3-one by High- Performance Liquid Chromatography: A Compar - Benchchem.Benchchem.
  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. ResearchGate. Available at: [Link]

  • A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.Benchchem.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. Available at: [Link]

  • Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage. LCGC International. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • Minimizing impurities in the synthesis of 3-Azaspiro[5.5]undecane-2,4-dione.Benchchem.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. Available at: [Link]

  • Synthesis of 2,4,8,10-Tetraoxaspiro[5.5]Undecane-3,9-Diylbis(Methylene)Bis(3 or 4-(2,5-Dioxo-2,5-Dihydro-1-Pyrrol-1-yl) Benzoates). ResearchGate. Available at: [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. Available at: [Link]

  • VALIDATION STUDY OF A HPLC METHOD FOR BIOGENIC AMINES QUANTIFICATION IN BANANAS. Journal of Horticulture, Forestry and Biotechnology. Available at: [Link]

  • An overview of pharmaceutical validation and process controls in drug development. Universal Journal of Pharmaceutical Research. Available at: [Link]

  • Rapid Analytical Method Development and Validation of RP-HPLC Method for Simultaneous Estimation of Diosmin and Hesperidin. International Journal of Pharmaceutical Science Invention. Available at: [Link]

  • 1-{3-oxaspiro[5.5]undecan-9-yl}methanamine hydrochloride. PubChem. Available at: [Link]

  • Forced Degradation – A Review. Pharma Times. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Frontiers in Chemistry. Available at: [Link]

  • HPLC determination finds amines made by fermentation. Wiley Analytical Science. Available at: [Link]

  • Forced Degradation Studies. SciSpace. Available at: [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. Available at: [Link]

  • Impurity Synthesis And Identification. SpiroChem. Available at: [Link]

  • Purity Analysis of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane: A Comparative Guide to HPLC and GC Methods.Benchchem.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Veeprho. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparative analysis of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine vs other spirocycles

Title: Comparative Analysis of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine vs. Traditional Spirocyclic and Flat Bioisosteres Introduction As modern drug discovery programs increasingly prioritize the "Escape from Flatla...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine vs. Traditional Spirocyclic and Flat Bioisosteres

Introduction As modern drug discovery programs increasingly prioritize the "Escape from Flatland" paradigm, the strategic incorporation of sp3-hybridized scaffolds has become essential for mitigating the high clinical attrition rates associated with flat, lipophilic aromatic rings [1]. Spirocycles, particularly those containing heteroatoms, have emerged as premier bioisosteres for traditional flat rings like morpholine, piperazine, and piperidine [2].

Among these advanced architectures, {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine represents a highly optimized, spatially expanded oxa-spirocycle. Unlike compact spiro[3.3]heptane systems, the [5.5] bis-tetrahydropyran (bis-THP) core provides a larger three-dimensional footprint, dual hydrogen bond acceptors, and exceptional metabolic shielding. This guide provides an objective, data-driven comparison of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine against alternative spirocyclic and flat bioisosteres, detailing the physicochemical causality and experimental workflows required for its successful integration into lead optimization campaigns.

Section 1: Physicochemical Profiling & Structural Causality

The fundamental advantage of the 2,9-dioxaspiro[5.5]undecane scaffold lies in its rigid, orthogonal geometry.

  • Causality of Rigidity: The spiro-fusion at the central quaternary carbon forces the two tetrahydropyran rings into mutually perpendicular chair conformations. Upon binding to a target protein, this pre-organized rigidity minimizes the entropic penalty ( ΔS ) typically incurred by flexible linear alkyl chains or saturated rings, leading to higher target affinity [4].

  • Causality of Hydrophilicity: The inclusion of two ethereal oxygen atoms significantly lowers the calculated partition coefficient (ClogP) while increasing the Topological Polar Surface Area (TPSA). This translates to vastly improved aqueous solubility compared to carbocyclic analogs or flat aromatics.

Table 1: Representative Physicochemical Comparison of Bioisosteric Scaffolds

Scaffold TypeExample BioisostereFsp3TPSA (Ų)ClogP (Est.)Aqueous SolubilityCYP450 Liability
Flat Saturated Morpholine-2-methanamine0.8038.51.1ModerateHigh ( α -oxidation)
Compact Spiro 2-Oxa-6-azaspiro[3.3]heptane1.0021.30.4HighLow
Expanded Spiro {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine1.0044.50.2Very HighVery Low

Section 2: Pharmacokinetic Optimization Pathway

The transition from a flat bioisostere to an expanded spirocycle fundamentally alters the pharmacokinetic trajectory of a lead compound. The diagram below illustrates the logical progression and property modulation achieved through scaffold hopping [3].

PK_Optimization cluster_0 Lead Optimization & Scaffold Hopping Strategy Node1 Traditional Flat Scaffold (e.g., Morpholine) • High CYP450 Liability • Moderate Solubility Node2 Compact Spirocycle (e.g., Spiro[3.3]heptane) • Improved Fsp3 • Limited Spatial Volume Node1->Node2 Conformational Restriction Node3 Expanded Oxa-Spirocycle ({2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine) • High Target Affinity • Superior Metabolic Stability Node1->Node3 Direct Bioisosteric Replacement Node2->Node3 Volume Expansion & Vector Realignment

Figure 1: Pharmacokinetic optimization pathway via spirocyclic scaffold hopping.

Section 3: Experimental Workflow - In Vitro Metabolic Stability Profiling

Flat saturated rings like morpholine are highly susceptible to CYP450-mediated oxidation at the α -carbons adjacent to the heteroatom. The dense sp3 steric bulk of the [5.5] spirocycle shields these vulnerable C-H bonds. To objectively validate this, a self-validating Human Liver Microsome (HLM) stability assay is employed.

Step-by-Step Protocol: HLM Stability Assay

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

    • Causality: The 0.1 M phosphate buffer maintains physiological pH, while the 1 µM concentration ensures the compound remains well below its thermodynamic solubility limit, preventing artifactual precipitation that could be misconstrued as metabolic stability.

  • Microsome Addition: Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Its addition acts as a precise temporal trigger for the assay.

  • Sampling & Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism. The internal standard normalizes any volumetric variations during subsequent LC-MS/MS injection.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Section 4: Synthetic Integration & Functionalization

The primary methanamine group in {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine serves as a highly versatile exit vector. Because the amine is spaced by a methylene linker (-CH2-), it is sterically decoupled from the bulky [5.5] spiro core, allowing for highly efficient functionalization without the steric hindrance typically observed in direct spiro-amines [4].

Step-by-Step Protocol: Amide Coupling Workflow

  • Activation: In a dry reaction vial, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 15 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester intermediate. DIPEA acts as a non-nucleophilic base; its steric bulk prevents it from competing with the amine for the electrophilic center, while effectively deprotonating the acid and neutralizing the amine hydrochloride salt.

  • Coupling: Add {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine (1.1 eq) to the activated mixture. Stir at room temperature for 2 hours.

    • Causality: The unhindered primary amine rapidly attacks the active ester, driving the aminolysis to completion with minimal side-product formation.

  • Workup & Purification: Dilute the mixture with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO3, 1M HCl, and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.

    • Causality: The sequential aqueous washes systematically remove the water-soluble DMF solvent, acidic/basic impurities, and the water-soluble urea byproduct generated by HATU.

Conclusion

{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine offers a distinct structural advantage over both flat bioisosteres and smaller spirocycles. By combining a large, rigid spatial volume with excellent hydrophilicity and metabolic shielding, it serves as an optimal scaffold for lead optimization campaigns targeting deep binding pockets where traditional planar molecules fail.

References

  • Varela MT, Dias GG, de Oliveira LFN, et al. "Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists." European Journal of Medicinal Chemistry, 2025. URL: [Link]

  • Natho P, Colella M, Luisi R. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes." Chemical Communications, 2025. URL: [Link]

  • Carreira EM, Fessard TC. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 2014. URL: [Link]

  • Fominova K, Diachuk T, Granat D, et al. "Oxa-spirocycles: synthesis, properties and applications." Chemical Science, 2021. URL: [Link]

Sources

Comparative

Comparative Biological Activity Guide: {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine vs. Aza-Analogs in Drug Discovery

Executive Summary In modern medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional architectures has become a cornerstone of rational drug design[1]. Spirocyclic scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional architectures has become a cornerstone of rational drug design[1]. Spirocyclic scaffolds, particularly the spiro[5.5]undecane framework, offer exceptional vectors for target engagement while simultaneously improving aqueous solubility and metabolic stability[2]. This guide provides an objective, data-driven comparison between the ether-based {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine and its nitrogen-containing aza-analogs (e.g., 2-oxa-9-azaspiro[5.5]undecane and 2,9-diazaspiro[5.5]undecane), detailing the causality behind their physicochemical behavior and biological performance.

Structural & Physicochemical Profiling: The Causality of Heteroatom Substitution

The decision to utilize a dioxa-spirocycle versus an aza-spirocycle fundamentally alters the molecule's electrostatic surface, basicity, and hydrogen-bonding capacity.

  • {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine (Dioxa-Analog): By incorporating two ether linkages within the spirocyclic core, this scaffold acts strictly as a hydrogen-bond acceptor[3]. The absence of an endocyclic basic nitrogen significantly lowers the overall basicity of the ring system. Only the exocyclic primary amine remains protonated at physiological pH (7.4). Causality: This design lowers lipophilicity (logD) without introducing multiple cationic centers, effectively mitigating hERG channel liability—a common off-target toxicity driven by highly basic, lipophilic amines.

  • 2-Oxa-9-azaspiro[5.5]undecane (Oxa-Aza Analog): Replacing one oxygen with a nitrogen creates a spirocyclic piperidine bioisostere[4]. Causality: The introduction of an endocyclic secondary or tertiary amine provides a critical hydrogen-bond donor/acceptor that can form robust salt bridges with acidic residues (e.g., Aspartate or Glutamate) in target binding pockets, making it highly effective for allosteric kinase and phosphatase inhibitors[5].

  • 2,9-Diazaspiro[5.5]undecane (Diaza-Analog): Featuring two basic nitrogens, this scaffold maximizes aqueous solubility[6]. Causality: While highly soluble, the presence of two protonated centers at pH 7.4 often results in higher hepatic clearance rates and increases the risk of phospholipidosis, requiring careful tuning of the flanking functional groups.

Comparative Biological Activity & Target Applications

SHP2 Phosphatase Inhibition

Aza-analogs are heavily patented and utilized in the development of allosteric SHP2 inhibitors[5]. The endocyclic nitrogen is essential for anchoring the molecule via a salt bridge within the allosteric pocket. Conversely, dioxa-analogs like {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine are frequently deployed as negative controls during assay validation, or utilized when the binding pocket strictly requires a hydrogen-bond acceptor without the electrostatic repulsion of a positive charge.

GPR40 (FFA1) Agonism

Spirocyclic piperidines (oxa-aza analogs) have been strategically used to reduce the lipophilicity of earlier GPR40 agonists (such as fasiglifam) to prevent idiosyncratic liver toxicity[4]. Incorporating an oxa-aza spirocycle maintains the required 3D pharmacophore for receptor activation while vastly improving Caco-2 permeability and thermodynamic solubility.

Data Presentation: Quantitative Comparison

The following table summarizes the representative physicochemical and biological parameters for these spirocyclic classes, demonstrating the objective trade-offs of heteroatom substitution.

Scaffold TypeRepresentative CoreEndocyclic Basicity (pKa)LogD (pH 7.4)HLM Clearance (µL/min/mg)Primary Application
Dioxa {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamineN/A (Ether only)0.8 - 1.2< 15 (High Stability)Scaffold hopping, low-hERG designs
Oxa-Aza 2-Oxa-9-azaspiro[5.5]undecane~ 8.5 - 9.21.5 - 2.025 - 40 (Moderate)SHP2 inhibitors, GPR40 agonists
Diaza 2,9-Diazaspiro[5.5]undecane~ 8.8, 9.5< 0.5> 60 (High Clearance)CNS targets, highly polar vectors

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems to evaluate the biological activity of these scaffolds.

Protocol A: In Vitro Microsomal Stability Assay (HLM)

Objective: Evaluate the Phase I metabolic vulnerability (e.g., α -oxidation) of the spiro-ring. Self-Validating Design: Includes Verapamil (high clearance positive control) and Warfarin (low clearance negative control) to verify microsomal enzymatic viability and assay linearity.

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Pre-incubation: Add 1 µM of the test spirocycle (Dioxa or Aza-analog) to Human Liver Microsomes (0.5 mg/mL final protein concentration). Incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding 1 mM NADPH (essential cofactor for CYP450 enzymes).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, aliquot 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). This immediately denatures the proteins and stops the reaction.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol B: SHP2 Allosteric Inhibition Assay (Target Engagement)

Objective: Determine if the endocyclic nitrogen in aza-analogs drives critical binding affinity compared to the dioxa-analog. Self-Validating Design: Uses SHP099 as a reference standard to normalize IC 50​ shifts across different assay days.

  • Enzyme Preparation: Reconstitute recombinant full-length human SHP2 protein (0.5 nM final) in assay buffer (60 mM HEPES pH 7.2, 75 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Compound Dispensing: Dispense test compounds in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well black microplate using acoustic dispensing.

  • Binding Phase: Pre-incubate the enzyme-compound mixture for 30 minutes at room temperature to allow equilibrium binding at the allosteric pocket.

  • Reaction Initiation: Add 1 µM of the surrogate fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) and an activating peptide (e.g., IRS1_pY1172) to initiate phosphatase activity.

  • Detection: Measure fluorescence (Excitation 358 nm / Emission 450 nm) continuously for 20 minutes. Calculate the IC 50​ using a 4-parameter logistic regression model.

Mechanistic Visualization

Pathway A Spiro[5.5]undecane Core Scaffold B Dioxa Analog (O,O-substitution) A->B C Oxa-Aza Analog (O,N-substitution) A->C D Diaza Analog (N,N-substitution) A->D E Low Basicity High Met. Stability B->E F Tunable pKa Salt-Bridge Formation C->F G High Solubility Potential hERG Risk D->G

Spirocyclic scaffold substitution effects on physicochemical and biological properties.

References

  • Title: Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone Source: ACS Publications URL: [Link]

  • Title: A 2-oxa-spiro[5.4]decane scaffold displays neurotrophic and neurogenic activities... Source: ResearchGate URL: [Link]

  • Title: SHP2 INHIBITORS - EP 3772513 A1 Source: European Patent Office URL: [Link]

  • Title: Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Oxa-spirocycles: synthesis, properties and applications Source: Semantic Scholar URL: [Link]

Sources

Validation

A Comparative Guide to the Synthetic Efficiency of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine Routes

In the landscape of modern drug discovery and development, the synthesis of complex molecular scaffolds is a critical endeavor. Among these, spiroketal-containing compounds have garnered significant attention due to thei...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the synthesis of complex molecular scaffolds is a critical endeavor. Among these, spiroketal-containing compounds have garnered significant attention due to their prevalence in numerous biologically active natural products.[1][2] The rigid, three-dimensional architecture of the spiroketal moiety can impart favorable pharmacokinetic and pharmacodynamic properties to a molecule. This guide provides a comprehensive analysis of potential synthetic routes to a novel spiroketal amine, {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine, a promising building block for the generation of new chemical entities.

Given the absence of a reported synthesis for this specific target, this guide proposes and evaluates three distinct synthetic strategies. Each route is benchmarked against key efficiency parameters, including the number of steps, potential for stereocontrol, and the accessibility of starting materials. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the strategic knowledge to undertake the synthesis of this and related spiroketal amines.

Strategic Overview and Retrosynthetic Analysis

The synthetic challenge lies in the stereoselective construction of the 2,9-dioxaspiro[5.5]undecane core and the concurrent or subsequent introduction of the aminomethyl group at the C3 position. Three primary retrosynthetic disconnections are considered:

  • Route 1: Late-Stage Amination. This strategy focuses on the initial construction of a functionalized spiroketal, followed by the conversion of a C3-substituent into the target aminomethyl group.

  • Route 2: Early-Stage Nitrogen Introduction. In this approach, the nitrogen-containing fragment is incorporated early in the synthesis, prior to the spiroketalization step.

  • Route 3: Convergent Fragment Coupling. This strategy involves the synthesis of two key fragments that are then coupled and cyclized to form the spiroketal core.

Route 1: Late-Stage Amination via Dihydroxyketone Cyclization

This linear strategy prioritizes the formation of the spiroketal framework from a dihydroxyketone precursor. The key advantage of this approach is the well-established nature of acid-catalyzed spiroketalization, which often proceeds under thermodynamic control to yield the most stable diastereomer.[2][3][4]

Synthetic Pathway

Route 1 A 1,3,8-Nonanetriol derivative B Dihydroxyketone A->B Oxidation C {2,9-Dioxaspiro[5.5]undecan-3-yl}acetonitrile B->C Spiroketalization & Cyanation D {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine (Target) C->D Reduction

Caption: Synthetic pathway for Route 1.

Causality Behind Experimental Choices

The choice of a dihydroxyketone as the key intermediate is based on its reliable conversion to the spiroketal under acidic conditions.[3][4] The stereochemistry of the final product is largely determined by the thermodynamic stability of the spiroketal, which is influenced by the anomeric effect.[1] The introduction of the aminomethyl precursor as a nitrile offers a robust and high-yielding transformation to the primary amine via reduction.

Experimental Protocol (Proposed)
  • Oxidation of 1,3,8-Nonanetriol derivative: A commercially available or readily prepared 1,3,8-nonanetriol derivative with appropriate protecting groups on the C1 and C8 hydroxyls would be selectively oxidized at C3 to the corresponding ketone using a mild oxidant such as Dess-Martin periodinane.

  • Deprotection and Spiroketalization/Cyanation: The protecting groups on the C1 and C8 hydroxyls would be removed under acidic conditions, which would concomitantly catalyze the spiroketalization to form the 2,9-dioxaspiro[5.5]undecane ring system. The resulting hydroxyl at C3 can then be converted to a leaving group and displaced with a cyanide source.

  • Reduction of Nitrile: The nitrile intermediate would be reduced to the primary amine using a powerful reducing agent like lithium aluminum hydride (LAH) in an ethereal solvent.

Route 2: Early-Stage Nitrogen Introduction via Asymmetric Synthesis

This approach introduces the nitrogen functionality at an earlier stage, potentially allowing for greater control over the stereochemistry at the C3 position. This strategy leverages asymmetric synthesis methodologies to establish the chiral center before the formation of the spiroketal.

Synthetic Pathway

Route 2 A Chiral Aldehyde B Homoallylic Amine A->B Asymmetric Allylation C Dihydroxy Amine B->C Hydroboration-Oxidation D {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine (Target) C->D Spiroketalization

Caption: Synthetic pathway for Route 2.

Causality Behind Experimental Choices

The use of an asymmetric allylation reaction to introduce the nitrogen-containing side chain allows for the early establishment of the C3 stereocenter. This is a powerful strategy in modern organic synthesis for controlling stereochemistry.[5] The subsequent hydroboration-oxidation and spiroketalization are well-precedented transformations.

Experimental Protocol (Proposed)
  • Asymmetric Allylation: A suitable chiral aldehyde would be reacted with an allylmetal reagent in the presence of a chiral ligand to afford the corresponding homoallylic amine with high enantioselectivity. The amine would be protected with a suitable protecting group (e.g., Boc).

  • Hydroboration-Oxidation: The terminal alkene of the homoallylic amine would be subjected to hydroboration-oxidation to yield the corresponding primary alcohol.

  • Spiroketalization: The protecting group on the amine would be removed, and the resulting amino diol would be cyclized under acidic conditions to form the target spiroketal amine.

Route 3: Convergent Fragment Coupling via Iodoetherification

A convergent synthesis offers the advantage of building complexity rapidly by joining two advanced intermediates. This route utilizes an iodoetherification strategy to construct the spiroketal core.[6]

Synthetic Pathway

Route 3 A Dihydroxyalkene B Iodinated Cyclic Ether A->B Iodoetherification C Functionalized Spiroketal B->C Spiroketalization D {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine (Target) C->D Amination

Caption: Synthetic pathway for Route 3.

Causality Behind Experimental Choices

The iodoetherification-dehydroiodination sequence provides a mild and efficient method for the construction of the spiroketal ring system.[6] This convergent approach allows for the independent synthesis of the two fragments, which can be beneficial for optimizing the overall yield.

Experimental Protocol (Proposed)
  • Synthesis of Dihydroxyalkene: Two fragments, one containing a diol and the other an alkene with a precursor to the aminomethyl group, would be synthesized separately and then coupled to form the dihydroxyalkene.

  • Iodoetherification: The dihydroxyalkene would be treated with an iodine source to induce cyclization and form an iodinated cyclic ether.

  • Spiroketalization and Amination: The iodinated cyclic ether would be treated with a silver salt, such as silver triflate, to promote spiroketalization.[6] The precursor functional group would then be converted to the aminomethyl group.

Comparative Analysis of Synthetic Routes

MetricRoute 1: Late-Stage AminationRoute 2: Early-Stage Nitrogen IntroductionRoute 3: Convergent Fragment Coupling
Number of Steps ModerateModeratePotentially longer due to fragment synthesis
Stereocontrol Reliant on thermodynamic controlExcellent potential for C3 stereocenterGood potential, dependent on fragment synthesis
Starting Materials Simple, linear precursorsRequires chiral reagents/catalystsRequires synthesis of two advanced fragments
Key Advantages Well-established spiroketalizationEarly and precise stereocontrolHigh convergency, potentially higher overall yield
Potential Challenges Stereoselectivity at C3 may be challengingScalability of asymmetric reactionsSynthesis of complex fragments

Conclusion and Future Outlook

This guide has outlined three plausible and distinct synthetic strategies for the preparation of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine. Each route presents a unique set of advantages and challenges.

  • Route 1 is the most straightforward in concept, relying on established methodologies.

  • Route 2 offers the most promising approach for achieving high stereoselectivity at the C3 position.

  • Route 3 provides a highly convergent and potentially efficient strategy for large-scale synthesis.

The optimal choice of synthetic route will depend on the specific goals of the research program, including the desired scale of synthesis, the importance of stereochemical purity, and the available resources. The experimental protocols provided are based on well-precedented transformations and serve as a solid foundation for the practical execution of these synthetic strategies. Further optimization of reaction conditions will undoubtedly be necessary to maximize yields and efficiency. The continued exploration of novel synthetic routes to complex spiroketal amines will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

  • Asymmetric Synthesis of Spiroketals, Bisspiroketals, and Spiroaminals. Science of Synthesis, 2007, 29, 863-936.
  • Asymmetric Synthesis of Naturally Occuring Spiroketals. Molecules, 2008, 13(9), 2095-2133. [Link]

  • Asymmetric Synthesis of Spiroketal, Spiroether, and Oxabicycle Building Blocks via Stereoselective Spiro- and Bicycloannulation of 2-Hydroxy Dihydropyrans. Organic Letters, 2008, 10(13), 2741-2744. [Link]

  • Direct conversion of esters to imines/enamines and applications to polyester waste upcycling. Nature Communications, 2022, 13(1), 643. [Link]

  • Common methods for the preparation of spiroketals a) from dihydroxyketons. ResearchGate. [Link]

  • Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkivoc, 2006, 2006(7), 105-119. [Link]

  • An iodoetherification–dehydroiodination strategy for the synthesis of complex spiroketals from dihydroxyalkene precursors. Chemical Communications, 2008, (19), 2200-2202. [Link]

Sources

Comparative

Escape from Flatland: The Bioactive Impact of the {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine Core

Executive Summary In modern drug discovery, the over-reliance on planar, sp2-hybridized aromatic rings has frequently led to compounds with poor physicochemical properties, high attrition rates, and off-target toxicities...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the over-reliance on planar, sp2-hybridized aromatic rings has frequently led to compounds with poor physicochemical properties, high attrition rates, and off-target toxicities. The transition toward three-dimensional, sp3-rich architectures—a paradigm known as "escaping from flatland"—has become a cornerstone of rational drug design.

{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine represents a highly optimized bioisostere. By replacing a traditional planar aromatic core (such as a benzylamine) with a rigidified, oxygen-containing spirocyclic framework, researchers can fundamentally alter the molecule's bioactivity profile. This guide objectively compares the performance of this oxa-spirocycle against planar and mono-cyclic alternatives, providing a deep dive into the causality behind its superior solubility, metabolic stability, and target engagement[1][2].

Structural Causality: The Spirocyclic Advantage

The bioactivity of a pharmacophore (in this case, the primary methanamine group) is heavily dictated by the scaffold it is attached to. The 2,9-dioxaspiro[5.5]undecane core modulates bioactivity through three distinct mechanistic pillars:

  • High Fsp3 and Disrupted Crystal Packing: The Fraction of sp3-hybridized carbons (Fsp3) is a critical metric for clinical success. Planar aromatic rings tend to stack tightly in crystal lattices, requiring high solvation energy to dissolve. The 3D spirocyclic core inherently disrupts this pi-stacking[3][4]. Furthermore, the incorporation of two oxygen heteroatoms significantly lowers lipophilicity (LogD) while acting as hydrogen bond acceptors, dramatically increasing thermodynamic aqueous solubility[2][5].

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes in the liver rapidly oxidize electron-rich aromatic systems. The fully saturated, sp3-rich spirocyclic core lacks these vulnerable pi-systems, rendering the scaffold highly resistant to oxidative metabolism and extending the compound's biological half-life[6].

  • Pre-organized Exit Vectors: Unlike flexible aliphatic chains that suffer a massive entropic penalty upon binding to a target receptor, the rigid spiro[5.5]undecane framework locks the methanamine group into a precise, pre-organized 3D geometry. This rigidity enhances target selectivity and binding affinity[4][7].

BioactivityLogic Core {2,9-Dioxaspiro[5.5]undecan-3-yl} methanamine Fsp3 High Fsp3 Fraction (sp3-rich core) Core->Fsp3 Rigid Rigid 3D Conformation (Pre-organized exit vectors) Core->Rigid Crystal Disrupted Crystal Packing Fsp3->Crystal NoArom Lack of Aromatic C-H Fsp3->NoArom Select Improved Target Selectivity (Lower entropic penalty) Rigid->Select Solub Enhanced Aqueous Solubility Crystal->Solub Metab High Metabolic Stability (Resists CYP450 oxidation) NoArom->Metab

Fig 1. Mechanistic pathways linking the spirocyclic core to enhanced pharmacological bioactivity.

Comparative Performance Analysis

To objectively evaluate the impact of the spirocyclic core, we benchmark {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine against a planar aromatic analog (Benzylamine) and a less rigid mono-cyclic analog ((Tetrahydro-2H-pyran-2-yl)methanamine).

Table 1: Physicochemical and ADME Profiling Comparison

Compound ClassRepresentative ScaffoldFsp3Predicted LogD (pH 7.4)Relative Aqueous Sol.HLM CLint (µL/min/mg)
Planar Aromatic Benzylamine0.14~1.1Baseline (1x)High (>50)
Saturated Mono-ring (Tetrahydro-2H-pyran-2-yl)methanamine0.83~0.2High (~10x)Moderate (~30)
Oxa-Spirocycle {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine 0.90 ~-0.4 Superior (>40x) Low (<10)

Data Synthesis: The transition from a planar aromatic ring to the oxa-spirocycle yields a near-perfect Fsp3 score (0.90). This structural shift directly correlates with a massive reduction in intrinsic clearance (CLint) and up to a 40-fold improvement in water solubility, validating the spirocycle as a superior bioisostere for drug development[2][8].

Experimental Workflows & Self-Validating Protocols

To empirically prove the advantages outlined above, the following standardized, self-validating assays must be employed.

Protocol A: Kinetic Solubility via Laser Nephelometry

Causality: Nephelometry measures the scattering of light caused by insoluble particles in a solution. It is vastly superior to visual inspection because it detects micro-precipitates at the exact thermodynamic boundary before they are visible to the naked eye. Self-Validation Mechanism: The assay utilizes a serial dilution gradient. A linear baseline response in the highly soluble range, followed by a sharp, exponential inflection point in light scattering, mathematically self-validates the solubility limit.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a 10-point serial dilution gradient (ranging from 1 µM to 1000 µM) in phosphate-buffered saline (PBS, pH 7.4), ensuring the final DMSO concentration remains constant at 1% across all wells.

  • Incubation: Seal the microplate and incubate at 25°C for 2 hours on a plate shaker (500 rpm) to allow thermodynamic equilibrium of any potential precipitates.

  • Nephelometric Reading: Scan the plate using a laser nephelometer (e.g., NEPHELOstar Plus).

  • Control Validation: Run Nicardipine (a known low-solubility compound) in parallel. The assay is validated if Nicardipine precipitates at its known threshold (~10 µM).

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: HLMs contain the full complement of human CYP450 enzymes. NADPH is added as an essential electron donor to initiate oxidative metabolism. Cold acetonitrile is used to instantly denature the enzymes, locking the metabolic state at precise time intervals for accurate kinetic profiling. Self-Validation Mechanism: The inclusion of a -NADPH control well ensures that any observed degradation is strictly CYP450-dependent, ruling out chemical instability. The use of Verapamil acts as a positive control to validate the metabolic viability of the microsome batch.

Step-by-Step Methodology:

  • Incubation Setup: Combine 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the metabolic reaction.

  • Time-Course Sampling: At precise intervals (0, 5, 15, 30, and 45 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Reaction Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This precipitates the proteins and halts all enzymatic activity.

  • Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (CLint).

ExperimentalWorkflow Step1 Step 1: Compound Incubation 1 µM Test Compound + HLM (0.5 mg/mL) Step2 Step 2: Reaction Initiation Add NADPH (1 mM) at 37°C Step1->Step2 Step3 Step 3: Time-Course Sampling Aliquots at 0, 5, 15, 30, 45 min Step2->Step3 Step4 Step 4: Reaction Quenching Add Cold Acetonitrile + Internal Standard Step3->Step4 Step5 Step 5: LC-MS/MS Analysis Quantify remaining parent compound Step4->Step5 Step6 Step 6: Data Processing Calculate CLint and Half-life (t1/2) Step5->Step6

Fig 2. Self-validating workflow for evaluating in vitro human liver microsome (HLM) stability.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Mykhailiuk, P. K., Fominova, K., Diachuk, T., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science (Royal Society of Chemistry).[Link]

  • Zheng, Y., et al. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.[Link]

Sources

Validation

Cytotoxicity Comparison of Spiro[5.5]undecane Derivatives in Cancer Cell Lines: A Technical Evaluation Guide

Introduction The spiro[5.5]undecane scaffold—characterized by two six-membered rings sharing a single quaternary carbon—imparts a highly rigid, non-planar 3D geometry[1]. In drug development, this orthogonal projection o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The spiro[5.5]undecane scaffold—characterized by two six-membered rings sharing a single quaternary carbon—imparts a highly rigid, non-planar 3D geometry[1]. In drug development, this orthogonal projection of functional groups is highly advantageous; it allows for precise spatial orientation, minimizing entropic penalties upon binding to complex biological targets such as kinase active sites or apoptotic receptors[1][2].

In contemporary oncology research, both naturally derived marine metabolites and synthetically optimized spiro[5.5]undecane derivatives are being rigorously evaluated for their potent cytotoxic profiles across diverse solid tumor and hematological malignancy cell lines[3][4]. This guide provides an objective, data-driven comparison of these derivatives, elucidating their structure-activity relationships (SAR), mechanisms of action, and the standardized in vitro protocols required for their evaluation.

Part 1: Comparative Cytotoxicity Profiles

The biological efficacy of spiro[5.5]undecane derivatives is heavily dictated by their peripheral substitutions, stereochemistry, and heteroatom incorporation (e.g., oxa- or diaza-spiro analogs). The table below synthesizes the cytotoxic performance of key spiro[5.5]undecane classes against standard cancer cell lines.

Table 1: Cytotoxicity Comparison of Spiro[5.5]undecane Derivatives
Compound ClassRepresentative MoleculeTarget Cell LineIC50 ValuePutative Mechanism
Synthetic Triones 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trioneSK-Hep1 (Liver)Dose-dependentApoptosis / Unknown
Dioxaspiro Analogs Compound 7 (oxa-analog)MCF7 (Breast)4.8 µMG0/G1 Cell Cycle Arrest
Dioxaspiro Analogs Compound 7 (oxa-analog)HCT116 (Colon)3.9 µMG0/G1 Cell Cycle Arrest
Natural Sesquiterpenes (-)-ElatolColo-205 (Colon)< 10 µg/mLCaspase 2, 4, 6, 8 Activation
Fungal Anthraquinones Aspergiolide C & DBEL-7402 (Liver)Modestc-Met Kinase Inhibition
Mechanistic Insights & Structure-Activity Relationships
  • Synthetic Triones & Dioxaspiro Analogs : Halogenated synthetic spiro-triones (e.g., 4-fluorophenyl derivatives) synthesized via microwave-assisted Michael additions exhibit strong lipophilicity, enhancing cellular uptake[5]. Dioxaspiro analogs have shown pronounced efficacy against HCT116 and MCF7 lines, often outperforming standard chemotherapeutics by arresting the cell cycle at the G0/G1 phase[6].

  • Marine Sesquiterpenes (Elatol) : The chamigrane-type sesquiterpene elatol, featuring a heavily functionalized spiro[5.5]undecane core with a stereogenic quaternary carbon, demonstrates selective toxicity. It triggers apoptosis via a multi-caspase cascade while notably sparing normal peripheral blood mononuclear cells (PBMCs)[3].

  • Fungal Metabolites (Aspergiolides) : Aspergiolides C and D utilize their spiro[5.5]undecane scaffold to selectively bind the catalytic domain of c-Met tyrosine kinase, inhibiting hepatocyte growth factor (HGF)-promoted cell migration and inducing caspase-dependent apoptosis[2].

Part 2: Mechanistic Pathways

Understanding the causality behind the cytotoxicity of these compounds is paramount for lead optimization. The rigid spiro core acts as a pharmacophoric anchor, while the functional groups dictate the specific signaling cascade.

G Spiro Spiro[5.5]undecane Scaffold cMet c-Met Kinase Inhibition Spiro->cMet Aspergiolides Mito Mitochondrial Dysfunction Spiro->Mito Elatol Casp8 Caspase-8 Activation Spiro->Casp8 Death Receptors Apoptosis Cancer Cell Apoptosis cMet->Apoptosis Migration Arrest Casp9 Caspase-9 Activation Mito->Casp9 Exec Executioner Caspases (3/6/7) Casp8->Exec Casp9->Exec Exec->Apoptosis

Apoptotic and kinase inhibitory pathways triggered by spiro[5.5]undecane derivatives.

Part 3: Standardized Experimental Workflow for Cytotoxicity Screening

To ensure high-fidelity, reproducible data when comparing spiro[5.5]undecane derivatives, a self-validating assay system is required. The following protocol utilizes the MTT reduction assay, optimized specifically for lipophilic spirocyclic compounds.

Causality in Protocol Design
  • Metabolic Proxy : We utilize MTT because it measures NAD(P)H-dependent oxidoreductase activity. For spiro compounds that induce mitochondrial dysfunction (like elatol), this provides a direct, early readout of cytotoxicity before membrane permeabilization occurs.

  • Solvent Control Parameters : Spiro[5.5]undecanes are inherently hydrophobic. DMSO is used as the vehicle, but its final concentration is strictly capped at <1% (v/v) to prevent solvent-induced osmotic stress, which would artificially inflate the apparent cytotoxicity and skew the IC50 calculations[5].

Step-by-Step Methodology
  • Cell Culturing & Seeding : Harvest exponentially growing cancer cells (e.g., MCF-7, HCT116). Seed at a density of 5×103 cells/well in a 96-well microtiter plate using 100 µL of complete growth medium (e.g., DMEM + 10% FBS)[5]. Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular adherence and recovery.

  • Compound Preparation : Prepare a 10 mM stock solution of the spiro[5.5]undecane derivative in 100% molecular-grade DMSO. Perform serial dilutions in serum-free media to achieve final testing concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment : Aspirate the seeding media and apply 100 µL of the compound dilutions to the respective wells. Include a vehicle control (media + equivalent DMSO concentration) and a positive control (e.g., Doxorubicin or Camptothecin)[6]. Incubate for 48 hours.

    • Rationale: A 48-hour window is critical to capture both primary apoptotic events and secondary necrosis, ensuring slow-acting kinase inhibitors are accurately assessed.

  • MTT Incubation : Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for 4 hours in the dark at 37°C. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals[5].

  • Formazan Solubilization : Carefully aspirate the media to avoid disturbing the formazan at the bottom. Add 100 µL of DMSO to each well. Agitate on an orbital shaker for 15 minutes to ensure complete solubilization[1].

  • Quantification : Measure the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background noise) using a microplate reader.

  • Data Analysis : Calculate percentage viability relative to the vehicle control. Determine the IC50 using non-linear regression analysis (e.g., four-parameter logistic curve).

Workflow Seed 1. Cell Seeding (5x10^3 cells/well) Treat 2. Compound Treatment (0.1 - 100 µM, 48h) Seed->Treat Assay 3. MTT Addition (Formazan Formation) Treat->Assay Read 4. Absorbance Reading (570 nm / 630 nm) Assay->Read Analyze 5. IC50 Calculation (Non-linear Regression) Read->Analyze

Standardized high-throughput in vitro cytotoxicity screening workflow.

References

  • Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences. URL:[Link]

  • Zeng, W.-L., Wang, X., & Yi-Ming, H. (2020). The crystal structure of 3-(4-hydroxybenzyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione, C16H18O5. Zeitschrift für Kristallographie - New Crystal Structures. URL:[Link]

  • Vasconcelos, M. A., et al. (2024). Smart Secondary Metabolites in Marine Environments: The Case of Elatol. Marine Drugs. URL:[Link]

  • Alves, C., et al. (2018). Can Some Marine-Derived Fungal Metabolites Become Actual Anticancer Agents? Marine Drugs. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine

Standard Operating Procedure & PPE Guide: Handling {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine As drug development professionals and synthetic chemists, handling specialized spirocyclic building blocks requires moving b...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Guide: Handling {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine

As drug development professionals and synthetic chemists, handling specialized spirocyclic building blocks requires moving beyond generic safety sheets. {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine is a highly valuable intermediate, but its primary aliphatic amine moiety presents severe corrosive and reactive hazards.

This guide provides a field-proven, self-validating logistical and safety framework for handling this compound, ensuring both operator safety and reagent integrity.

Mechanistic Hazard Profile & Physicochemical Data

To protect yourself, you must understand why a chemical is dangerous. The hazard of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine is driven by its primary amine group (-NH₂).

  • Tissue Corrosivity (Liquefaction Necrosis): Unlike acids, which cause coagulative necrosis (forming a scab that limits deeper penetration), highly basic aliphatic amines saponify cell membranes upon contact with tissue moisture[1]. This causes liquefaction necrosis, allowing the chemical to penetrate deeply into the skin and eyes.

  • Atmospheric Reactivity: Primary amines rapidly scavenge atmospheric carbon dioxide (CO₂) and moisture to form carbamate salts[2]. This not only degrades the purity of your reagent but can cause dangerous pressure build-ups in sealed storage vessels.

Table 1: Physicochemical & Hazard Summary

Parameter Value / Description
Chemical Name {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine
CAS Number 2092694-10-3[3]
Molecular Weight 185.27 g/mol [3]
Hazard Classification Corrosive (Severe Skin Burns / Eye Damage)[1]

| Storage Requirement | 4 °C under inert atmosphere (Argon/Nitrogen)[3] |

The Self-Validating PPE System

Safety protocols fail when they rely solely on human vigilance. We employ a self-validating PPE system —a setup designed to make failures immediately visible before exposure occurs.

Table 2: Mandatory PPE Selection Matrix

PPE Category Specification Causality / Rationale
Hand Protection Dual-layer: Green Neoprene (outer) over Blue Nitrile (inner). Amines rapidly permeate thin latex[1]. The contrasting colors create a self-validating breach system: if the outer glove tears, the blue inner glove immediately signals the failure.
Eye Protection Splash goggles + Face shield. Vapors and liquids can bypass standard safety glasses via capillary action[1]. A face shield prevents direct facial droplet impact.
Body Protection Chemical-resistant lab coat or Tyvek sleeves. Prevents dermal absorption and subsequent liquefaction necrosis.

| Respiratory | Fume hood (Face velocity >100 fpm). | Mitigates the inhalation of volatile corrosive amine vapors[1]. |

Operational Handling Protocol

Because of its susceptibility to oxidative degradation and CO₂ scavenging[2], {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine must be handled using strict Schlenk line or glovebox techniques.

Step-by-Step Dispensing Methodology:

  • Preparation: Ensure the fume hood is clear of incompatible materials (strong oxidizers, acids, and acid chlorides). Don the dual-layer PPE system.

  • Inert Purge: Connect the reagent vial to a manifold and purge with Argon. Self-Validation: Route the exhaust through a mineral oil bubbler; steady bubbling visually confirms positive inert pressure, guaranteeing atmospheric exclusion.

  • Transfer: Use a glass syringe with a stainless-steel needle to withdraw the amine. Avoid plastic pipette tips, which can leach plasticizers when exposed to lipophilic amines.

  • Decontamination: Immediately flush the syringe with a non-reactive solvent (e.g., dichloromethane or ethyl acetate) into a designated waste vial before the amine can cross-link or form salts inside the needle.

G A 1. Fume Hood Preparation B 2. Inert Gas Blanketing A->B C 3. Closed-System Transfer B->C D 4. Equipment Decontamination C->D

Operational handling workflow for primary aliphatic amines.

Emergency Response & Disposal Plan

The disposal of primary aliphatic amines requires in-lab neutralization prior to hazardous waste routing[1]. Crucially, the neutralization of amines with acids is highly exothermic. Dumping raw amine waste into a generic acid waste carboy can cause solvent boiling, container rupture, and toxic gas release.

Step-by-Step Exothermic Neutralization Methodology:

  • Dilution: Dilute the {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine waste in a 1:10 ratio with a compatible, non-reactive solvent (e.g., water or ethanol) inside a wide-mouth Erlenmeyer flask.

  • Thermal Control: Submerge the flask in an ice-water bath. Place the setup on a magnetic stir plate and begin gentle agitation.

  • Titration: Using an addition funnel, add 1M Hydrochloric Acid (HCl) dropwise.

  • Self-Validating Confirmation: Monitor the temperature and pH. The neutralization is complete and self-validated when the exothermic heat generation ceases and a pH strip confirms a stable pH between 6.0 and 8.0[1].

  • Routing: Label the vessel as "Neutralized Aqueous Amine Waste" and transfer it to your Environmental Health & Safety (EHS) department.

Neutralization N1 Collect Amine Residues N2 Ice Bath Cooling (Heat Dissipation) N1->N2 N3 Dropwise Addition of 1M HCl N2->N3 N4 pH Verification (Target: 6.0 - 8.0) N3->N4 N5 Aqueous Waste Routing N4->N5

Step-by-step exothermic neutralization and disposal pathway.

References

  • American Elements. "2092694-10-3 | AMERICAN ELEMENTS®". American Elements Chemical Catalog. Available at: [Link]

  • ACS Publications. "Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture". Industrial & Engineering Chemistry Research. Available at: [Link]

Sources

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